2-(Chloroacetyl)thiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOWLHQEABZKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374074 | |
| Record name | 2-Chloro-1-(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29683-77-0 | |
| Record name | 2-Chloro-1-(2-thienyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29683-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Chloroacetyl)thiophene: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-(Chloroacetyl)thiophene, a pivotal heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into its core physical and chemical properties, reactivity profile, synthesis protocols, and critical applications, with a strong emphasis on scientific integrity and practical insights.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 29683-77-0) is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, which combines an aromatic thiophene ring with a reactive α-chloro ketone side chain, makes it a versatile building block. The thiophene moiety is a well-recognized isostere of the benzene ring and is a core component in numerous pharmaceuticals due to its favorable metabolic profile and ability to engage in various biological interactions.[2] The chloroacetyl group serves as a potent electrophilic site, enabling facile derivatization through nucleophilic substitution reactions. This dual reactivity is strategically leveraged in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[3]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are dictated by its molecular structure, C₆H₅ClOS.[4] Understanding these properties is essential for its proper handling, storage, and application in synthetic chemistry.
Physical Properties
The compound typically presents as an off-white to pale beige solid, a physical state consistent with its melting point of approximately 45°C.[5][6] Its solubility profile indicates slight solubility in chloroform and methanol, which is a key consideration for selecting appropriate reaction and purification solvents.[6]
| Property | Value | Source(s) |
| CAS Number | 29683-77-0 | [4][5] |
| Molecular Formula | C₆H₅ClOS | [4][7] |
| Molecular Weight | 160.62 g/mol | [4][7] |
| Appearance | Off-White to Pale Beige Solid | [5][6] |
| Melting Point | 45°C | [6][8] |
| Boiling Point | 111-113°C at 5 mmHg | [5][6] |
| Solubility | Slightly soluble in Chloroform, Methanol | [5][6] |
| InChI Key | KHOWLHQEABZKNA-UHFFFAOYSA-N | [7][9] |
Spectroscopic Data
| Spectroscopy | Expected Signals and Interpretation |
| ¹H NMR | Protons on the thiophene ring would appear in the aromatic region (δ 7.0-8.0 ppm). The methylene protons (–CH₂Cl) adjacent to the carbonyl and chlorine would be a singlet, significantly downfield (δ ~4.5-5.0 ppm) due to the deshielding effects of both groups. |
| ¹³C NMR | The carbonyl carbon would be the most downfield signal (δ > 180 ppm). The carbons of the thiophene ring would appear in the aromatic region (δ ~125-145 ppm). The methylene carbon (–CH₂Cl) would be found around δ 45-50 ppm. |
| IR (Infrared) | A strong absorption band characteristic of the C=O stretch of the ketone would be prominent around 1660-1680 cm⁻¹. C-H stretching of the aromatic ring would be observed above 3000 cm⁻¹. The C-Cl stretch would appear in the fingerprint region, typically around 600-800 cm⁻¹. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ would be observed at m/z 160, with a characteristic [M+2]⁺ peak at m/z 162 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |
Chemical Reactivity and Synthetic Profile
The reactivity of this compound is dominated by two key features: the electrophilic chloroacetyl group and the aromatic thiophene ring.
Reactivity of the Chloroacetyl Group
The primary site of reaction is the α-carbon bearing the chlorine atom. This carbon is highly electrophilic due to the inductive electron withdrawal by both the adjacent carbonyl group and the chlorine atom. This makes it an excellent substrate for Sɴ2 (nucleophilic substitution) reactions. A wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, can readily displace the chloride ion to form new carbon-heteroatom or carbon-carbon bonds. This reaction is the cornerstone of its utility as a synthetic intermediate.
Causality Insight: The choice of solvent and base is critical in these reactions. Polar aprotic solvents like DMF or acetonitrile are often preferred as they solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
Reactivity of the Thiophene Ring
The thiophene ring is an electron-rich aromatic system, generally susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). However, the acetyl group at the 2-position is electron-withdrawing and deactivating, directing incoming electrophiles primarily to the 5-position.[10]
Below is a diagram illustrating the key reactive sites of the molecule.
Caption: Key reactive sites on this compound.
Synthesis and Manufacturing
The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of thiophene.[11] This reaction involves treating thiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[11]
Causality Insight: Aluminum trichloride is an effective Lewis acid that coordinates with the chloroacetyl chloride, forming a highly electrophilic acylium ion (or a polarized complex). This powerful electrophile is then attacked by the electron-rich thiophene ring. The reaction is typically performed at low temperatures (e.g., 0°C) to control the exothermic reaction and minimize the formation of polymeric byproducts, which can be induced by strong Lewis acids.[12] Dichloromethane is a common solvent as it is inert under the reaction conditions and effectively solubilizes the reactants.[11]
Detailed Experimental Protocol: Friedel-Crafts Acylation
The following protocol is based on established procedures.[11]
-
Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with thiophene (1.0 eq) and dichloromethane (DCM).
-
Cooling: The reaction vessel is cooled to 0°C in an ice bath.
-
Catalyst Addition: Anhydrous aluminum trichloride (AlCl₃, ~2.5 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
Reagent Addition: Chloroacetyl chloride (1.0 eq) is dissolved in DCM and added dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: The mixture is stirred at 0-5°C for 2-3 hours after the addition is complete. Reaction progress is monitored by TLC or GC.
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
-
Workup: The organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Caption: Workflow for Friedel-Crafts synthesis.
Applications in Research and Drug Development
This compound is a valuable intermediate in the pharmaceutical industry. Its thiophene core is present in several blockbuster drugs. A primary application is in the synthesis of thienopyridine antiplatelet agents , such as Ticlopidine and Clopidogrel, which are crucial for preventing blood clots in patients with cardiovascular disease.[3]
For example, this compound can be converted into 2-thiopheneacetic acid via a Favorskii rearrangement reaction.[11] This derivative is a key precursor for these important drugs. The compound is also used in the synthesis of various other biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[2][13]
Safety, Handling, and Storage
6.1. Hazard Profile
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Due to its reactive nature, it should be handled with appropriate care.
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| Harmful if inhaled | H332 |
| May cause respiratory irritation | H335 |
Source:[6]
6.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment: Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14][15]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]
6.3. Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][14] For long-term stability, storage at -20°C in a freezer under an inert atmosphere is recommended.[5][8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in its bifunctional reactivity. A thorough understanding of its physicochemical properties, reaction profile, and handling requirements is paramount for its safe and effective use. Its established role in the synthesis of critical medicines underscores its importance to the drug development community and ensures its continued relevance in the field of organic and medicinal chemistry.
References
-
This compound CAS#: 29683-77-0; ChemWhat Code: 16400. [Link]
-
How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business? [Link]
- CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google P
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. [Link]
-
2 - SAFETY DATA SHEET. [Link]
-
2-(2-CHLOROACETYL) THIOPHENE - ChemBK. [Link]
- CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google P
-
2-acetothienone - Organic Syntheses Procedure. [Link]
-
This compound (C6H5ClOS) - PubChemLite. [Link]
-
MSDS of 2-Chlorothiophene. [Link]
-
The Role of 2-Chlorothiophene in Pharmaceutical Synthesis and Research. [Link]
-
What is the stability of 2 - Acetylthiophene under different conditions? - Blog - HOPEMAX. [Link]
-
Therapeutic importance of synthetic thiophene - PMC - PubMed Central. [Link]
-
Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry. [Link]
-
2-(Chloromethyl)thiophene | C5H5ClS | CID 69830 - PubChem. [Link]
-
(PDF) Synthesis of P005091 - ResearchGate. [Link]
Sources
- 1. This compound | 29683-77-0 [chemicalbook.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 29683-77-0 [m.chemicalbook.com]
- 6. This compound | 29683-77-0 [amp.chemicalbook.com]
- 7. This compound | CAS: 29683-77-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. chemwhat.com [chemwhat.com]
- 9. PubChemLite - this compound (C6H5ClOS) [pubchemlite.lcsb.uni.lu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
Synthesis of 2-(Chloroacetyl)thiophene from thiophene and chloroacetyl chloride
An In-depth Technical Guide to the Synthesis of 2-(Chloroacetyl)thiophene
Introduction: The Strategic Importance of this compound
This compound is a pivotal intermediate in the synthesis of a wide array of high-value organic compounds, particularly in the pharmaceutical and fine chemical industries. Its bifunctional nature, featuring a reactive chloromethyl ketone group and an aromatic thiophene ring, makes it an exceptionally versatile building block. The thiophene moiety is a well-established pharmacophore found in numerous drugs, while the chloroacetyl group provides a convenient handle for introducing diverse functionalities through nucleophilic substitution. This guide provides a comprehensive overview of its synthesis via the Friedel-Crafts acylation of thiophene with chloroacetyl chloride, focusing on the mechanistic underpinnings, practical execution, and critical safety considerations for researchers and process development professionals.
Part 1: The Core Chemistry - Friedel-Crafts Acylation of Thiophene
The synthesis of this compound from thiophene and chloroacetyl chloride is a classic example of the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[1][2] Thiophene is an electron-rich heterocycle that is significantly more reactive than benzene, making it highly susceptible to electrophilic attack. This heightened reactivity, however, also presents challenges, such as the potential for polymerization if reaction conditions are not carefully controlled.[3]
The Reaction Mechanism
The reaction proceeds through a well-established three-step mechanism, catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][2]
-
Generation of the Electrophile: The Lewis acid catalyst activates the chloroacetyl chloride by coordinating to the carbonyl oxygen, which polarizes the carbon-chlorine bond. This complex then rearranges to form a highly reactive acylium ion intermediate.
-
Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The attack preferentially occurs at the C2 (alpha) position due to the superior ability of the adjacent sulfur atom to stabilize the resulting cationic intermediate (the sigma complex or arenium ion) through resonance.
-
Rearomatization: A base (typically the [AlCl₄]⁻ complex) abstracts a proton from the C2 position of the sigma complex, collapsing the intermediate and restoring the aromaticity of the thiophene ring to yield the final product, this compound. The catalyst is regenerated in this step.
Sources
An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for 2-Acetylthiophene Synthesis
This guide provides a comprehensive examination of the Friedel-Crafts acylation of thiophene, a cornerstone reaction for the synthesis of 2-acetylthiophene, a key intermediate in the pharmaceutical and fine chemical industries.[1] We will delve into the mechanistic underpinnings of this electrophilic aromatic substitution, explore the critical role of catalysts, and present detailed experimental protocols, offering insights honed from extensive field application.
Core Principles: The Friedel-Crafts Acylation of Thiophene
The synthesis of 2-acetylthiophene via Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction. Thiophene, an electron-rich aromatic heterocycle, readily engages with electrophiles due to the ability of the sulfur atom's lone pair of electrons to stabilize the reaction intermediate.[2][3] The overall transformation involves the introduction of an acetyl group onto the thiophene ring, predominantly at the 2-position.
The Reaction Mechanism: A Stepwise Analysis
The generally accepted mechanism proceeds through two principal stages: the formation of a potent electrophile, the acylium ion, and its subsequent attack by the nucleophilic thiophene ring.[4]
Step 1: Generation of the Acylium Ion
The reaction is initiated by the activation of an acylating agent, typically acetic anhydride or acetyl chloride, by a catalyst.[5] In the context of using a Lewis acid catalyst like aluminum chloride (AlCl₃), the catalyst coordinates to the acylating agent, facilitating the departure of the leaving group and forming a resonance-stabilized acylium ion (CH₃CO⁺).[4] When using a Brønsted acid such as phosphoric acid (H₃PO₄), the acid protonates the acylating agent, which then eliminates a leaving group to generate the acylium ion.[6][7]
Step 2: Electrophilic Attack and Formation of the σ-Complex
The electron-rich π-system of the thiophene ring attacks the highly electrophilic acylium ion.[2] This results in the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion.[3]
Step 3: Deprotonation and Restoration of Aromaticity
A weak base, such as the counter-ion from the catalyst (e.g., AlCl₄⁻) or another molecule of the acylating agent, abstracts a proton from the carbon atom bearing the newly attached acetyl group.[3][8] This step restores the aromaticity of the thiophene ring, yielding the final product, 2-acetylthiophene.[9]
Caption: Rationale for the regioselective acylation of thiophene at the C2 position.
Catalyst Selection: A Critical Determinant of Success
The choice of catalyst is paramount in Friedel-Crafts acylation, influencing reaction efficiency, selectivity, and environmental impact. [1]While traditional Lewis acids like aluminum chloride are effective, they often need to be used in stoichiometric amounts and generate significant hazardous waste. [1][5]Consequently, modern synthetic approaches favor more sustainable alternatives.
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [1][10] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [1][11] |
| Phosphoric Acid (85%) | Acetic Anhydride | - | 94 | 70-80°C, 2-5h | [12][13] |
| SnO₂ Nanosheets | Acetic Anhydride | - | Quantitative | Solvent-free | [1][14] |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Acylating Agent = 2.1:1 | [1][15] |
| Iodine | Acetic Anhydride | - | - | Mild conditions | [16] |
Field Insights:
-
Solid Acid Catalysts (e.g., Hβ Zeolite): These materials offer significant advantages in terms of reusability and reduced environmental impact. [10]Their shape-selective properties can also enhance product selectivity.
-
Phosphoric Acid: This Brønsted acid is a cost-effective and efficient catalyst for this transformation, often providing high yields of 2-acetylthiophene. [12][17]Its role extends beyond catalysis, as it also acts as a dehydrating agent, which can be beneficial when using acetic anhydride. [7]* Milder Lewis Acids (e.g., ZnCl₂, SnCl₄): For sensitive substrates, milder Lewis acids can mitigate side reactions and decomposition that are sometimes observed with stronger catalysts like AlCl₃. [5][18]
Experimental Protocols: A Guide to Practical Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-acetylthiophene, reflecting both traditional and more modern, sustainable approaches.
Protocol 1: Phosphoric Acid Catalyzed Acylation
This method is a robust and widely used procedure for the laboratory-scale synthesis of 2-acetylthiophene.
Materials:
-
Thiophene (2 moles, 168 g)
-
Acetic anhydride (1 mole, 107 g, 95%)
-
Phosphoric acid (85%, 10 g, 6 mL)
-
Water
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
1-L three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Heating mantle
-
Cold water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Combine thiophene and acetic anhydride in the three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser. [17]2. Heat the mixture to 70–75°C. [17]3. Remove the heat source and add 85% phosphoric acid with stirring. [17]4. An exothermic reaction will occur; control the temperature by immersing the flask in a cold water bath. [17]5. Once the initial exotherm subsides, resume heating and reflux the mixture for a total of 2 hours. [17]6. Cool the reaction mixture and wash successively with 250 mL of water and two 100 mL portions of 5% sodium carbonate solution. [17]7. Dry the organic layer over anhydrous sodium sulfate. [17]8. Distill the orange-red liquid at atmospheric pressure to remove unreacted thiophene (b.p. 83–84°C). [17]9. Distill the residue under reduced pressure to collect 2-acetylthiophene (b.p. 89–90°C/10 mm). The expected yield is 74–79%. [17]
Protocol 2: Green Synthesis Using Hβ Zeolite
This protocol exemplifies a more environmentally benign approach using a reusable solid acid catalyst.
Materials:
-
Thiophene (0.1 mol, 8.4 g)
-
Acetic anhydride (0.3 mol, 30.6 g)
-
Hβ zeolite catalyst (1.17 g)
-
Dichloromethane (for extraction, if necessary)
-
Saturated aqueous solution of NH₄Cl
-
Anhydrous Na₂SO₄
Equipment:
-
50 mL round-bottom flask
-
Condenser
-
Thermometer
-
Magnetic stirrer
-
Water bath
-
Filtration apparatus
-
Rotary evaporator
-
Gas chromatograph (for monitoring)
Procedure:
-
In a 50 mL round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, combine thiophene and acetic anhydride. [10][19]2. Add the fresh Hβ zeolite catalyst to the reaction mixture. [10][19]3. Heat the mixture in a water bath to 60°C and stir for 2 hours. [10][19]4. Monitor the reaction progress by gas chromatography (GC). [10][19]5. Upon completion, cool the mixture and recover the solid catalyst by filtration. The catalyst can be regenerated for reuse. [1]6. The liquid mixture containing the product can be purified by distillation or column chromatography. [19]
Conclusion and Future Perspectives
The Friedel-Crafts acylation of thiophene remains a highly reliable and efficient method for the synthesis of 2-acetylthiophene. While traditional methods employing strong Lewis acids are well-established, the field is increasingly moving towards the adoption of greener, more sustainable catalytic systems. Solid acid catalysts, in particular, offer a promising avenue for environmentally responsible production on an industrial scale. Further research into novel catalytic materials and reaction conditions will undoubtedly continue to refine this important transformation, enabling the development of even more efficient and selective synthetic routes to valuable thiophene derivatives.
References
-
Explain electrophilic substitution reaction in thiophene. (2023, December 27). Brainly.in. Retrieved from [Link]
-
Electrophilic substitution of thiophene. (2020, April 7). YouTube. Retrieved from [Link]
-
Explain by equation why Thiophene undergoes electrophilic substitution reaction in a position. (n.d.). Gauth. Retrieved from [Link]
-
Electrophilic Substitution of Thiophene and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator, 9(3), 163–165. Retrieved from [Link]
- Hartough, H. D., & Kosak, A. I. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). Trade Science Inc. Journals. Retrieved from [Link]
-
Method for preparing 2-acetylthiophene. (n.d.). Patsnap Eureka. Retrieved from [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene. (2017, April 30). Chemistry Stack Exchange. Retrieved from [Link]
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (n.d.). ResearchGate. Retrieved from [Link]
-
2-acetothienone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Can any other common reagent other than than H3PO4 cause this conversion? (2017, May 13). Chemistry Stack Exchange. Retrieved from [Link]
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022, August 31). ACS Omega. Retrieved from [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022, September 14). PubMed Central. Retrieved from [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2. (n.d.). TSI Journals. Retrieved from [Link]
- A kind of preparation method of 2 acetyl thiophene. (n.d.). Google Patents.
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]
- Synthesis method of 2-thiophene acetylchloride. (n.d.). Google Patents.
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020, January 27). RSC Publishing. Retrieved from [Link]
-
Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. (n.d.). Retrieved from [Link]
-
Solved 12. Based on the experiment, Friedel-Crafts Acylation. (2022, December 16). Chegg.com. Retrieved from [Link]
-
Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Friedel–Crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. (2024, September 2). Synthetic Communications - Taylor & Francis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brainly.in [brainly.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. Microscale Friedel-Crafts Acylation of Ferrocene: Acetylferrocene | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. asianpubs.org [asianpubs.org]
- 16. Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years) [chemeducator.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Spectroscopic Guide to 2-(Chloroacetyl)thiophene for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(chloroacetyl)thiophene, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also expert interpretation and insights into the structural elucidation of this important compound.
Introduction: The Significance of this compound
This compound, with the chemical formula C₆H₅ClOS, is a versatile synthetic intermediate.[1][2][3] Its structure, featuring a reactive chloroacetyl group attached to a thiophene ring, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds with potential biological activities. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development pipeline. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to provide a detailed electronic and vibrational portrait of the molecule.
Molecular Structure and Spectroscopic Highlights
The structural features of this compound, namely the aromatic thiophene ring, the carbonyl group, and the aliphatic chloromethyl group, give rise to a unique spectroscopic fingerprint. Understanding the interplay of these functional groups is key to interpreting its spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton
NMR spectroscopy provides invaluable information about the carbon-hydrogen framework of a molecule. Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the known spectra of closely related compounds such as 2-acetylthiophene and 2-chlorothiophene, and established principles of NMR spectroscopy.[4][5][6]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons and the methylene protons of the chloroacetyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.85 - 7.95 | Doublet of doublets | J = 5.0, 1.2 |
| H-3 | 7.75 - 7.85 | Doublet of doublets | J = 3.8, 1.2 |
| H-4 | 7.15 - 7.25 | Doublet of doublets | J = 5.0, 3.8 |
| -CH₂Cl | 4.60 - 4.70 | Singlet | - |
Interpretation of the Predicted ¹H NMR Spectrum:
The protons on the thiophene ring (H-3, H-4, and H-5) are expected to appear in the aromatic region of the spectrum. The electron-withdrawing nature of the chloroacetyl group at the C-2 position will deshield the adjacent protons, causing them to resonate at a lower field. Specifically, H-5 is predicted to be the most deshielded due to its proximity to the carbonyl group. The characteristic coupling constants between the thiophene protons (J₃₄, J₄₅, and J₃₅) will result in complex splitting patterns, appearing as doublets of doublets. The methylene protons of the chloromethyl group are significantly deshielded by the adjacent carbonyl and chlorine atoms, and are expected to appear as a sharp singlet further downfield than typical alkyl protons.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 185 - 195 |
| C-2 | 140 - 150 |
| C-5 | 134 - 138 |
| C-3 | 132 - 136 |
| C-4 | 128 - 132 |
| -CH₂Cl | 45 - 50 |
Interpretation of the Predicted ¹³C NMR Spectrum:
The carbonyl carbon is expected to have the largest chemical shift, appearing significantly downfield due to the strong deshielding effect of the double-bonded oxygen atom. The carbon atoms of the thiophene ring will resonate in the aromatic region, with C-2 (the carbon attached to the chloroacetyl group) being the most deshielded. The chloromethyl carbon will appear in the aliphatic region, with its chemical shift influenced by the electronegative chlorine atom.
Infrared (IR) Spectroscopy: Probing the Vibrational Modes
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretching | Aromatic (Thiophene) |
| 1660 - 1680 | C=O stretching | Ketone |
| 1500 - 1400 | C=C stretching | Aromatic (Thiophene) |
| 1400 - 1450 | CH₂ scissoring | Methylene |
| 1200 - 1000 | C-H in-plane bending | Aromatic (Thiophene) |
| 800 - 600 | C-Cl stretching | Alkyl halide |
| 900 - 700 | C-H out-of-plane bending | Aromatic (Thiophene) |
| 710 - 687 | C-S stretching | Thiophene |
Interpretation of the Predicted IR Spectrum:
The IR spectrum of this compound is expected to be dominated by a strong absorption band in the region of 1660-1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone. The aromatic C-H stretching vibrations of the thiophene ring are expected to appear as weaker bands above 3000 cm⁻¹. The presence of the thiophene ring will also give rise to characteristic C=C stretching and C-H bending vibrations in the fingerprint region.[7][8] The C-Cl stretching vibration of the chloromethyl group is expected to be observed in the lower frequency region of the spectrum.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.
Mass Spectrometry Data
Predicted Fragmentation Pattern
Under electron ionization (EI), this compound is expected to undergo fragmentation through several key pathways.
Caption: Predicted key fragmentation pathways of this compound.
Interpretation of the Mass Spectrum:
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 160, with a characteristic M+2 peak at m/z 162 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. The base peak is likely to be the thienoyl cation at m/z 111, formed by the loss of the chloromethyl radical (•CH₂Cl). Further fragmentation of the thienoyl cation by the loss of a neutral carbon monoxide molecule would result in the formation of the thiophenyl cation at m/z 83.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with chloroacetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum trichloride.[10]
Caption: Synthesis of this compound via Friedel-Crafts acylation.
Conclusion
The spectroscopic data of this compound provides a detailed and unambiguous confirmation of its chemical structure. The combination of NMR, IR, and MS techniques allows for the complete assignment of all protons and carbons, the identification of key functional groups, and the confirmation of its molecular weight and elemental composition. This comprehensive guide serves as a valuable resource for scientists working with this important synthetic intermediate, ensuring the integrity of their research and the quality of their downstream applications.
References
-
2-Acetyl-5-chlorothiophene. NIST WebBook. [Link]
-
This compound (C6H5ClOS). PubChemLite. [Link]
-
2-Acetyl-5-(4-chlorophenyl)thiophene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
This compound. PubChem. [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]
-
Thiophene, 2-chloro-. NIST WebBook. [Link]
-
The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. [Link]
-
2-Chlorothiophene. PubChem. [Link]
- Synthetic method of 2-thiopheneacetic acid.
-
Thiophene, 2-chloro-. NIST WebBook. [Link]
-
Synthesis of P005091. ResearchGate. [Link]
-
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]
-
2-Acetyl-4-chlorothiophene. PubChem. [Link]
-
L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]
-
2-Chloro-thieno(2,3-B)thiophene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
2-(Chloromethyl)thiophene. PubChem. [Link]
-
FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C6H5ClOS | CID 2757925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 29683-77-0 [m.chemicalbook.com]
- 4. 2-Chlorothiophene(96-43-5) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Acetylthiophene(88-15-3) 1H NMR spectrum [chemicalbook.com]
- 6. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. iosrjournals.org [iosrjournals.org]
- 9. PubChemLite - this compound (C6H5ClOS) [pubchemlite.lcsb.uni.lu]
- 10. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
2-(Chloroacetyl)thiophene CAS number and molecular structure
An In-Depth Technical Guide to 2-(Chloroacetyl)thiophene
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. We will delve into its fundamental physicochemical properties, established synthesis protocols, and critical applications, with a particular focus on its role as a precursor to complex bioactive molecules. This document is intended for researchers, chemists, and professionals in the drug development sector, offering field-proven insights into the handling, synthesis, and strategic utilization of this versatile thiophene derivative.
Introduction to this compound
This compound is a heterocyclic ketone that has garnered significant attention in the scientific community. Its structure, which combines the aromatic thiophene ring with a reactive chloroacetyl group, makes it an exceptionally useful building block for introducing the thienyl moiety into more complex molecular architectures.
Significance in Organic Synthesis and Drug Development
The thiophene ring is a well-recognized structural motif present in numerous pharmaceuticals and biologically active compounds.[1] Its inclusion in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. This compound serves as a readily available starting material for the synthesis of a wide array of thiophene-containing compounds. Its utility is primarily derived from the two reactive sites: the electrophilic carbon of the chloroacetyl group, which is susceptible to nucleophilic attack, and the thiophene ring itself, which can undergo further substitution reactions. This dual reactivity allows for diverse synthetic transformations, making it a valuable intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), including antiplatelet and antifungal agents.[2][3][4]
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's properties are foundational to its effective use in a laboratory setting.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 29683-77-0 | [5][6] |
| Molecular Formula | C₆H₅ClOS | [6][7][8] |
| Molecular Weight | 160.62 g/mol | [6][7][8] |
| IUPAC Name | 2-chloro-1-(thiophen-2-yl)ethan-1-one | [9][10] |
| Synonyms | Chloromethyl 2-thienyl ketone, 2-Chloro-1-(2-thienyl)ethanone | [9][11] |
| InChI Key | KHOWLHQEABZKNA-UHFFFAOYSA-N | [8][10] |
Molecular Structure
The structure consists of a thiophene ring substituted at the 2-position with a chloroacetyl group (-C(O)CH₂Cl).
(Image generated for illustrative purposes)
Physical and Chemical Properties
Key physical and chemical properties are crucial for planning reactions, purification, and storage.
| Property | Value | Source |
| Appearance | Off-White to Pale Beige Solid | [5][11] |
| Melting Point | 45°C | [9][11] |
| Boiling Point | 111-113°C at 5 mmHg | [5][11] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5][11] |
| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | [5][9] |
Synthesis of this compound
The most prevalent and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of thiophene.
Primary Synthetic Route: Friedel-Crafts Acylation
This classic electrophilic aromatic substitution reaction involves reacting thiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃).[12] The reaction is highly regioselective, with the acylation occurring almost exclusively at the C2 (or C5) position of the thiophene ring.
Mechanistic Insights
The choice of a potent Lewis acid like AlCl₃ is critical as it coordinates with the chloroacetyl chloride to form a highly electrophilic acylium ion. The thiophene ring, being an electron-rich aromatic system, then acts as a nucleophile. The attack preferentially occurs at the C2 position because the resulting cationic intermediate (the sigma complex) is more stabilized by resonance. The intermediate from C2 attack can be described by three resonance structures, effectively delocalizing the positive charge, whereas attack at the C3 position yields an intermediate with only two resonance forms. This greater stabilization lowers the activation energy for the C2 pathway, leading to high regioselectivity.
Detailed Experimental Protocol: Friedel-Crafts Acylation
The following protocol is adapted from established synthetic methods.[12]
-
Reaction Setup : To a reaction vessel equipped with a stirrer and cooling bath, add thiophene, chloroacetyl chloride, and an appropriate solvent such as dichloromethane.
-
Cooling : Cool the mixture to 0°C with constant stirring.
-
Catalyst Addition : Slowly add anhydrous aluminum trichloride in portions, ensuring the temperature is maintained below 10°C to control the exothermic reaction.
-
Reaction Progression : After the addition is complete, allow the reaction to slowly warm to room temperature (approx. 25°C) and stir for 2-3 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Quenching : Carefully and slowly pour the reaction mixture into a cold aqueous solution of hydrochloric acid (e.g., 1M HCl in ice water) to decompose the aluminum chloride complex and quench the reaction.
-
Extraction : Separate the organic layer. Extract the aqueous layer with dichloromethane to recover any remaining product.
-
Washing & Drying : Combine the organic layers and wash with water. Dry the organic phase over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Purification : Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation workflow for this compound synthesis.
Applications in Research and Drug Development
The primary value of this compound lies in its function as a versatile synthetic intermediate.
Role as a Key Intermediate
The chloroacetyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile attachment of various functional groups (e.g., amines, thiols, alcohols) to the thiophene core, creating a library of derivatives for screening in drug discovery programs. Furthermore, the ketone can be a handle for further transformations like reductions, condensations, or rearrangements. For example, this compound can undergo a Favorskii rearrangement under basic conditions to produce 2-thiopheneacetic acid, another crucial intermediate in the synthesis of antibiotics and cardiovascular drugs.[12]
Application in Bioactive Molecule Synthesis
Thiophene derivatives are integral to many pharmaceuticals. For instance, the related compound 2-(chloromethyl)thiophene is a precursor for the thienopyridine class of antiplatelet drugs, which includes Clopidogrel and Ticlopidine.[13] this compound serves a similar and often interchangeable role in building the core structure of these and other bioactive molecules, demonstrating its importance in medicinal chemistry.
Application Workflow Diagram
Caption: Synthetic utility of this compound as a chemical intermediate.
Safety, Handling, and Storage
Proper safety precautions are mandatory when working with this compound due to its hazardous nature.
Hazard Identification
Based on available safety data, the compound is classified with the following hazards:[11]
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H332 : Harmful if inhaled.
-
H335 : May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment : Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][14]
Storage Recommendations
-
Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[15]
-
Temperature : For long-term stability, storage at -20°C in a freezer under an inert atmosphere is recommended.[5][9]
-
Incompatibilities : Keep away from strong oxidizing agents and strong bases.
Conclusion
This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its straightforward synthesis via Friedel-Crafts acylation and the versatile reactivity of its chloroacetyl group provide a reliable pathway to a vast range of complex thiophene-containing molecules. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for leveraging its full potential in the research and development of novel pharmaceuticals and fine chemicals.
References
-
ChemWhat. This compound CAS#: 29683-77-0. [Link]
-
Entrepreneurs India. How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business?. [Link]
-
Synlett. Phase-Vanishing Method: Friedel–Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. [Link]
-
PubChemLite. This compound (C6H5ClOS). [Link]
-
Trade Science Inc. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
- Google Patents. CN111205266A - Synthetic method of 2-thiopheneacetic acid.
-
ACS Publications. Friedel—Crafts Acylation of Thiophene with Mixed Acetic Anhydrides. [Link]
- Google Patents.
-
MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]
-
ChemBK. 2-(2-CHLOROACETYL) THIOPHENE. [Link]
- Google Patents. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
-
PubChem. 2-(Chloromethyl)thiophene. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chlorothiophene in Pharmaceutical Synthesis and Research. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. niir.org [niir.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound CAS#: 29683-77-0 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 29683-77-0 [chemicalbook.com]
- 8. This compound | CAS: 29683-77-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. chemwhat.com [chemwhat.com]
- 10. PubChemLite - this compound (C6H5ClOS) [pubchemlite.lcsb.uni.lu]
- 11. This compound | 29683-77-0 [amp.chemicalbook.com]
- 12. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
Harnessing the Reactivity and Versatility of 2-(Chloroacetyl)thiophene Derivatives for Novel Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1] This five-membered aromatic heterocycle, containing a sulfur atom, imparts unique physicochemical properties to molecules, such as enhanced membrane permeability and improved drug-receptor interactions, which can augment therapeutic efficacy.[1] Among the vast library of thiophene-based compounds, derivatives of 2-(chloroacetyl)thiophene represent a particularly promising class of synthetic intermediates. The inherent reactivity of the chloroacetyl group serves as a versatile chemical handle, enabling facile structural modifications and the generation of diverse compound libraries for biological screening.[2][3]
This guide delves into the significant biological potential of this compound derivatives, synthesizing technical data and field-proven insights. We will explore their synthesis, multifaceted biological activities—including antimicrobial, anticancer, anti-inflammatory, and antiviral properties—and the critical structure-activity relationships that govern their therapeutic potential.
Core Synthesis Strategy: Leveraging the Chloroacetyl Moiety
The primary value of this compound as a starting material lies in the electrophilic nature of the carbon atom adjacent to the chlorine, which is activated by the neighboring carbonyl group. This makes it highly susceptible to nucleophilic substitution, providing a straightforward and efficient pathway to a wide array of derivatives.
Generalized Synthetic Workflow
The most common synthetic route involves the reaction of this compound with various nucleophiles, such as amines, thiols, or alcohols. This reaction typically proceeds via an SN2 mechanism, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.
Caption: General synthetic scheme for this compound derivatives.
Exemplary Experimental Protocol: Synthesis of a Thiophene-2-Carboxamide Derivative
This protocol describes a typical procedure for synthesizing a thiophene derivative via nucleophilic substitution, a foundational method for creating libraries of these compounds.[4][5]
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent, such as acetone or dimethylformamide (DMF), in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Nucleophile: Add the desired amine-containing nucleophile (1.1 equivalents) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 equivalents), to the mixture. The base acts as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C). Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into cold water. The crude product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash it with water, and then recrystallize it from a suitable solvent (e.g., ethanol) to obtain the purified derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
A Spectrum of Biological Activities
The structural diversity achievable from the this compound scaffold has led to the discovery of derivatives with potent activities across several therapeutic areas.
Antimicrobial and Antifungal Activity
The rise of drug-resistant pathogens presents a critical global health challenge. Thiophene derivatives have emerged as a promising frontier in the search for new antimicrobial agents.
-
Antibacterial Action: Numerous studies have demonstrated that derivatives of thiophene exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[4][6][7] The mechanism for some derivatives involves increasing the permeability of the bacterial membrane, leading to cell death.[8]
-
Antifungal Potential: Thiophene derivatives have shown considerable efficacy against fungal pathogens, including fluconazole-resistant Candida species.[9][10] Some compounds act synergistically with existing antifungal drugs like fluconazole, potentially by inhibiting enzymes involved in ergosterol biosynthesis, a critical component of the fungal cell membrane.[9]
| Derivative Class | Target Organism | Activity (MIC) |
| Thiophene-2-Carboxamides | S. aureus, B. subtilis | 40.0 - 86.9% inhibition |
| Tetrahydrobenzo[b]thiophenes | S. aureus, E. coli | 0.81 µM/ml |
| Tetrahydrobenzo[b]thiophenes | C. albicans, A. niger | 0.91 µM/ml |
| 2-Aminothiophene Derivative (2AT) | Fluconazole-resistant Candida spp. | 100 - 200 µg/mL |
MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources.[4][6][7][10]
Anticancer Activity
The search for more effective and less toxic cancer therapies is a primary focus of drug discovery.[11] Derivatives built upon the this compound scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines.[2][12]
-
Mechanisms of Action: The anticancer effects of these compounds are often multifactorial and include:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death, a key mechanism for eliminating cancerous cells.[10][11][13] This can be mediated through the activation of caspases and the release of cytochrome c.[14]
-
Enzyme Inhibition: Certain derivatives function as potent inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT, which are crucial for angiogenesis and cell survival.[13]
-
Tubulin Polymerization Inhibition: Some compounds interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and death.[3][11]
-
Signaling Pathway Modulation: Derivatives have been shown to interfere with critical cellular signaling pathways, such as the p53 tumor suppressor pathway.[12][15]
-
Caption: Inhibition of the VEGFR-2/AKT pathway by thiophene derivatives.
| Derivative Class | Cancer Cell Line | Activity (IC₅₀) |
| Chlorothiophene Chalcones | WiDr (Colorectal) | 0.45 µg/mL |
| Benzothiazole Derivatives | HepG-2 (Hepatocellular) | 0.7 - 1.0 µM |
| Fused Thiophenes | HepG2 (Liver) | Moderate to High |
| Benzo[b]thiophene Derivatives | K562 (Leukemia) | Potent Antiproliferative |
IC₅₀: Half-maximal inhibitory concentration. Data compiled from multiple sources.[3][13][15][16]
Anti-inflammatory Activity
Chronic inflammatory diseases are a major therapeutic challenge, and many current non-steroidal anti-inflammatory drugs (NSAIDs) have significant side effects.[17][18] Thiophene-based compounds are known for their anti-inflammatory properties, with some, like Tinoridine and Tiaprofenic acid, being commercially available drugs.[19][20]
-
Mechanism of Action: The primary mechanism involves the inhibition of key enzymes in the inflammatory cascade:
-
Cyclooxygenase (COX): Inhibition of COX-1 and COX-2 enzymes blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[19]
-
Lipoxygenase (LOX): Inhibition of LOX enzymes prevents the production of leukotrienes, which are involved in various inflammatory processes.[1][19]
-
Antiviral Activity
The thiophene scaffold has also proven to be a valuable starting point for the development of novel antiviral agents.
-
Mechanism of Action: A key strategy has been the development of viral entry inhibitors. For example, certain thiophene derivatives have shown potent activity against the Ebola virus by disrupting the crucial interaction between the viral glycoprotein (EBOV-GP) and the host cell receptor Niemann-Pick C1 (NPC1), effectively blocking the virus from entering the cell.[21][22] Other derivatives have been investigated as inhibitors of neuraminidase, an enzyme essential for the replication of the influenza virus.[23]
| Derivative | Virus | Activity (EC₅₀) | Selectivity Index (SI) |
| Thiophene Derivative 53 | Ebola Virus (EBOV) | Micromolar Range | High |
| Thiophene Derivative 57 | Ebola Virus (EBOV) | Micromolar Range | High |
| Thiophene Derivative 4b | Influenza (H5N1) | 1.59 µM (Antiviral) | N/A |
EC₅₀: Half-maximal effective concentration. SI: Selectivity Index (CC₅₀/EC₅₀). Data compiled from sources.[22][23]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding how specific structural features influence biological activity is crucial for optimizing lead compounds. For this compound derivatives, several key SAR trends have been identified.
-
Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring significantly impact activity. For example, in a series of nitrothiophenes, the presence of an additional nitro group at the 3-position and a chloro or bromo group at the 2-position was predicted to yield the highest antibacterial activity.[24]
-
Derivatization of the Acetyl Group: The functional group introduced by displacing the chlorine atom is a primary determinant of the compound's biological target and potency. The incorporation of moieties like piperazine or specific amides can enhance interactions with enzyme active sites or cellular receptors.[5][18]
-
Electronic and Physicochemical Properties: Properties such as the highest occupied molecular orbital (HOMO) energies and the total atomic charges have shown a reasonable correlation with antibacterial activity, whereas properties like dipole moments have not.[24] The aromaticity and hydrophobicity conferred by the thiophene ring are thought to enhance membrane permeability, augmenting efficacy.[1]
Caption: Key factors influencing the biological activity of derivatives.
Conclusion and Future Perspectives
This compound and its derivatives represent a highly versatile and potent class of compounds with a broad spectrum of demonstrable biological activities. The ease of synthesis and the potential for extensive structural modification make this scaffold an invaluable tool for generating novel therapeutic candidates. The compelling data across antimicrobial, anticancer, anti-inflammatory, and antiviral research underscores the significant potential held within this chemical family.
Future research should focus on optimizing the existing lead compounds to enhance their potency and selectivity while minimizing toxicity. Further exploration into their mechanisms of action, particularly through advanced computational modeling and in vivo studies, will be critical for translating these promising laboratory findings into clinically effective therapeutics. The continued investigation of this compound derivatives is a compelling avenue in the ongoing quest for next-generation drugs to combat a wide range of human diseases.
References
- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PubMed Central.
- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Thiophene-Based Compounds. Encyclopedia MDPI.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Thiophene derivatives as antiviral agents for flavivirus infection.
- Exploring the Anticancer Potential of 3-Acetyl-2,5-dichlorothiophene Deriv
- Thiophene derivatives as antiviral agents for flavivirus infection.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
- Navigating the Bioactive Landscape of 2-(Chloromethyl)
- Antifungal activity of the synthesized thiophene derivatives.
- Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted p
- Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. PMC.
- Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PMC.
- Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells.
- A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed.
- Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. PubMed.
- Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PubMed.
- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC.
- This compound (C6H5ClOS). PubChem.
- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI.
- Structure-activity Rel
- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.
- Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. PubMed.
- Biological Activities of Thiophenes. Encyclopedia MDPI.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 15. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 16. mdpi.com [mdpi.com]
- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [ouci.dntb.gov.ua]
- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Chloroacetyl)thiophene: Sourcing, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloroacetyl)thiophene, with CAS Number 29683-77-0, is a pivotal heterocyclic compound in the landscape of organic synthesis and pharmaceutical development.[1][2][3] Structurally, it is a thiophene ring acylated at the 2-position with a chloroacetyl group. This configuration imparts a dual reactivity: the aromatic thiophene core can undergo further substitution, while the reactive α-chloro ketone functional group serves as a potent electrophile for nucleophilic substitution reactions. These characteristics make it an invaluable building block for introducing the thienyl moiety into more complex molecular architectures, a common motif in many biologically active agents.[4] This guide provides a comprehensive overview of its commercial availability, synthesis protocols, and critical applications, particularly within the pharmaceutical industry.
Commercial Availability and Pricing
This compound is readily available from numerous chemical suppliers for research and development purposes.[1][2][5] Purity levels typically exceed 85-97%, with higher purity grades available.[2][6] The compound is generally a solid, ranging in color from off-white to pale beige, with a melting point around 45°C.[2][3] For storage, suppliers recommend keeping it in a freezer at -20°C under an inert atmosphere to maintain its stability.[2][3]
Pricing can vary significantly based on the supplier, purity, and quantity. The following table provides a comparative overview of representative commercial suppliers.
| Supplier Name | CAS Number | Purity | Representative Pricing (USD) |
| Dideu Industries Group Limited | 29683-77-0 | 99.00% | $1.10 / g |
| Medical Isotopes, Inc. | 29683-77-0 | >85% | $640 / 2.5g |
| AK Scientific | 29683-77-0 | --- | $415 / 250mg |
| Biosynth Carbosynth | 29683-77-0 | --- | $462.50 / 5g |
| Matrix Scientific | 29683-77-0 | 97% | $495 / 1g |
Note: Prices are based on data from late 2021 and are subject to change. This table is for illustrative purposes and not a real-time price list.[6]
Synthesis and Purification
The most prevalent and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with chloroacetyl chloride.[7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum trichloride (AlCl₃).[7]
Mechanism and Rationale
The role of the Lewis acid (AlCl₃) is paramount. It coordinates with the chloroacetyl chloride, forming a highly reactive acylium ion or a polarized complex. This electrophile is then attacked by the electron-rich thiophene ring, leading to the formation of the acylated product. The reaction temperature must be carefully controlled, typically at low temperatures (0-25°C), to prevent side reactions and decomposition.[7]
Detailed Synthesis Protocol
The following protocol is a representative procedure adapted from established methods.[7]
-
Reaction Setup : In a reaction vessel equipped with a stirrer and cooling bath, add thiophene (1 equivalent), chloroacetyl chloride (1.1-1.2 equivalents), and a suitable solvent like dichloromethane.[7]
-
Cooling : Cool the mixture to 0°C with constant stirring.[7]
-
Catalyst Addition : Slowly add anhydrous aluminum trichloride (2.5-3 equivalents) in portions, ensuring the temperature does not rise above 10°C. The controlled addition is critical to manage the exothermic nature of the reaction.[7]
-
Reaction Progression : After the addition is complete, allow the reaction to slowly warm to room temperature (25°C) and stir for approximately 2-3 hours.[7] Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Quenching : Slowly pour the reaction mixture into a cold (below 0°C) aqueous solution of hydrochloric acid to decompose the aluminum chloride complex and quench the reaction.[7]
-
Extraction and Workup : Separate the organic layer. Wash the organic phase sequentially with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acid. Dry the organic layer over an anhydrous drying agent like magnesium sulfate.[7]
-
Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]
Caption: Workflow for the Friedel-Crafts synthesis of this compound.
Purification Techniques
Crude this compound often contains unreacted starting materials and side products. The primary methods for purification are vacuum distillation and column chromatography.
-
Vacuum Distillation : This is the preferred method for large-scale purification. Distilling under reduced pressure lowers the boiling point, preventing thermal degradation of the product.[8]
-
Column Chromatography : For laboratory-scale purifications requiring very high purity, column chromatography using silica gel is effective. A common eluent system is a mixture of hexane and ethyl acetate.[8][9]
Applications in Drug Development and Research
This compound is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[10][11] Its thiophene core is a key structural component in numerous therapeutic agents, contributing to activities such as antimicrobial, anti-inflammatory, and anti-cancer effects.[12]
Precursor to Pharmaceutical Ingredients
A significant application is in the synthesis of 2-thiopheneacetic acid. This is achieved through a Favorskii rearrangement of this compound under alkaline conditions.[7] 2-Thiopheneacetic acid is a crucial intermediate for several cephalosporin antibiotics, including cefoxitin and cephalothin, as well as cardiovascular and anti-inflammatory drugs.[7]
Furthermore, the related compound 2-(chloromethyl)thiophene, which can be synthesized from thiophene, is a fundamental starting material for the thienopyridine class of antiplatelet drugs, such as Clopidogrel and Ticlopidine.[4] These drugs are vital in managing cardiovascular diseases by inhibiting platelet aggregation.[4]
Caption: Synthetic utility of this compound in drug development.
Safety, Handling, and Storage
This compound is a hazardous chemical that must be handled with appropriate safety precautions.
Hazard Identification
-
Toxicity : It is harmful if swallowed, in contact with skin, or if inhaled.[6][13]
-
Irritation : It causes skin irritation and serious eye irritation.[6] It may also cause respiratory irritation.[6]
-
Corrosivity : Some related compounds, like chloroacetyl chloride, can cause severe skin burns and eye damage.
Handling and Personal Protective Equipment (PPE)
-
Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.[13]
-
Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.
Storage
-
Store in a tightly sealed container in a dry, dark place.[14]
-
The recommended storage temperature is -20°C in a freezer, often under an inert atmosphere, to ensure long-term stability.[2][3]
Conclusion
This compound is more than just a chemical reagent; it is a key enabler in the synthesis of complex molecules essential for medicine and research. Its well-defined reactivity, established synthesis protocols, and commercial availability make it a cornerstone intermediate for drug development professionals. A thorough understanding of its properties, handling requirements, and synthetic applications is crucial for leveraging its full potential in the laboratory and beyond.
References
-
This compound CAS#: 29683-77-0. (n.d.). ChemWhat. Retrieved January 12, 2026, from [Link]
-
How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business? (n.d.). NPCS. Retrieved January 12, 2026, from [Link]
- CN111205266A - Synthetic method of 2-thiopheneacetic acid. (2020). Google Patents.
-
Technical Grade 2 - Chloro Thiophene, For Industrial, Liquid at ₹ 500/kg in Shrirampur. (n.d.). IndiaMART. Retrieved January 12, 2026, from [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2020). MDPI. Retrieved January 12, 2026, from [Link]
- CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid. (2013). Google Patents.
-
Thiophene, 2-chloromethyl-. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
2-Chloro Thiophene - High-Purity Industrial Grade at Attractive Price. (n.d.). TradeWheel. Retrieved January 12, 2026, from [Link]
-
The Role of 2-Chlorothiophene in Pharmaceutical Synthesis and Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
Therapeutic importance of synthetic thiophene. (2018). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
- AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene. (2016). Google Patents.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 29683-77-0 [m.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | CAS: 29683-77-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. This compound | 29683-77-0 [amp.chemicalbook.com]
- 7. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-ACETYL-4-CHLOROTHIOPHENE synthesis - chemicalbook [chemicalbook.com]
- 10. niir.org [niir.org]
- 11. indiamart.com [indiamart.com]
- 12. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 2-ACETYL-4-CHLOROTHIOPHENE | 34730-20-6 [chemicalbook.com]
An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2-(Chloroacetyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloroacetyl)thiophene is a versatile synthetic intermediate, pivotal in the development of a range of pharmaceutical and agrochemical compounds. Its utility is derived from the reactive chloroacetyl group and the inherent biological activity often associated with the thiophene moiety. However, the very features that make it a valuable reagent also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety, handling, and toxicity of this compound, compiled to empower researchers to work with this compound in a safe and informed manner.
Toxicological Profile: Understanding the Hazards
The toxicity of thiophene-containing compounds is an area of active research. Studies suggest that the thiophene ring can undergo metabolic activation in the body, primarily by cytochrome P450 enzymes. This bioactivation can lead to the formation of reactive intermediates, such as S-oxides and epoxides, which can then interact with cellular macromolecules, leading to toxicity. While this provides a potential mechanistic framework, the specific toxicokinetics and metabolic pathways of this compound have not been fully elucidated.
Key Toxicological Concerns:
-
Acute Toxicity: Harmful through oral, dermal, and inhalation routes.[1]
-
Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation.[1]
-
Sensitization: While not explicitly classified, the reactive nature of acyl chlorides suggests a potential for skin sensitization.
Hazard Identification and Classification
A clear understanding of the hazard classification is fundamental to safe handling. The following table summarizes the GHS hazard information for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |
Data synthesized from multiple sources.
Safe Handling and Personal Protective Equipment (PPE)
Given its hazardous nature, strict adherence to safety protocols is paramount when working with this compound. The following represents a comprehensive approach to its safe handling in a laboratory setting.
Engineering Controls:
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. It is advisable to double-glove.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Apron: For larger quantities or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
-
Respiratory Protection: In situations where a fume hood is not available or if there is a potential for exposure above established limits, a properly fitted respirator with an appropriate organic vapor cartridge is necessary.
Experimental Protocol: A Step-by-Step Approach to Safe Usage
The following is an exemplary protocol for a typical acylation reaction using this compound, integrating best safety practices.
Objective: Acylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine substrate
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Tertiary amine base (e.g., Triethylamine)
-
Inert gas supply (Nitrogen or Argon)
-
Appropriate glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation:
-
Don all required PPE before entering the laboratory.
-
Ensure the chemical fume hood is functioning correctly.
-
Set up the reaction apparatus in the fume hood, ensuring all glassware is dry.
-
-
Reagent Handling:
-
Under an inert atmosphere, carefully weigh the required amount of this compound in a tared, sealed container.
-
Dissolve the this compound in the anhydrous solvent.
-
-
Reaction Setup:
-
In a separate flask, dissolve the primary amine and tertiary amine base in the anhydrous solvent.
-
Cool the amine solution in an ice bath.
-
-
Addition:
-
Slowly add the this compound solution to the cooled amine solution dropwise via a dropping funnel or syringe pump. This is an exothermic reaction, and slow addition is crucial to control the temperature.
-
-
Reaction and Quenching:
-
Allow the reaction to proceed as required, monitoring by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, the reaction must be quenched carefully. A common and safe method is the slow addition of a saturated aqueous solution of a mild base, such as sodium bicarbonate, while still in the ice bath. This will neutralize any remaining acyl chloride and the hydrochloride salt of the tertiary amine.
-
-
Work-up and Disposal:
-
Proceed with the standard aqueous work-up to isolate the product.
-
All waste, including quenched reaction mixtures and contaminated materials, must be disposed of according to institutional and local regulations for hazardous chemical waste.
-
Storage and Stability
Proper storage is critical to maintain the integrity of this compound and to prevent hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition. Recommended storage is in a freezer at -20°C under an inert atmosphere.[2]
-
Moisture Sensitivity: As an acyl chloride, it is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid and hydrochloric acid. This can build up pressure in a sealed container.
-
Incompatibilities: Keep away from water, alcohols, strong bases, and oxidizing agents.
-
Container: Store in the original, tightly sealed container. It is good practice to store the primary container within a secondary, compatible container.
Emergency Procedures: Be Prepared
Spills
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team.
-
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visualizing Workflows
General Laboratory Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Emergency Spill Response Decision Tree
Sources
A Technical Guide to the Contrasting Reactivities of 2-Acetylthiophene and 3-Acetylthiophene
Abstract
Thiophene-based scaffolds are cornerstones in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The isomeric placement of an acetyl group—a potent electron-withdrawing substituent—at the 2- or 3-position of the thiophene ring profoundly alters the molecule's electronic landscape and dictates its chemical reactivity.[3][4][5] This guide provides an in-depth analysis of the key differences in reactivity between 2-acetylthiophene and 3-acetylthiophene, offering field-proven insights for researchers, scientists, and professionals in drug development and organic synthesis. We will explore the causality behind their divergent behaviors in electrophilic substitution and reactions involving the acetyl group, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Introduction: The Electronic Influence of the Acetyl Group
Thiophene is an electron-rich five-membered aromatic heterocycle, inherently more reactive towards electrophiles than benzene.[3][6] Its reactivity is highest at the α-positions (C2 and C5) due to the superior resonance stabilization of the carbocation intermediate (sigma complex) formed during electrophilic attack.
The introduction of an acetyl group (–COCH₃) fundamentally alters this intrinsic reactivity. The acetyl group is a moderately deactivating, electron-withdrawing group (EWG) that pulls electron density from the aromatic π-system through both inductive (-I) and resonance (-M) effects.[1][5][6] This deactivation makes the thiophene ring less nucleophilic and therefore less susceptible to electrophilic attack compared to the unsubstituted parent ring.[1][5] However, the position of this EWG is the critical determinant of the molecule's subsequent chemical behavior, creating two isomers with distinct synthetic personalities.
-
2-Acetylthiophene: The acetyl group is at an α-position.
-
3-Acetylthiophene: The acetyl group is at a β-position.
The synthesis of 3-acetylthiophene is notably more challenging than its 2-acetyl counterpart because direct Friedel-Crafts acylation of thiophene overwhelmingly favors substitution at the C2 position.[2][7][8] This necessitates multi-step synthetic routes for the 3-isomer, often starting from 3-bromothiophene.[2][9]
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
The most significant divergence in reactivity between the two isomers is observed in electrophilic aromatic substitution. The acetyl group deactivates the ring and directs incoming electrophiles to specific positions.
Regioselectivity in 2-Acetylthiophene
In 2-acetylthiophene, the electron-withdrawing effect is pronounced.[3] The acetyl group at the C2 position strongly deactivates the adjacent C3 position and directs incoming electrophiles to the C4 and C5 positions.[3][6]
-
Favored Position: Substitution generally favors the C5 position . This preference is attributed to the greater resonance stabilization of the Wheland intermediate formed upon attack at C5, where the positive charge can be delocalized without being placed on the carbon adjacent to the electron-withdrawing carbonyl group.[1]
-
Secondary Position: The C4 position is the less favored site of attack. However, under specific conditions, such as "catalyst swamping" with a Lewis acid, substitution can be directed towards the C4 position.[3]
Regioselectivity in 3-Acetylthiophene
The deactivating effect of an acetyl group at the 3-position is less severe than when it is at the 2-position.[3][5] Electrophilic substitution on 3-acetylthiophene shows a strong preference for the vacant α-positions.
-
Favored Position: The primary site of electrophilic attack is the C2 position .[3][5] This is the most activated position on the ring, as the carbocation intermediate benefits from stabilization by the sulfur atom without being directly destabilized by the adjacent C3-acetyl group.
-
Secondary Position: If the C2 position is blocked, substitution can occur at the C5 position.[3]
Summary of EAS Regioselectivity
| Isomer | Activating/Deactivating Nature of -COCH₃ | Primary Site of Electrophilic Attack | Secondary Site(s) of Electrophilic Attack |
| 2-Acetylthiophene | Strongly Deactivating | C5 | C4 |
| 3-Acetylthiophene | Moderately Deactivating | C2 | C5 |
Mechanistic Rationale for Regioselectivity
The observed regioselectivity can be explained by examining the stability of the carbocation intermediates (sigma complexes) formed during the reaction. The diagrams below, generated using DOT language, illustrate the resonance structures for electrophilic attack at different positions for each isomer.
Caption: Logical hierarchy of electrophilic attack sites.
For 2-acetylthiophene, attack at C5 allows the positive charge to be delocalized across C3 and the sulfur atom, avoiding the carbon atom (C2) bearing the EWG. In contrast, attack at C3 would place a positive charge directly adjacent to the deactivating acetyl group, a highly unfavorable situation. For 3-acetylthiophene, attack at the C2 position generates a highly stabilized intermediate due to the participation of the sulfur lone pair, making it the most favorable pathway.
Reactivity of the Acetyl Group
While the primary differences lie in the ring's reactivity, the acetyl group itself can participate in various reactions. The isomeric position can have subtle effects on the reactivity of the carbonyl and its adjacent methyl protons.
Nucleophilic Addition to the Carbonyl
The carbonyl carbon in both isomers is electrophilic and susceptible to attack by nucleophiles. This can include reactions with Grignard reagents, hydrides (e.g., NaBH₄) for reduction to an alcohol, and formation of imines or hydrazones.[10] The slightly different electronic environments may lead to minor differences in reaction rates, but mechanistically, the reactions are similar.
Reactions of the α-Methyl Protons
The methyl protons adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then participate in reactions such as:
-
Aldol Condensation: Reaction with aldehydes or ketones.
-
Claisen-Schmidt Condensation: Reaction with aromatic aldehydes to form chalcones, which are of interest in medicinal chemistry.[4]
-
Haloform Reaction: Reaction with a base and excess halogen to form a carboxylate.[1]
The Willgerodt-Kindler Reaction
A notable reaction of aryl alkyl ketones is the Willgerodt-Kindler reaction, which converts the ketone into a thioamide.[11][12][13][14] This reaction involves heating the ketone with an amine (like morpholine) and elemental sulfur.[12] The net effect is the migration of the carbonyl function to the terminal carbon of the alkyl chain and its conversion to a thioamide. Both 2-acetylthiophene and 3-acetylthiophene can undergo this transformation, providing a pathway to thiophene-2-thioacetamides and thiophene-3-thioacetamides, respectively, which can be hydrolyzed to the corresponding amides or carboxylic acids.[12][15]
Caption: Generalized workflow of the Willgerodt-Kindler reaction.
Experimental Protocols: A Comparative Example
To illustrate the practical consequences of these reactivity differences, we present protocols for the bromination of both isomers, a representative electrophilic aromatic substitution reaction.
Protocol: Synthesis of 2-Acetyl-5-bromothiophene
This protocol highlights the preferred substitution at the C5 position of 2-acetylthiophene.
Materials:
-
2-Acetylthiophene
-
N-Bromosuccinimide (NBS)
-
Acetic Anhydride
-
Acetic Acid
Procedure:
-
In a dry 25 mL round-bottomed flask protected from light, combine 2-acetylthiophene (1.08 mL, 10 mmol) and N-bromosuccinimide (1.78 g, 10 mmol).[3]
-
Add acetic anhydride (3.78 mL, 40 mmol) followed by acetic acid (0.40 mL) to the mixture.[3]
-
Stir the reaction mixture at 50 °C for 1 hour. The solution will typically change color from colorless to light yellow.[3]
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of water with continuous stirring to hydrolyze the acetic anhydride.
-
The product, 2-acetyl-5-bromothiophene, will precipitate as white crystals. Collect the solid by filtration and wash thoroughly with water.[3]
-
The reported yield is approximately 82%.[3]
Protocol: Synthesis of 3-Acetyl-2-bromothiophene (Conceptual)
This conceptual protocol is based on the known regioselectivity, directing the electrophile to the C2 position.
Materials:
-
3-Acetylthiophene
-
N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., Acetic Acid or DMF)
Procedure:
-
Dissolve 3-acetylthiophene (1.26 g, 10 mmol) in a suitable solvent like acetic acid in a round-bottomed flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add N-Bromosuccinimide (1.78 g, 10 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).
-
Quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate to destroy any remaining bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-acetyl-2-bromothiophene.
Caption: Comparative experimental workflows for bromination.
Spectroscopic Differentiation
The structural differences between the isomers are readily confirmed by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). The electronic environment of each proton and carbon on the thiophene ring is unique, leading to distinct chemical shifts and coupling constants.[16]
| Nucleus | 2-Acetylthiophene (δ, ppm) | 3-Acetylthiophene (δ, ppm) |
| ¹H NMR | ||
| H3 | ~7.69 | - |
| H4 | ~7.12 | ~7.35 |
| H5 | ~7.67 | ~7.54 |
| H2 | - | ~7.95 |
| -COCH₃ | ~2.56 | ~2.54 |
| ¹³C NMR | ||
| C2 | ~144.5 | ~132.6 |
| C3 | ~133.8 | ~143.5 |
| C4 | ~128.2 | ~126.9 |
| C5 | ~132.6 | ~137.5 |
| C=O | ~190.7 | ~194.5 |
| -COCH₃ | ~26.8 | ~26.8 |
| (Note: Chemical shifts are approximate and recorded in CDCl₃. Data sourced from multiple spectral databases)[16][17][18] |
Conclusion
The isomeric placement of the acetyl group on the thiophene ring is a powerful modulator of chemical reactivity. 2-Acetylthiophene is characterized by a more strongly deactivated ring that undergoes electrophilic substitution preferentially at the C5 position. In contrast, 3-acetylthiophene is less deactivated and directs incoming electrophiles to the highly favored C2 position.[3][4] These predictable, electronically-driven differences are fundamental to their application as versatile building blocks. A thorough understanding of this differential reactivity allows chemists to design robust synthetic strategies, control regiochemical outcomes, and efficiently construct complex molecular architectures for applications ranging from medicinal chemistry to materials science.
References
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]
-
The Chemical Properties and Synthesis of 2-Acetylthiophene (CAS 88-15-3). Molbase. [Link]
-
2-Acetylthiophene. Wikipedia. [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]
- CN102690255B - Preparation method of 3-acetylthiophene.
-
Method for preparing 2- acetylthiophene. Patsnap Eureka. [Link]
- US2492629A - Acylation of thiophene.
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
-
Willgerodt rearrangement. Wikipedia. [Link]
-
What is the stability of 2 - Acetylthiophene under different conditions?. HOPEMAX. [Link]
-
Willgerodt-Kindler Reaction. SynArchive. [Link]
-
Willgerodt-Kindler Reaction. Merck Index. [Link]
- US2432991A - Acylation of thiophene.
-
2-Acetylthiophene. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. tsijournals.com [tsijournals.com]
- 9. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 10. hopemaxchem.com [hopemaxchem.com]
- 11. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 12. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Willgerodt-Kindler Reaction [drugfuture.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2-Acetylthiophene(88-15-3) 1H NMR [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Leveraging 2-(Chloroacetyl)thiophene as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction
The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The structural versatility of the thiophene ring allows for extensive chemical modifications to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.[4] Among the various thiophene-based building blocks, 2-(Chloroacetyl)thiophene stands out as a highly reactive and versatile precursor for the synthesis of a diverse array of heterocyclic compounds. Its dual functionality, comprising an electrophilic α-haloketone and an aromatic thiophene ring, enables its participation in a multitude of cyclization and condensation reactions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in heterocyclic synthesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present visual workflows to facilitate a deeper understanding of the underlying chemical transformations.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the high reactivity of the α-chloroacetyl group towards nucleophiles. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by a wide range of nucleophiles, including amines, thioamides, and active methylene compounds. This reactivity forms the basis for constructing various five- and six-membered heterocyclic rings fused to or substituted with the thiophene moiety.
Workflow for Heterocycle Synthesis from this compound
Caption: Synthetic pathways from this compound.
I. Synthesis of 2-Aryl-4-(thiophen-2-yl)thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[5][6][7] It involves the condensation of an α-haloketone with a thioamide. In this context, this compound serves as the α-haloketone component, readily reacting with various thioamides to yield highly functionalized thiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[8]
Mechanistic Rationale
The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the chloroacetyl group of this compound, proceeding via an SN2 mechanism. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. The choice of a base is crucial to facilitate the initial nucleophilic attack and the final elimination of water.
Detailed Experimental Protocol
Objective: To synthesize 2-amino-4-(thiophen-2-yl)thiazole.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Filtration flask
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq) in absolute ethanol (30 mL).
-
Addition of Precursor: To the stirred solution, add this compound (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Neutralization and Isolation: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydro-chloride salt of the product until the effervescence ceases.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake with cold deionized water (2 x 20 mL) to remove any inorganic impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 160.61 | (User Defined) |
| Thiourea | 1.0 | 76.12 | (Calculated) |
| Ethanol | - | - | 30 mL |
II. Synthesis of Substituted 2-Aminothiophenes via Gewald Reaction
The Gewald aminothiophene synthesis is a powerful multi-component reaction for the preparation of polysubstituted 2-aminothiophenes.[9][10] While the classical Gewald reaction utilizes an α-methylene carbonyl compound, an α-cyanoester, and elemental sulfur, a variation can be employed where this compound acts as the carbonyl component.[11] The resulting 2-aminothiophene derivatives are valuable intermediates in the synthesis of various biologically active molecules.[12][13]
Mechanistic Rationale
The reaction sequence begins with a Knoevenagel condensation between this compound and an active methylene nitrile (e.g., malononitrile) in the presence of a base.[10] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminothiophene ring.[10][12] The choice of base is critical for promoting both the initial condensation and the cyclization steps.
Detailed Experimental Protocol
Objective: To synthesize a substituted 2-aminothiophene derivative from this compound.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Morpholine or Triethylamine
-
Ethanol or Dimethylformamide (DMF)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
-
Filtration flask
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (40 mL).
-
Addition of Base: Add a catalytic amount of morpholine or triethylamine to the mixture with stirring.
-
Reaction: Gently heat the mixture to 40-50 °C and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the crude product with cold ethanol to remove unreacted starting materials and sulfur.
-
Purification: Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-aminothiophene derivative.
-
Drying and Characterization: Dry the purified product under vacuum and characterize it using appropriate spectroscopic methods.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 160.61 | (User Defined) |
| Malononitrile | 1.0 | 66.06 | (Calculated) |
| Sulfur (S₈) | 1.1 | 256.52 | (Calculated) |
| Morpholine | Catalytic | - | ~0.1 eq |
III. Synthesis of Thieno[2,3-b]thiophenes
Thieno[2,3-b]thiophenes are a class of fused heterocyclic compounds with interesting electronic properties, making them relevant in materials science.[14][15] A straightforward approach to synthesizing the thieno[2,3-b]thiophene core involves the reaction of this compound with a sulfur nucleophile, followed by an intramolecular cyclization.
Mechanistic Rationale
The synthesis is initiated by the reaction of this compound with a sulfur source like sodium sulfide. This forms a thiolate intermediate which then undergoes an intramolecular cyclization. The reaction conditions, particularly the base and solvent, play a crucial role in promoting the cyclization and influencing the overall yield.
Detailed Experimental Protocol
Objective: To synthesize a substituted thieno[2,3-b]thiophene.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Filtration flask
Procedure:
-
Preparation of Thiolate: In a 100 mL round-bottom flask, dissolve sodium sulfide nonahydrate (1.0 eq) in DMF (20 mL).
-
Addition of Precursor: Add this compound (1.0 eq) to the solution and stir the mixture at 60 °C.
-
Cyclization: After the initial reaction is complete (monitored by TLC), add a solution of potassium carbonate (1.0 eq) in a small amount of water to the reaction mixture. Continue stirring at 60 °C for 30 minutes.[16]
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid with deionized water.
-
Purification: Recrystallize the crude product from ethanol to obtain the purified thieno[2,3-b]thiophene derivative.[16]
-
Drying and Characterization: Dry the product and confirm its structure and purity using spectroscopic techniques.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 160.61 | (User Defined) |
| Sodium sulfide nonahydrate | 1.0 | 240.18 | (Calculated) |
| Potassium carbonate | 1.0 | 138.21 | (Calculated) |
| DMF | - | - | 20 mL |
IV. Synthesis of 2-Thiopheneacetic Acid via Favorskii Rearrangement
The Favorskii rearrangement of α-haloketones provides an elegant route to carboxylic acids and their derivatives.[17] this compound can undergo this rearrangement under basic conditions to yield 2-thiopheneacetic acid, a valuable intermediate in the synthesis of various pharmaceuticals.
Mechanistic Rationale
The reaction is proposed to proceed through the formation of a cyclopropanone intermediate upon treatment with a base. The base abstracts a proton from the carbon α to the carbonyl group, followed by intramolecular nucleophilic attack to displace the chloride ion. The resulting cyclopropanone is then attacked by a hydroxide ion, leading to the opening of the three-membered ring and, after acidification, the formation of 2-thiopheneacetic acid.
Workflow for Favorskii Rearrangement
Caption: Favorskii rearrangement of this compound.
Detailed Experimental Protocol
Objective: To synthesize 2-thiopheneacetic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Ethyl acetate
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Addition of Precursor: Add this compound (1.0 eq) to the sodium hydroxide solution.
-
Reaction: Heat the mixture to 50-90 °C and stir vigorously for 2-3 hours.[17]
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Adjust the pH to 7-9 with hydrochloric acid.
-
Extraction of Impurities: Extract the aqueous layer with ethyl acetate to remove any unreacted starting material or non-acidic byproducts.
-
Acidification: Carefully acidify the aqueous layer to a pH of 0.5-1 with concentrated hydrochloric acid.
-
Precipitation and Isolation: Cool the acidified solution to 0 °C to precipitate the product. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the product with cold water and dry it under vacuum.
-
Characterization: Confirm the identity and purity of the 2-thiopheneacetic acid by melting point and spectroscopic analysis.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 160.61 | (User Defined) |
| Sodium hydroxide | 2.0-3.0 | 40.00 | (Calculated) |
| Water | - | - | (Sufficient to dissolve NaOH) |
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of thiophene-containing heterocyclic compounds. The protocols detailed in this guide for the Hantzsch thiazole synthesis, Gewald aminothiophene synthesis, thieno[2,3-b]thiophene formation, and Favorskii rearrangement provide robust and reproducible methods for accessing these valuable molecular scaffolds. By understanding the underlying mechanistic principles, researchers can effectively leverage the reactivity of this compound to advance their research and drug discovery programs.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]
-
Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare. [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
-
SYNTHESIS OF POLYFUSED THIENO(2,3-b)THIOPHENES PART 1. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Synthesis of Thienothiophenes. Encyclopedia.pub. [Link]
-
SYNTHESIS OF THIENO(2,3-b)THIOPHENES AND RELATED STRUCTURES. Sci-Hub. [Link]
-
SYNTHESIS OF POLYFUSED THIENO(2,3-b)THIOPHENES PART 1. Scilit. [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. National Center for Biotechnology Information. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. National Center for Biotechnology Information. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]
-
Extension of the sequence to 2‐chlorothiophene and proposed mechanism to rationalize the degradation of 2a. [a] 5,5. ResearchGate. [Link]
- Synthetic method of 2-thiopheneacetic acid.
-
Synthesis of P005091. ResearchGate. [Link]
-
2-acetothienone. Organic Syntheses Procedure. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. National Center for Biotechnology Information. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. journalwjarr.com [journalwjarr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. bepls.com [bepls.com]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Synthesis of Thienothiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 15. Sci-Hub. SYNTHESIS OF THIENO(2,3-b)THIOPHENES AND RELATED STRUCTURES / Phosphorus, Sulfur, and Silicon and the Related Elements, 1992 [sci-hub.ru]
- 16. mdpi.com [mdpi.com]
- 17. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
Synthetic Protocols for Novel Thiophene Derivatives: A Guide for Researchers
Thiophene and its derivatives are cornerstones in medicinal chemistry and materials science, forming the structural core of numerous approved drugs and high-performance organic materials.[1][2] Their unique electronic properties and capacity for diverse biological interactions have cemented their status as a "privileged scaffold" in drug discovery.[3] This guide provides an in-depth exploration of key synthetic methodologies for creating novel thiophene derivatives, tailored for researchers, scientists, and drug development professionals. It moves beyond a mere listing of procedural steps to offer insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
I. Classical Ring-Forming Strategies: Building the Thiophene Core
Traditional methods for thiophene synthesis focus on constructing the heterocyclic ring from acyclic precursors. These well-established reactions offer versatility and access to a wide array of substitution patterns.
The Paal-Knorr Thiophene Synthesis
A foundational method in heterocyclic chemistry, the Paal-Knorr synthesis constructs the thiophene ring from a 1,4-dicarbonyl compound using a sulfurizing agent.[4] This approach is highly valued for its ability to generate polysubstituted thiophenes.
Causality of Experimental Choices: The selection of the sulfurizing agent is critical. Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are the most common choices, acting as both sulfur donors and dehydrating agents to drive the reaction towards aromatization.[4][5] The choice of solvent is also important; high-boiling, non-polar solvents like toluene or xylene are often used to achieve the necessary reaction temperatures.[6]
Reaction Mechanism: The reaction is thought to proceed through the initial conversion of the 1,4-dicarbonyl to a thioketone intermediate, followed by intramolecular condensation and subsequent dehydration to form the aromatic thiophene ring.[1]
Caption: Paal-Knorr Thiophene Synthesis Workflow.
Experimental Protocols:
Protocol 1: Conventional Heating Method [6]
-
Materials:
-
Substituted 1,4-diketone (5 mmol)
-
Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.)
-
Anhydrous Toluene or Xylene (50 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,4-diketone in the anhydrous solvent.
-
Carefully add the phosphorus pentasulfide in portions. Caution: This reaction generates highly toxic hydrogen sulfide (H₂S) gas and must be performed in a well-ventilated fume hood.[7]
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Slowly pour the reaction mixture over ice water and extract with an appropriate organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
-
Protocol 2: Microwave-Assisted Synthesis [8][9][10]
-
Materials:
-
Substituted 1,4-diketone (0.5 mmol)
-
Lawesson's Reagent (0.25 mmol, 0.5 equiv.)
-
Toluene (2 mL)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,4-diketone and Lawesson's reagent.
-
Add toluene and seal the vessel.
-
Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 150°C) for a specified time (e.g., 10-30 minutes).
-
After cooling, work up the reaction mixture as described in the conventional protocol.
-
The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent condensation that provides a direct route to 2-aminothiophenes, which are valuable intermediates in the synthesis of pharmaceuticals and dyes.[11][12][13] It involves the reaction of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[14]
Causality of Experimental Choices: The choice of base is crucial for promoting the initial Knoevenagel condensation between the carbonyl compound and the active methylene compound.[12] Morpholine or triethylamine are commonly used. The reaction is typically carried out in a protic solvent like ethanol.
Reaction Mechanism: The mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, and subsequent cyclization and tautomerization to form the 2-aminothiophene.[14]
Caption: Gewald Aminothiophene Synthesis Workflow.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [15]
-
Materials:
-
Cyclohexanone (0.102 mol)
-
Ethyl cyanoacetate (0.102 mol)
-
Elemental sulfur (0.102 g-atom)
-
Diethylamine (0.05 mol) or Morpholine (0.102 mol)
-
Ethanol
-
-
Procedure:
-
In a flask, mix cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
With stirring, add diethylamine or morpholine dropwise.
-
Heat the reaction mixture at 40-50°C for 2-4 hours.
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
Wash the product with cold ethanol and dry to yield the 2-aminothiophene.
-
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[1][16]
Causality of Experimental Choices: A base, such as sodium ethoxide, is required to deprotonate the thioglycolic acid ester, initiating the nucleophilic attack on the alkyne.[17]
Reaction Mechanism: The reaction proceeds via a Michael addition of the thioglycolate to the α,β-acetylenic ester, followed by cyclization and tautomerization to the more stable 3-hydroxythiophene.[16]
Experimental Protocol (General) [17]
-
Materials:
-
α,β-acetylenic ester
-
Thioglycolic acid ester
-
Base (e.g., sodium ethoxide)
-
Anhydrous alcohol (e.g., ethanol)
-
-
Procedure:
-
Prepare a solution of the base in the anhydrous alcohol.
-
Cool the solution and add the thioglycolic acid ester.
-
Slowly add the α,β-acetylenic ester to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with a weak acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the product, typically by recrystallization or column chromatography.
-
II. Modern Cross-Coupling Strategies: Functionalization of the Thiophene Ring
Palladium-catalyzed cross-coupling reactions are indispensable tools for the C-C bond formation, allowing for the introduction of a wide range of substituents onto a pre-formed thiophene ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of biaryl compounds, involving the reaction of an organoboron compound with an organohalide.[18][19] For thiophene functionalization, a brominated thiophene is typically coupled with an arylboronic acid.[20][21]
Causality of Experimental Choices: The choice of palladium catalyst, ligand, and base are critical for the efficiency of the Suzuki coupling.[21] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst, and a base such as sodium carbonate or potassium phosphate is required to activate the boronic acid.[18]
Caption: Suzuki-Miyaura Coupling for Thiophene Functionalization.
Experimental Protocol: Synthesis of 2-Arylthiophenes [18]
-
Materials:
-
2-Bromothiophene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a round-bottom flask, add 2-bromothiophene, the arylboronic acid, and sodium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon).
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvents via syringe.
-
Heat the reaction mixture to 80°C and stir vigorously.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organohalide.[22][23][24] It is known for its tolerance of a wide variety of functional groups.[24]
Causality of Experimental Choices: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is essential. The reaction is typically carried out in a non-polar aprotic solvent like toluene or THF.
Experimental Protocol: Synthesis of 2-Arylthiophenes
-
Materials:
-
2-Bromothiophene (1.0 mmol)
-
Aryl-tributylstannane (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Anhydrous toluene (10 mL)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-bromothiophene and the aryl-tributylstannane in anhydrous toluene.
-
Add the palladium catalyst.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction and dilute with diethyl ether.
-
Wash the organic solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
III. Direct C-H Activation/Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a more sustainable alternative to traditional cross-coupling methods, as it avoids the need for pre-functionalization of the thiophene ring.[25][26][27][28][29] This reaction directly couples a C-H bond of thiophene with an aryl halide.[25]
Causality of Experimental Choices: A palladium catalyst, often in combination with a phosphine ligand, is typically used. A base is required to facilitate the C-H activation step. The choice of solvent can significantly influence the reaction's efficiency and selectivity.
Experimental Protocol: Direct C-H Arylation of Thiophene [27]
-
Materials:
-
Thiophene (8 mmol)
-
Aryl bromide (1 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.002 mmol, 0.2 mol%)
-
Potassium acetate (KOAc) (2 mmol)
-
Dimethylacetamide (DMAc) (5 mL)
-
-
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine the aryl bromide, potassium acetate, and palladium(II) acetate.
-
Add dimethylacetamide and then thiophene.
-
Heat the reaction mixture at 130°C for 20 hours.
-
After cooling, remove the solvent in vacuo.
-
Purify the crude mixture by silica-gel column chromatography.
-
IV. Purification and Characterization of Thiophene Derivatives
The successful synthesis of novel thiophene derivatives is contingent upon effective purification and thorough characterization.
Purification Techniques:
-
Column Chromatography: This is a standard method for purifying crude reaction mixtures. The choice of eluent system is critical for achieving good separation. A typical starting point is a non-polar solvent like hexane, with the polarity gradually increased by adding a more polar solvent such as ethyl acetate or dichloromethane.[30]
-
Recrystallization: For solid thiophene derivatives, recrystallization is an effective purification technique. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[31]
Characterization Methods:
The structure and purity of the synthesized thiophene derivatives should be confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[30]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[30]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[31]
-
Elemental Analysis: Determines the elemental composition of the compound.[30]
V. Data Presentation: A Comparative Overview of Synthetic Methods
| Synthetic Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | Good for polysubstituted thiophenes, straightforward.[4] | Harsh conditions, generation of toxic H₂S.[7] | Moderate to good[1] |
| Gewald Synthesis | Ketone/aldehyde, α-cyanoester, sulfur | Base (e.g., morpholine) | Multicomponent, direct access to 2-aminothiophenes.[11][14] | Limited to 2-aminothiophene derivatives. | Good to excellent[15] |
| Fiesselmann Synthesis | α,β-Acetylenic esters, thioglycolic acid esters | Base (e.g., sodium ethoxide) | Access to 3-hydroxythiophenes.[16] | Substrate scope can be limited. | Moderate to good[1] |
| Suzuki-Miyaura Coupling | Halogenated thiophene, arylboronic acid | Pd catalyst, base | High functional group tolerance, mild conditions.[18] | Requires pre-functionalized starting materials. | Good to excellent[20][21] |
| Stille Coupling | Halogenated thiophene, organostannane | Pd catalyst | Excellent functional group tolerance.[24] | Toxicity of tin reagents.[22][23] | Good to excellent |
| Direct C-H Arylation | Thiophene, aryl halide | Pd catalyst, base | Atom-economical, avoids pre-functionalization.[25][27] | Can have issues with regioselectivity. | Moderate to excellent[27] |
References
- Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288.
-
Filo. (2024). Fiesselmann thiophene synthesis. Filo. Retrieved from [Link]
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Scribd. Retrieved from [Link]
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Semantic Scholar. Retrieved from [Link]
- Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
Unknown. (n.d.). Thiophene and Furan Synthesis Methods. Scribd. Retrieved from [Link]
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. ResearchGate. Retrieved from [Link]
- Sabanis, A. S., & Tsoleridis, C. A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
-
Sabanis, A. S., & Tsoleridis, C. A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Retrieved from [Link]
-
Chem-Station. (2018). Paal-Knorr Thiophene Synthesis. Chem-Station Int. Ed. Retrieved from [Link]
-
Filo. (2025). Describe how to synthesize furan, thiophene, and pyrrole using the Paal-Knorr method. Filo. Retrieved from [Link]
- Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014). Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(7), 2890-2897.
- Jiang, H., Bellomo, A., Zhang, M., Carroll, P. J., Manor, B. C., Jia, T., & Walsh, P. J. (2018). Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters, 20(9), 2522-2525.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. Retrieved from [Link]
- Bensaïd, S., Doucet, H., & Santelli, M. (2011). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst.
- Pieters, G., Taglang, C., D’Souza, Z., Heugebaert, T. S. A., Ermolat’ev, D., & Meerpoel, L. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 140(28), 8881-8888.
- El-Sayed, N. N. E., & Al-Ghorbani, M. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(4), 631-654.
- Gewald, K. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12(10), 1077-1090.
-
Unknown. (n.d.). Synthesis of Furan and Thiophene. Unknown. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(7), 2890-2897.
- Al-Masoudi, N. A. L., & Al-Sultani, A. A. (2018). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst.
- Sharma, P., & Kumar, A. (2013). A green chemistry approach to gewald reaction. Der Pharma Chemica, 5(3), 133-137.
-
Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Wikipedia. Retrieved from [Link]
-
Karam, A. (n.d.). 1fiesselmann Thiophene Synthesis. Scribd. Retrieved from [Link]
- Rehman, S. U., Chotana, G. A., & Ahmad, I. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions and their biological evaluation. Chemistry Central Journal, 10(1), 1-9.
-
El-Sayed, N. N. E., & Al-Ghorbani, M. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. ResearchGate. Retrieved from [Link]
-
Nguyen, T. B. (2018). Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. ResearchGate. Retrieved from [Link]
-
Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method... ResearchGate. Retrieved from [Link]
- Zhang, Q., & Li, Y. (2010).
-
Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. Retrieved from [Link]
- Fernandes, S. S. M., & et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Composites Science, 7(5), 203.
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. Retrieved from [Link]
- Rahim, N., Ullah, A., & et al. (2013).
- World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(3), 687-701.
-
Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Wikipedia. Retrieved from [Link]
- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. [PDF] Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Semantic Scholar [semanticscholar.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. impactfactor.org [impactfactor.org]
- 16. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 17. Fiesselmann thiophene synthesis | Filo [askfilo.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Stille Coupling [organic-chemistry.org]
- 23. Stille reaction - Wikipedia [en.wikipedia.org]
- 24. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. Direct C-H arylation of thiophenes at low catalyst loading of a phosphine-free bis(alkoxo)palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. journalwjarr.com [journalwjarr.com]
Application Notes: The Strategic Role of 2-(Chloroacetyl)thiophene in the Synthesis of Thienopyridine Antiplatelet Agents
Introduction: The thienopyridine class of drugs, including the blockbuster agents Clopidogrel, Ticlopidine, and Prasugrel, represents a cornerstone of antiplatelet therapy in the management of atherothrombotic diseases. These agents act as irreversible antagonists of the P2Y12 adenosine diphosphate (ADP) receptor, a critical component in the cascade of platelet activation and aggregation.[1][2] A key structural motif of these drugs is the tetrahydrothieno[3,2-c]pyridine core, a bicyclic heterocycle for which synthesis often relies on precursors derived from thiophene. This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of 2-(chloroacetyl)thiophene as a versatile starting material for the synthesis of these vital medicines. We will explore the synthetic pathways, provide detailed experimental protocols, and explain the chemical logic behind the methodological choices.
The Thienopyridine Antiplatelet Agents: Mechanism of Action
Thienopyridines are prodrugs that require metabolic activation in the liver by cytochrome P450 enzymes.[3] The active metabolite, a thiol derivative, forms a covalent disulfide bond with cysteine residues on the P2Y12 receptor on the platelet surface.[3] This irreversible binding prevents ADP from interacting with the receptor, thereby blocking a key amplification signal for platelet activation.[4] By inhibiting the P2Y12 pathway, thienopyridines effectively reduce platelet aggregation and thrombus formation.[2]
Below is a diagram illustrating the central role of the P2Y12 receptor in platelet activation and the inhibitory action of thienopyridine active metabolites.
Caption: Mechanism of P2Y12 Receptor Inhibition by Thienopyridines.
Synthetic Strategy Overview: From Thiophene Precursor to Final API
The synthesis of the thienopyridine core relies on building the tetrahydro-pyridine ring onto the thiophene scaffold. A highly efficient and widely adopted method for this is the Pictet-Spengler reaction .[5] This reaction involves the cyclization of a β-arylethylamine (in this case, 2-thienylethylamine) with an aldehyde (typically formaldehyde).[6] Therefore, the primary strategic goal is the efficient synthesis of the key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine .
Our synthetic roadmap begins with this compound and proceeds through key transformations to yield this central intermediate, which is then elaborated to produce Ticlopidine, Clopidogrel, and Prasugrel.
Caption: Overall Synthetic Pathway from Precursor to Thienopyridine APIs.
Experimental Protocols
Protocol 3.1: Synthesis of 2-Thiopheneacetic Acid via Favorskii Rearrangement
The conversion of α-haloketones to carboxylic acids (or their derivatives) is efficiently achieved through the Favorskii rearrangement. This reaction provides a direct route from the commercially available this compound to the versatile 2-thiopheneacetic acid intermediate.[7]
Reaction:
-
Step 1: Acylation (Preparation of this compound - if not starting with it): Thiophene is reacted with 2-chloroacetyl chloride via a Friedel-Crafts acylation, typically catalyzed by aluminum trichloride.[7]
-
Step 2: Rearrangement: this compound is treated with a strong base, such as sodium hydroxide, in an aqueous medium. The reaction proceeds through a cyclopropanone intermediate which is then opened by the hydroxide nucleophile to yield the carboxylate salt. Subsequent acidification provides 2-thiopheneacetic acid.[7]
Detailed Protocol (Step 2):
-
To a reaction vessel equipped with a stirrer and temperature control, add this compound (1 equivalent) and water.
-
Slowly add a solution of sodium hydroxide (e.g., 3 equivalents) while maintaining the temperature.
-
Heat the mixture to 50-90°C and stir for 2-3 hours, monitoring the reaction by TLC.[7]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully adjust the pH to 7-9 with hydrochloric acid to neutralize excess base.
-
Extract with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.
-
Adjust the pH of the aqueous layer to 0.5-1 with concentrated hydrochloric acid, which will precipitate the product.[7]
-
Cool the mixture to 0°C to maximize precipitation, then filter the solid.
-
Wash the filter cake with cold water and dry under vacuum to yield 2-thiopheneacetic acid.
Protocol 3.2: Synthesis of 2-Thienylethylamine
2-Thienylethylamine is the direct precursor for the construction of the thienopyridine ring. It can be synthesized from various thiophene derivatives, including the reduction of 2-(2-nitrovinyl)thiophene or the amidation of 2-thiopheneacetic acid followed by reduction.
Method A: From 2-Thiophenecarboxaldehyde [8][9]
-
Henry Reaction: React 2-thiophenecarboxaldehyde with nitromethane in the presence of a base (e.g., piperidine) to form 2-(2-nitrovinyl)thiophene.[8]
-
Reduction: Reduce the nitroalkene using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF to yield 2-thienylethylamine.[8]
Method B: From 2-Thiopheneacetic Acid (via Amide)
-
Amidation: Convert 2-thiopheneacetic acid to its corresponding amide. This can be achieved by first activating the carboxylic acid (e.g., forming the acid chloride with thionyl chloride) and then reacting with ammonia.
-
Reduction: Reduce the resulting 2-thiopheneacetamide with a reducing agent such as LiAlH₄ in THF to obtain 2-thienylethylamine.
Protocol 3.3: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride (Core Intermediate)
This pivotal step utilizes the Pictet-Spengler reaction for intramolecular electrophilic cyclization.[5]
Detailed Protocol: [10]
-
In a suitable reaction vessel, dissolve 2-thienylethylamine (1 equivalent) in a solvent such as dichloromethane.
-
Add paraformaldehyde (approx. 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (e.g., 40-45°C) and maintain for 4-6 hours. Water formed during the reaction can be removed azeotropically.[10]
-
Monitor the formation of the intermediate imine/N-hydroxymethyl species by TLC.
-
After the initial condensation, cool the mixture to room temperature.
-
Slowly add a solution of hydrochloric acid in a solvent like N,N-dimethylformamide (DMF) or an ethanolic HCl solution.[2][10] This serves as the acid catalyst for the electrophilic aromatic substitution (ring closure).
-
Heat the mixture to 70°C for 4-6 hours to drive the cyclization to completion.[10]
-
Cool the reaction solution to promote crystallization of the hydrochloride salt.
-
Filter the resulting solid, wash with cold dichloromethane, and dry under vacuum to afford 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.
| Method/Reference | Starting Material | Key Reagents | Solvent | Yield | Notes |
| Protocol 3.3 [10] | 2-Thienylethylamine | Paraformaldehyde, HCl | Dichloromethane, DMF | ~99% | High-yielding, suitable for large scale. |
| Faisal, M. et al. [8] | 2-Thienylethylamine | 1,3-Dioxolane, Trifluoroacetic acid (TFA) | Dichloromethane | High | Uses 1,3-dioxolane as a formaldehyde equivalent. |
| Microwave-assisted [11] | 2-Thienylethylamine | Formaldehyde, K₂CO₃ | N/A (One-pot) | ~67% | Significantly reduces reaction time. |
Protocol 3.4: Synthesis of Final APIs from the Core Intermediate
The final step involves the N-alkylation of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.
3.4.1 Ticlopidine Synthesis: [12]
-
Reaction: The secondary amine of the core intermediate is alkylated with 2-chlorobenzyl chloride.
-
Protocol:
-
Suspend 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (free base, obtained by neutralizing the HCl salt) in a solvent like THF.
-
Add a strong base such as sodium hydride (NaH) to deprotonate the amine.
-
Add 1-chloro-2-(chloromethyl)benzene dropwise at room temperature.
-
Stir for 1.5-2 hours, monitoring by TLC.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify by column chromatography or crystallization to yield Ticlopidine.
-
3.4.2 Clopidogrel Synthesis: [13]
-
Reaction: This synthesis involves the coupling of the core intermediate with an optically pure side chain, methyl (+)-α-amino-2-chlorophenylacetate.
-
Protocol:
-
Combine 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, methyl (+)-α-amino-2-chlorophenylacetate hydrochloride, and a base (e.g., potassium carbonate) in a suitable solvent.
-
Add formaldehyde (aqueous solution). The reaction proceeds via a Mannich-type condensation.
-
Stir at a controlled temperature until the reaction is complete.
-
Work up the reaction mixture, including extraction and solvent removal.
-
The resulting racemic Clopidogrel must be resolved. This is often done by forming a diastereomeric salt with a chiral acid like L-camphorsulfonic acid, followed by crystallization.[13]
-
The desired (S)-(+)-Clopidogrel is isolated and can be converted to its bisulfate salt.
-
3.4.3 Prasugrel Synthesis: [1][8]
-
Reaction: The synthesis involves the alkylation of a modified thienopyridine core with an α-haloketone.
-
Protocol:
-
The core intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is first oxidized at the 2-position of the thiophene ring to introduce a hydroxyl group (or a precursor).[1]
-
This intermediate, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, is then condensed with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one in the presence of a base (e.g., potassium carbonate) in acetonitrile.[8]
-
The resulting ketone is then acetylated using acetic anhydride.
-
The final product, Prasugrel, is isolated and can be converted to its hydrochloride salt.
-
Conclusion
This compound serves as an effective and accessible starting point for the multi-step synthesis of thienopyridine antiplatelet agents. Through established transformations such as the Favorskii rearrangement and the Pictet-Spengler reaction, the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold can be constructed with high efficiency. Subsequent N-alkylation with appropriate side chains provides access to clinically significant drugs like Ticlopidine, Clopidogrel, and Prasugrel. The protocols outlined herein, grounded in authoritative literature, provide a robust framework for researchers engaged in the synthesis, process development, and discovery of novel P2Y12 inhibitors. Careful control of reaction conditions and purification techniques are paramount to achieving high yields and the required purity for pharmaceutical applications.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. 2-Thiopheneacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 8. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYNTHESIS OF TICLOPIDINE HYDROCHLORIDE | Semantic Scholar [semanticscholar.org]
- 10. Thiophene-2-ethylamine synthesis - chemicalbook [chemicalbook.com]
- 11. Microwave synthesis of ticlopidine HCl via tetrahydrothienopyridine. [wisdomlib.org]
- 12. data.epo.org [data.epo.org]
- 13. CN103992302A - Synthesis process of 2-thiopheneacetic acid - Google Patents [patents.google.com]
The Versatility of 2-(Chloroacetyl)thiophene in Medicinal Chemistry: A Guide to Application and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Drug Discovery
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, consistently appearing in the structures of numerous approved drugs and clinical candidates.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a highly attractive moiety for designing novel therapeutic agents.[1] Within the diverse family of thiophene-containing building blocks, 2-(Chloroacetyl)thiophene stands out as a particularly versatile and reactive intermediate. Its dual functionality—an electrophilic chloromethyl ketone and an aromatic thiophene core—provides a gateway to a vast chemical space of potential drug candidates. This guide offers an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Synthetic Utility: A Gateway to Diverse Molecular Architectures
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine, making it an excellent substrate for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, leading to the synthesis of diverse molecular scaffolds with potential biological activity.
Nucleophilic Substitution Reactions: Building Complexity
The primary application of this compound in medicinal chemistry is as an electrophile in SN2 reactions. The electron-withdrawing acetyl group enhances the reactivity of the adjacent chloromethyl group, making it susceptible to attack by a variety of nucleophiles, including amines, thiols, and alcohols. This straightforward reaction provides a powerful tool for constructing libraries of thiophene-containing compounds for biological screening.
Biological Significance: Targeting Key Pathways in Disease
Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas, including oncology and inflammatory diseases. This biological activity often stems from the ability of the thiophene moiety and its appended functionalities to interact with critical biological targets.
Anticancer Applications: Inducing Apoptosis through the p53 Pathway
A growing body of evidence suggests that thiophene derivatives, including those accessible from this compound, possess potent anticancer properties.[3][4][5] One of the key mechanisms underlying this activity is the modulation of the p53 signaling pathway.[6] The p53 tumor suppressor protein acts as a "guardian of the genome," orchestrating cellular responses to stress, including DNA damage, by inducing cell cycle arrest or apoptosis.[7][8] In many cancers, the p53 pathway is dysregulated, allowing for uncontrolled cell proliferation.
Certain thiophene-based chalcones, which can be synthesized from precursors like 2-acetyl-5-chlorothiophene, have been shown to exert their cytotoxic effects by influencing the p53 pathway.[9] While the exact molecular interactions are still under investigation, it is hypothesized that these compounds may act by inhibiting negative regulators of p53, such as MDM2, or by activating pro-apoptotic members of the Bcl-2 family, which are downstream targets of p53.[10][11] This leads to the activation of the intrinsic apoptotic cascade, culminating in cancer cell death.
Anti-inflammatory Activity: Inhibition of COX-2
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response.[12] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules.[1][5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.
Several studies have highlighted the potential of thiophene derivatives as selective COX-2 inhibitors.[6][7][12] The thiophene scaffold can be effectively tailored to fit into the active site of the COX-2 enzyme, blocking its catalytic activity.[6][8] Molecular docking studies have shown that thiophene-based compounds can establish key interactions with amino acid residues within the COX-2 active site, mimicking the binding of known selective inhibitors.[6][12] This makes this compound a valuable starting material for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and biologically active molecules derived from this compound.
Protocol 1: Synthesis of 2-Thiopheneacetic Acid via Favorskii Rearrangement
This protocol describes the synthesis of 2-thiopheneacetic acid from this compound, a crucial intermediate for various pharmaceuticals. The key transformation is a Favorskii rearrangement, a base-mediated reaction of an α-halo ketone.[11]
Reaction Scheme:
Thiophene + Chloroacetyl chloride --(AlCl₃)--> this compound --(NaOH, H₂O)--> 2-Thiopheneacetic acid
Materials:
-
Thiophene
-
Chloroacetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Concentrated Hydrochloric acid
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Water
-
Reaction flask
-
Stirrer
-
Cooling bath
-
Separatory funnel
-
Filtration apparatus
Procedure:
Step 1: Synthesis of this compound [11]
-
In a reaction flask, combine 100g of thiophene and 141g of chloroacetyl chloride.
-
Cool the mixture to 0°C with stirring.
-
Add 325g of aluminum trichloride in portions, maintaining the temperature below 10°C.
-
Slowly warm the reaction mixture to 25°C and stir for 2 hours.
-
Prepare a solution of 650g of concentrated hydrochloric acid in 1300g of water and cool it to below 0°C.
-
Slowly pour the reaction mixture into the cold hydrochloric acid solution with vigorous stirring.
-
Stir for 1 hour, then separate the organic layer.
-
Wash the organic phase with 200ml of water to obtain crude this compound as an oily substance.
Step 2: Favorskii Rearrangement to 2-Thiopheneacetic Acid [11]
-
In a reaction flask, combine the crude this compound, water, and sodium hydroxide.
-
Heat the mixture to 50-90°C and stir for 2-3 hours.
-
Cool the reaction to room temperature.
-
Adjust the pH to 7-9 with hydrochloric acid and extract with ethyl acetate to remove impurities.
-
Separate the aqueous layer and adjust the pH to 0.5-1 with concentrated hydrochloric acid.
-
Cool the solution to 0°C to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-thiopheneacetic acid.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| This compound | C₆H₅ClOS | 160.62 | - |
| 2-Thiopheneacetic acid | C₆H₆O₂S | 142.18 | High |
Protocol 2: Synthesis of a 2-(Aminoacetyl)thiophene Derivative via Nucleophilic Substitution
This protocol exemplifies the utility of this compound in a direct nucleophilic substitution reaction with an amine to generate a 2-(aminoacetyl)thiophene derivative, a common scaffold in bioactive molecules.
Reaction Scheme:
This compound + Aniline --(Base, Solvent)--> 2-(Phenylamino)acetyl)thiophene
Materials:
-
This compound
-
Aniline
-
Triethylamine (TEA) or Potassium carbonate (K₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reaction flask
-
Stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.
-
Add aniline (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(phenylamino)acetyl)thiophene.
Expected Spectral Data for a Representative 2-(Aminoacetyl)thiophene Derivative:
-
¹H NMR: Expect signals for the thiophene protons, the methylene protons adjacent to the carbonyl and the amine, the aromatic protons of the aniline moiety, and a broad singlet for the N-H proton.
-
¹³C NMR: Expect signals for the carbonyl carbon, the carbons of the thiophene and aniline rings, and the methylene carbon.
-
IR (cm⁻¹): Expect characteristic peaks for N-H stretching, C=O stretching (amide), and C-H stretching of the aromatic rings.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its inherent reactivity allows for the efficient synthesis of a wide range of thiophene-containing molecules. The derivatives of this compound have shown significant promise as anticancer and anti-inflammatory agents, primarily through their interaction with key signaling pathways like p53 and COX-2. The protocols and insights provided in this guide are intended to facilitate the exploration of this valuable scaffold in the ongoing quest for novel and effective therapeutics. By understanding the synthetic utility and biological potential of this compound, researchers can unlock new avenues for drug discovery and development.
References
- Singh, P., Sharma, P., Bisetty, K., & Mahajan, M. P. (2011). Synthesis and docking studies of thiophene scaffolds in COX-2. Arkivoc, 2011(10), 55-70.
-
Creative Diagnostics. (n.d.). P53 Signaling Pathway. Retrieved from [Link]
-
Creative Biogene. (n.d.). P53 Signaling Pathway. Retrieved from [Link]
- Gaber, M., Gunaher, M., & El-Gazzar, A. R. B. A. (2019). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. Bioorganic chemistry, 86, 554-568.
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). OUCI. Retrieved from [Link]
- CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents. (n.d.).
- Archna, Pathania, S., & Chawla, P. A. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic chemistry, 101, 104026.
- Ramesh, B., Kulkarni, S. V., & Rao, B. S. (2010). Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Asian Journal of Research in Chemistry, 3(2), 332-334.
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (2020). PubMed. Retrieved from [Link]
- Jetir. (2020).
- Belal, A., & El-Sayed, R. (2019).
- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI.
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. Retrieved from [Link]
-
2-Acetylthiophene. (n.d.). Wikipedia. Retrieved from [Link]
- Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug. (n.d.). Google Patents.
-
2-acetothienone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
2-thiophenethiol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024). NIH. Retrieved from [Link]
- EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines. (n.d.). Google Patents.
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). NIH. Retrieved from [Link]
- Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2025). Arabian Journal of Chemistry.
- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (2025). Benchchem.
- Applications of 2-(Chloromethyl)thiophene in Agrochemical Synthesis: A Detailed Guide for Researchers. (2025). Benchchem.
- Synthesis and Reactivity of 2-Acetylthiophenes Deriv
- Synthesis of Ethyl 5-chlorothiophene-2. (2025). Benchchem.
- Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. (2025).
- Application Notes and Protocols for the Functionalization of Thiophene Rings with 3-(Bromomethyl)-2-chlorothiophene. (2025). Benchchem.
-
Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. (2025). PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles | MDPI [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. jetir.org [jetir.org]
- 11. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 12. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Acetyl-4-chlorothiophene
Abstract
2-Acetyl-4-chlorothiophene is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its preparation, however, requires careful control of regioselectivity to ensure high purity and yield. This document provides a detailed, field-proven protocol for the synthesis of 2-acetyl-4-chlorothiophene via the electrophilic chlorination of 2-acetylthiophene. We will delve into the mechanistic rationale, provide a step-by-step experimental procedure, and offer insights into process optimization and safety. The presented method utilizes N-chlorosuccinimide (NCS) as a safe and efficient chlorinating agent, offering a reliable alternative to gaseous chlorine.[2]
Introduction: The Synthetic Challenge
The thiophene ring is an electron-rich aromatic system prone to electrophilic substitution. The primary challenge in functionalizing substituted thiophenes is controlling the position of the incoming electrophile. In the case of 2-substituted thiophenes like 2-acetylthiophene, the existing acetyl group, which is deactivating and meta-directing in benzene chemistry, influences the substitution pattern. The electrophilic chlorination will preferentially occur at the C4 or C5 position. This protocol is optimized to favor the formation of the 4-chloro isomer, a crucial building block in medicinal chemistry.
Mechanistic Insight: Lewis Acid-Catalyzed Electrophilic Chlorination
The synthesis proceeds via a Friedel-Crafts-type electrophilic aromatic substitution.[3][4] The key steps are:
-
Activation of the Chlorinating Agent: The Lewis acid (e.g., Aluminum trichloride, AlCl₃) coordinates with the N-chlorosuccinimide (NCS). This interaction polarizes the N-Cl bond, making the chlorine atom highly electrophilic (generating a "Cl⁺" equivalent).
-
Electrophilic Attack: The electron-rich thiophene ring of 2-acetylthiophene attacks the electrophilic chlorine. The attack at the C4 position leads to a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A base (in this case, the complexed succinimide anion or another species in the mixture) abstracts a proton from the C4 position, restoring the aromaticity of the thiophene ring and yielding the final product, 2-acetyl-4-chlorothiophene.
The Lewis acid is crucial as it significantly increases the electrophilicity of the chlorine atom in NCS, allowing the reaction to proceed under controlled conditions.[2]
Experimental Protocol: Chlorination using N-Chlorosuccinimide (NCS)
This protocol is adapted from a high-yield procedure that employs solid, easy-to-handle reagents, enhancing safety and operational simplicity.[2]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Acetylthiophene | Reagent Grade, ≥99% | Sigma-Aldrich | Starting material |
| N-Chlorosuccinimide (NCS) | Reagent Grade, ≥98% | Sigma-Aldrich | Chlorinating agent |
| Aluminum Chloride (AlCl₃), anhydrous | Reagent Grade, ≥99% | Sigma-Aldrich | Lewis acid catalyst |
| Dichloromethane (DCM), anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | Reaction solvent |
| Deionized Water | N/A | In-house | For work-up |
| Saturated Sodium Bicarbonate Soln. | N/A | In-house | For washing |
| Brine (Saturated NaCl Soln.) | N/A | In-house | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying agent |
| Round-bottom flask (500 mL) | N/A | N/A | Reaction vessel |
| Magnetic stirrer and stir bar | N/A | N/A | For agitation |
| Ice bath | N/A | N/A | For temperature control |
| Addition funnel | N/A | N/A | For controlled addition |
| Separatory funnel (500 mL) | N/A | N/A | For extraction |
| Rotary evaporator | N/A | N/A | For solvent removal |
| Vacuum distillation setup | N/A | N/A | For purification |
Quantitative Data Summary
| Compound | Formula | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| 2-Acetylthiophene | C₆H₆OS | 126.18 | 25.0 g | 0.198 | 1.0 |
| AlCl₃ | AlCl₃ | 133.34 | 79.2 g | 0.594 | 3.0 |
| NCS | C₄H₄ClNO₂ | 133.53 | 52.9 g | 0.396 | 2.0 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 250 mL | - | - |
Step-by-Step Synthesis Procedure
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), charge a dry 500 mL round-bottom flask equipped with a magnetic stir bar with 2-acetylthiophene (25.0 g, 0.198 mol) and anhydrous dichloromethane (250 mL).
-
Begin stirring to ensure complete dissolution.
-
Cool the flask in an ice bath to 0-5 °C.
Reagent Addition: 4. Once the solution is cooled, slowly add anhydrous aluminum trichloride (79.2 g, 0.594 mol) in portions over 30-45 minutes. Caution: This addition is exothermic. Maintain the internal temperature below 10 °C. 5. After the AlCl₃ addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The mixture should appear as a dark slurry. 6. In a separate beaker, prepare a slurry of N-chlorosuccinimide (52.9 g, 0.396 mol) in a minimal amount of dichloromethane if necessary, or add it as a solid in portions. 7. Add the N-chlorosuccinimide to the reaction mixture portion-wise over 30-45 minutes, ensuring the temperature remains below 10 °C.
Reaction and Monitoring: 8. After the NCS addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 9. Stir the reaction at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Isolation: 10. Once the reaction is complete, carefully cool the flask back down in an ice bath. 11. Very slowly and cautiously quench the reaction by pouring the mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring. Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood. 12. Transfer the quenched mixture to a 500 mL separatory funnel. 13. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane. 14. Combine all organic layers. Wash the combined organic phase sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid) and 100 mL of brine. 15. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification: 16. Purify the crude oil by vacuum distillation to yield 2-acetyl-4-chlorothiophene as a yellow oil.[5][6] A yield of approximately 70-80% can be expected.[2][5]
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of 2-acetyl-4-chlorothiophene.
Safety and Handling
All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle anhydrous AlCl₃ in a dry environment and add it slowly to the reaction.[7]
-
N-Chlorosuccinimide (NCS): An irritant and a strong oxidizing agent. Avoid contact with skin and eyes.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Ensure adequate ventilation and avoid inhalation of vapors.
-
Acetyl Chloride (if used as an alternative): Corrosive, flammable, and reacts violently with water.[8] Must be handled under an inert atmosphere.[7][8]
-
Quenching: The work-up step involving the addition of the reaction mixture to water is extremely exothermic and releases HCl gas. Perform this step slowly, with efficient cooling and stirring, in a well-ventilated fume hood.
Characterization
The identity and purity of the final product can be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the substitution pattern and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (160.62 g/mol ). LC-MS analysis should show a peak at m/z = 161 [M+H]⁺.[5][6][9]
-
HPLC: To determine the purity of the final product, which can reach over 99.5%.[2]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Extend reaction time and continue monitoring by TLC. |
| Moisture in reagents/glassware | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. | |
| Loss during work-up | Ensure proper phase separation and perform multiple extractions. | |
| Formation of Isomers | Incorrect temperature control | Maintain low temperatures during the addition of Lewis acid and NCS to improve regioselectivity. |
| Product Decomposition | Overheating during distillation | Use a high-vacuum pump and a well-controlled heating mantle to distill at the lowest possible temperature. |
References
-
Entrepreneur India. How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business?. Available at: [Link]
- Google Patents.AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene.
-
Patsnap. Method for synthesizing 2-acetyl-4-chlorothiophene - Eureka. Available at: [Link]
-
Capot Chemical. Material Safety Data Sheet - 3-acetyl-5-chlorothiophene. Available at: [Link]
-
YouTube. Friedel-Crafts acylation. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
PubChem - NIH. 2-Acetyl-4-chlorothiophene | C6H5ClOS | CID 11105655. Available at: [Link]
Sources
- 1. niir.org [niir.org]
- 2. Method for synthesizing 2-acetyl-4-chlorothiophene - Eureka | Patsnap [eureka.patsnap.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-ACETYL-4-CHLOROTHIOPHENE synthesis - chemicalbook [chemicalbook.com]
- 6. 2-ACETYL-4-CHLOROTHIOPHENE | 34730-20-6 [chemicalbook.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
- 9. 2-Acetyl-4-chlorothiophene | C6H5ClOS | CID 11105655 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Friedel-Crafts Acylation of Thiophene
Abstract
The Friedel-Crafts acylation of thiophene is a cornerstone of heterocyclic chemistry, providing essential intermediates for the pharmaceutical, agrochemical, and materials science industries. Acylthiophenes, particularly 2-acetylthiophene, serve as versatile building blocks for a multitude of complex molecules, including potent antiplatelet agents and other therapeutics.[1][2][3] This technical guide offers an in-depth exploration of the reaction, designed for researchers, scientists, and drug development professionals. We will dissect the underlying electrophilic aromatic substitution mechanism, analyze the critical role of regioselectivity, compare various catalytic systems from traditional Lewis acids to modern solid acids, and provide a detailed, field-proven protocol for the synthesis, purification, and characterization of 2-acetylthiophene.
The Underlying Chemistry: Mechanism and Regioselectivity
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group onto an aromatic ring.[4][5] The process begins with the activation of an acylating agent, such as an acyl chloride or acid anhydride, by a Lewis acid catalyst (e.g., AlCl₃) or a Brønsted acid. This generates a highly electrophilic acylium ion, which is resonance-stabilized.[4]
The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. The reaction is completed when a base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the thiophene ring.[5]
A crucial aspect of thiophene acylation is its high regioselectivity. The electrophilic attack overwhelmingly occurs at the α-positions (C2 or C5) rather than the β-positions (C3 or C4).[6] This preference is dictated by the superior stability of the carbocation intermediate formed upon C2 attack. As illustrated below, the positive charge in the C2-attack intermediate can be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom. In contrast, attack at the C3 position yields a less stable intermediate with only two possible resonance structures.[6][7][8] This energetic preference ensures a high yield of the 2-acylthiophene isomer.
A Comparative Guide to Catalytic Systems
The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and environmental impact of the acylation reaction. While traditional Lewis acids are effective, modern solid-acid catalysts offer significant advantages in terms of handling, recovery, and reusability.
| Catalyst System | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Key Advantages/Disadvantages | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99% | 98.6% | 60°C, 2h, Thiophene:Ac₂O = 1:3 | Advantages: High activity, reusable, environmentally benign. | |
| Aluminum Chloride (AlCl₃) | Acetyl Chloride | High | High | 0°C to RT | Advantages: High reactivity. Disadvantages: Stoichiometric amounts needed, corrosive, moisture-sensitive, generates toxic waste.[9] | [9] |
| Phosphoric Acid (85%) | Acetic Anhydride | High | 94% | Reflux | Advantages: Inexpensive, effective. Disadvantages: Requires excess acylating agent, challenging workup.[10] | [10] |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99% | 0°C, 2h | Advantages: High yield, non-acidic media. Disadvantages: Air and moisture sensitive. | [11] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0% | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | Advantages: High conversion, reusable catalyst. | [12][13] |
Traditional Lewis acids like AlCl₃ require stoichiometric amounts because the ketone product is a moderate Lewis base that forms a stable complex with the catalyst, rendering it inactive.[5] In contrast, solid acids like Hβ zeolite are truly catalytic and can be easily recovered by simple filtration and reused, aligning with the principles of green chemistry.
Experimental Protocol: Synthesis of 2-Acetylthiophene via Heterogeneous Catalysis
This protocol details the synthesis of 2-acetylthiophene using thiophene and acetic anhydride with a reusable Hβ zeolite solid acid catalyst. This method is selected for its high yield, excellent selectivity, and operational simplicity.[14]
3.1 Materials and Reagents
-
Thiophene (99%+)
-
Acetic Anhydride (99%+)
-
Hβ Zeolite (Solid acid catalyst)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer or temperature probe
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
3.2 Experimental Workflow
3.3 Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).
-
Catalyst Addition: Add the Hβ zeolite catalyst (e.g., 1.2 g) to the reaction mixture.[14]
-
Reaction: Heat the stirred mixture to 60°C in a water or oil bath.[14] Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mixture (e.g., 8:2) as the eluent. The reaction is typically complete within 2-4 hours, indicated by the consumption of thiophene.[14][15]
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Recover the solid Hβ catalyst by vacuum filtration. The catalyst can be washed with a solvent like dichloromethane, dried, and stored for reuse.[12]
-
Transfer the liquid filtrate to a separatory funnel. Dilute with 50 mL of dichloromethane.
-
Carefully wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acetic acid), and finally with 50 mL of brine.[16]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[16]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-acetylthiophene as a yellow to brown oil.[16]
-
Purification and Characterization
Obtaining high-purity 2-acetylthiophene is critical for subsequent synthetic steps. The choice of purification method depends on the scale and desired purity.
4.1 Purification Techniques
-
Vacuum Distillation: This is the preferred method for large-scale purification. It effectively separates 2-acetylthiophene from less volatile impurities and any residual starting materials.[17][18] A typical boiling point is ~77°C at 4 mmHg.[18]
-
Column Chromatography: For laboratory scale, column chromatography on silica gel provides excellent separation and can yield a product with >98% purity.[17] It is particularly effective at removing the 3-acetylthiophene isomer. A common eluent system is a gradient of hexane and ethyl acetate.[17]
4.2 Characterization
The identity and purity of the final product should be confirmed using standard spectroscopic techniques.
| Technique | Data for 2-Acetylthiophene | Source(s) |
| ¹H NMR (CDCl₃) | δ ~7.7 (dd, 1H), ~7.6 (dd, 1H), ~7.1 (dd, 1H), ~2.6 (s, 3H, -COCH₃) | [19][20] |
| ¹³C NMR (CDCl₃) | δ ~190.7 (C=O), ~144.5, ~133.8, ~132.6, ~128.2 (thiophene ring), ~26.8 (-CH₃) | [19] |
| Mass Spec. (EI) | m/z (%): 126 (M⁺, ~58), 111 (100), 83 (13), 43 (16) | [19] |
| Appearance | Colorless to pale yellow or light brown liquid | [18] |
| Boiling Point | ~214 °C at 760 mmHg | [18] |
Troubleshooting and Process Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/Yield | 1. Inactive or insufficient catalyst. 2. Presence of moisture deactivating the catalyst. 3. Sub-optimal reaction temperature or time. | 1. Use fresh, activated catalyst; consider increasing catalyst loading. 2. Ensure all glassware is dry and use anhydrous reagents where applicable (especially for traditional Lewis acids).[16] 3. Optimize temperature and monitor the reaction to completion by TLC/GC. |
| Product is Dark/Colored | 1. Reaction temperature was too high, causing thermal decomposition. 2. Presence of non-volatile, colored impurities. | 1. Maintain the recommended reaction temperature. 2. Consider a pre-purification step, such as passing a solution of the crude product through a short plug of silica gel or activated charcoal before final distillation.[17] |
| Isomer Impurity (3-Acetylthiophene) | While C2 acylation is heavily favored, trace amounts of the C3 isomer can form, especially under harsh conditions. | The 3-isomer is very difficult to separate by distillation due to a close boiling point.[21] Careful column chromatography is the most effective method for separation on a lab scale.[17][21] |
| Diacylation Products | Using a large excess of the acylating agent relative to thiophene can lead to the formation of diacetylthiophenes. | Use an excess of thiophene relative to the acylating agent to minimize this side reaction.[17] |
Safety Precautions
The Friedel-Crafts acylation involves hazardous materials that require careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All operations should be performed in a well-ventilated chemical fume hood.[22]
-
Reagent Hazards:
-
Acetic Anhydride: Corrosive and a lachrymator (tear gas). It reacts violently with water. Avoid contact and inhalation of vapors.[23]
-
Thiophene: Flammable liquid. Keep away from ignition sources.
-
Lewis Acids (e.g., AlCl₃): Corrosive and react violently with water, releasing HCl gas. Handle with extreme care in a dry environment.[15][22]
-
Dichloromethane: A volatile solvent and a suspected carcinogen. Minimize exposure.[22]
-
-
Work-up: The quenching of reactions involving stoichiometric Lewis acids like AlCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly by pouring the reaction mixture onto crushed ice.[7][16]
References
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
- Technical Support Center: Purification of 2-Acetylthiophene. (n.d.). Benchchem.
- Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. (n.d.). Benchchem.
- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). TSI Journals.
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange.
- Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. (n.d.). Benchchem.
- Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. (2013).
- Technical Support Center: Purification of Crude 3-Acetylthiophene. (n.d.). Benchchem.
- Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.
- Application Notes: 3-Acetylthiophene as a Versatile Precursor in Pharmaceutical Synthesis. (n.d.). Benchchem.
- 2-Acetylthiophene. (n.d.). PubChem.
- A Comparative Guide to Catalysts for Thiophene Acylation. (n.d.). Benchchem.
- Friedel-Crafts Acylation. (n.d.). Chemistry Steps.
- The Chemical Properties and Synthesis of 2-Acetylthiophene (CAS 88-15-3). (2026).
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- 2-Acetylthiophene(88-15-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- Acylation of thiophene. (1949). Google Patents.
- Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. (n.d.). Zenodo.
- 2-Acetylthiophene - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2009). ResearchGate.
- Regioselectivity in Friedel–Crafts acylation of thiophene. (n.d.). ECHEMI.
- Troubleshooting low yield in Friedel-Crafts acylation reactions. (n.d.). Benchchem.
- Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (n.d.). MDPI.
- A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024). ACS Publications.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
- Therapeutic importance of synthetic thiophene. (n.d.). PMC - PubMed Central.
- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
- 15. websites.umich.edu [websites.umich.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nbinno.com [nbinno.com]
- 19. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 2-Acetylthiophene(88-15-3) 1H NMR spectrum [chemicalbook.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Analytical methods for monitoring 2-(Chloroacetyl)thiophene reactions
An Application Guide to High-Throughput Analytical Methods for Monitoring 2-(Chloroacetyl)thiophene Reactions
Abstract
This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound, a critical intermediate in pharmaceutical and fine chemical synthesis.[1] As a highly reactive electrophile, precise tracking of its consumption and the formation of products is paramount for reaction optimization, yield maximization, and impurity profiling. This document explores the strategic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond mere procedural steps, we delve into the causality behind methodological choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in establishing robust, self-validating analytical systems.
The Strategic Imperative for Monitoring this compound Reactions
This compound is a versatile bifunctional molecule, featuring a nucleophilically susceptible chloroacetyl group and an aromatic thiophene ring. Its primary utility lies in serving as a key building block for introducing the thienylacetyl moiety into larger molecules, a common structural feature in many biologically active compounds.[1] The most prevalent reaction class is nucleophilic substitution, where the chlorine atom is displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to form new carbon-heteroatom bonds.[2][3]
However, the reactivity of the α-chloro ketone moiety also presents challenges:
-
Side Reactions: Potential for over-alkylation, dimerization, or degradation.
-
Reaction Endpoint Determination: Incomplete reactions leave residual starting material, complicating downstream processing, while excessive reaction times can promote impurity formation.
-
Process Safety and Control: Exothermic reactions require careful monitoring to ensure they proceed as expected.
Therefore, implementing robust analytical methods is not merely a quality control measure but a fundamental component of process development and optimization.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
For routine quantitative analysis of this compound reactions, reverse-phase HPLC is the superior method. Its major advantage is the ability to perform analyses at ambient temperature, which is critical for preventing the thermal degradation of the labile chloroacetyl group.[4] A well-developed, stability-indicating HPLC method can effectively separate the starting material, intermediates, final product, and process-related impurities in a single run.[5][6]
Causality of Method Design: Why These Parameters?
-
Column: A C18 (octadecylsilane) column is the standard choice. Its nonpolar stationary phase provides excellent retention and separation for the moderately polar this compound and its derivatives based on their hydrophobicity.
-
Mobile Phase: A gradient elution using acetonitrile and water (often with a pH modifier like 0.1% phosphoric or formic acid) is typically employed. This is because the polarity of the compounds in the reaction mixture can vary significantly. A gradient ensures that both the more polar starting materials and less polar products are eluted with good peak shape and resolution within a reasonable timeframe.[7]
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The thiophene ring possesses a strong chromophore, allowing for sensitive detection at wavelengths typically between 250-280 nm.[7] A DAD provides the added advantage of acquiring full UV spectra for each peak, which aids in peak identification and purity assessment.
Protocol: Stability-Indicating RP-HPLC Method
This protocol provides a starting point and should be optimized for specific reaction mixtures and instrumentation.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD/UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for separating moderately polar organic molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress silanol activity and ensure sharp peaks for acidic/basic analytes. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |
| Gradient Program | 0-2 min: 40% B; 2-12 min: 40% to 80% B; 12-15 min: 80% B | This gradient effectively separates early-eluting polar compounds from later-eluting nonpolar products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 260 nm | High absorbance wavelength for the thiophene moiety, providing good sensitivity. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Sample Preparation:
-
Carefully withdraw a ~50 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 1.0 mL of the mobile phase starting condition (e.g., 60:40 Water:Acetonitrile) in a clean vial. This prevents further reaction post-sampling.
-
Vortex to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter that could damage the column.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC monitoring of a reaction.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Structural Confirmation
GC-MS is a powerful orthogonal technique to HPLC, particularly for identifying volatile byproducts, residual starting materials, or when derivatization makes products amenable to gas-phase analysis.[2] The mass spectrometer provides definitive structural information, which is invaluable for identifying unknown peaks observed in the chromatogram.[7]
Causality of Method Design: Key Considerations
-
Injector Temperature: This is the most critical parameter. This compound and related structures can be thermally labile. The injector temperature must be high enough to ensure complete volatilization but low enough to prevent on-column degradation. A temperature ramp or a programmable temperature vaporizer (PTV) inlet can be beneficial.[4]
-
Column: A mid-polarity column (e.g., 5% Phenyl Polysiloxane) is often a good starting point, offering a different selectivity mechanism compared to the non-polar phases used in many GC applications.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard. It creates reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification.[7]
Protocol: GC-MS Analysis
Instrumentation:
-
GC system with a split/splitless or PTV inlet, coupled to a Mass Spectrometer.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C (Optimization is critical) | Balances volatilization efficiency with thermal stability of the analyte. |
| Injection | 1 µL, Split ratio 50:1 | Split injection prevents column overloading from the solvent and major components. |
| Oven Program | Initial 60°C (2 min), ramp 15°C/min to 280°C (hold 5 min) | Separates volatile solvents from higher boiling point analytes. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the ion source. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Generates reproducible, library-searchable mass spectra. |
| Scan Range | 35 - 400 amu | Covers the expected mass range of starting materials and products. |
Sample Preparation:
-
Quench a reaction aliquot as described for HPLC (Section 2.2).
-
Use a volatile solvent suitable for GC, such as Dichloromethane or Ethyl Acetate, for dilution.
-
Ensure the final concentration is appropriate for GC-MS analysis (typically in the low µg/mL to ng/mL range).
Expected Mass Spectra Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 160/162 (Cl isotope pattern) | 125 (M-Cl), 111 (Thiophene-CO), 83 (Thiophene) |
| Example Product: 2-(Morpholinoacetyl)thiophene | 211 | 125 (M-Morpholine), 86 (Morpholine fragment) |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of a reaction mixture.
NMR Spectroscopy: For Real-Time Monitoring and Structural Elucidation
NMR spectroscopy offers unparalleled insight into the structural transformation during a reaction and can be adapted for real-time, in situ monitoring.[8] By tracking the disappearance of reactant signals and the concurrent emergence of product signals, one can obtain kinetic data without the need for sampling and quenching.[9]
Causality of Method Design: The Power of NMR
-
Non-Invasive: For in situ monitoring, a flow cell setup allows the reaction mixture to be circulated through the NMR spectrometer, providing a true picture of the reaction state without perturbation.[8]
-
Structural Detail: ¹H and ¹³C NMR provide unambiguous confirmation of structure, distinguishing between isomers that may be difficult to resolve chromatographically.[10]
-
Quantitative Information: The integral of an NMR signal is directly proportional to the number of nuclei, allowing for straightforward quantification of the relative amounts of reactant and product.
Protocol: At-Line NMR Monitoring
This protocol describes a simple "at-line" approach where samples are taken and analyzed immediately.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
5 mm NMR tubes.
Sample Preparation:
-
Withdraw a ~0.5 mL aliquot from the reaction vessel.
-
Quench the reaction immediately by adding it to a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is miscible with the reaction solvent.
-
Add an internal standard (e.g., Tetramethylsilane - TMS) if precise quantification is needed.
-
Transfer the solution to an NMR tube for analysis.
Data Acquisition:
-
¹H NMR: Acquire a standard single-pulse ¹H spectrum. Key signals to monitor include the methylene protons of the chloroacetyl group in the reactant and the corresponding methylene protons in the product, which will appear at a different chemical shift.
Characteristic ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Proton | Approx. Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -COCH₂Cl | ~4.7 | Singlet |
| Thiophene H5 | ~7.8 | Doublet | |
| Thiophene H3 | ~7.8 | Doublet | |
| Thiophene H4 | ~7.2 | Triplet | |
| Example Product: | |||
| 2-(Morpholinoacetyl)thiophene | -COCH₂N- | ~3.6 | Singlet |
| Thiophene H5 | ~7.7 | Doublet |
Note: Exact chemical shifts can vary based on solvent and substitution.[10]
Logical Diagram: The Concept of In-Situ NMR Monitoring
Caption: Conceptual diagram of an in-situ NMR reaction monitoring setup.
Summary and Best Practices
Choosing the right analytical method depends on the specific goal of the analysis.
| Technique | Primary Use Case | Advantages | Limitations |
| HPLC-UV/DAD | Quantitative reaction profiling, purity assessment | Robust, reproducible, suitable for thermally labile compounds, stability-indicating.[4] | Less structural information than MS, resolution can be challenging for complex mixtures. |
| GC-MS | Identification of volatile components and byproducts | High sensitivity, excellent for structural elucidation of unknowns, high resolution.[2] | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| NMR | Structural confirmation, real-time kinetic studies | Unambiguous structural data, non-invasive for in situ monitoring, inherently quantitative.[8] | Lower sensitivity than MS, higher instrumentation cost, complex mixtures can be difficult to analyze. |
| TLC | Rapid, qualitative reaction progress checks | Fast, inexpensive, simple to perform.[11] | Not quantitative, lower resolution, results can be subjective. |
Best Practice: For comprehensive process understanding, a multi-faceted approach is recommended. Use TLC for quick, qualitative checks on the bench. Employ HPLC for robust, quantitative tracking of reaction conversion and impurity formation. Finally, use GC-MS and/or NMR on key time points and the final product to definitively identify all components and confirm the structure of the desired product.
References
- CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents.
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC - PubMed Central. Available at: [Link]
-
(PDF) Synthesis of P005091 - ResearchGate. Available at: [Link]
-
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PubMed Central. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. Available at: [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. Available at: [Link]
-
Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells - NIH. Available at: [Link]
-
Stability-Indicating HPLC Method for Simultaneous | PDF | High Performance Liquid Chromatography | Detection Limit - Scribd. Available at: [Link]
-
GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) - ResearchGate. Available at: [Link]
-
Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection Applicati - Agilent. Available at: [Link]
-
Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC - PubMed Central. Available at: [Link]
-
Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed. Available at: [Link]
-
2-acetothienone - Organic Syntheses Procedure. Available at: [Link]
-
Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry. Available at: [Link]
-
Phenothiazine appended thiophene derivative: a trilateral approach to copper ion detection in living cells and aqueous samples - NIH. Available at: [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method - MDPI. Available at: [Link]
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - Scirp.org. Available at: [Link]
-
Method development for the determination of thiols using HPLC with fluorescence detection - Diva-portal.org. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Anticancer Chalcones Utilizing 2-(Chloroacetyl)thiophene
Abstract
Chalcones, characterized by their α,β-unsaturated carbonyl system, represent a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2][3] The incorporation of heterocyclic rings, such as thiophene, into the chalcone framework has been shown to significantly enhance cytotoxic activity against various cancer cell lines.[4][5] This document provides a comprehensive guide for researchers on the strategic use of 2-(Chloroacetyl)thiophene as a key intermediate in the synthesis of novel thiophene-containing chalcones. We present a detailed protocol based on the Claisen-Schmidt condensation, discuss the rationale behind the synthetic strategy, outline methods for biological evaluation, and provide essential safety and handling information.
Introduction: The Rationale for Thiophene-Containing Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are natural precursors to flavonoids and have attracted immense interest due to their broad spectrum of pharmacological activities.[3][6][7] Their anticancer effects are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways.[5][8][9] The core α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) in cellular proteins, thereby disrupting their function.
The strategic modification of the two aromatic rings (A and B) of the chalcone scaffold is a cornerstone of modern drug design. The introduction of a thiophene ring, a bioisostere of the phenyl ring, is a particularly effective strategy.[4] Thiophene can enhance the molecule's pharmacological profile through several mechanisms:
-
Modulation of Lipophilicity: Influencing the compound's ability to cross cell membranes.
-
Enhanced Binding Interactions: The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within target protein binding sites.
-
Altered Metabolic Stability: Potentially leading to improved pharmacokinetic properties.
This compound serves as a versatile and reactive precursor for building the thiophene "A" ring portion of the chalcone. Its synthesis from readily available materials and subsequent reaction in the Claisen-Schmidt condensation make it an ideal starting point for generating a library of novel anticancer candidates.[10]
Synthetic Strategy & Mechanism
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation , a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[2][11]
Overall Synthesis Workflow
The synthesis begins with the preparation of the key intermediate, this compound, via a Friedel-Crafts acylation. This intermediate is then condensed with a selected aromatic aldehyde to yield the final thiophene-chalcone.
Caption: Overall workflow for the synthesis of thiophene-chalcones.
The Claisen-Schmidt Condensation Mechanism
The reaction proceeds in three critical steps, driven by the base catalyst.
-
Enolate Formation: The base (e.g., hydroxide) abstracts an acidic α-hydrogen from the ketone (2-acetylthiophene derivative) to form a resonance-stabilized enolate. This is the rate-determining step.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Dehydration: The resulting aldol adduct is unstable and readily undergoes base-catalyzed dehydration to form the thermodynamically stable, conjugated α,β-unsaturated ketone system of the chalcone.[11][12]
Caption: Simplified mechanism of the Claisen-Schmidt condensation.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. Adherence to all institutional and governmental safety regulations is mandatory.
Materials & Reagents
| Reagent / Material | Grade | Supplier Recommendation |
| 2-Acetyl-5-chlorothiophene¹ | ≥98% Purity | Commercial Supplier |
| Substituted Aromatic Aldehydes | ≥98% Purity | Commercial Supplier |
| Potassium Hydroxide (KOH) | ACS Reagent Grade | Commercial Supplier |
| Methanol (MeOH) | Anhydrous | Commercial Supplier |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercial Supplier |
| Ethyl Acetate | ACS Reagent Grade | Commercial Supplier |
| n-Hexane | ACS Reagent Grade | Commercial Supplier |
| Deionized Water | High Purity | In-house |
| Round-bottom flasks, Magnetic stirrer | Standard Lab Glassware | N/A |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Commercial Supplier |
| Buchner Funnel, Filter Paper | Standard Lab Equipment | N/A |
¹Note: This protocol uses 2-acetyl-5-chlorothiophene as a representative starting material, which is structurally analogous to this compound for this reaction. The procedure is directly adaptable.[4]
Protocol: Synthesis of (E)-1-(5-chlorothiophen-2-yl)-3-(phenyl)prop-2-en-1-one
This protocol is adapted from established procedures for synthesizing chlorothiophene-based chalcones.[4]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-acetyl-5-chlorothiophene (10.0 mmol, 1.0 eq) and benzaldehyde (10.0 mmol, 1.0 eq) in 20 mL of methanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Prepare a 40% aqueous solution of potassium hydroxide (KOH). While stirring the methanolic solution, add 4 mL of the 40% KOH solution dropwise over 10 minutes.
-
Scientist's Note: The dropwise addition and stirring are crucial to control the reaction temperature, as the initial aldol addition can be exothermic. Maintaining a consistent temperature ensures a higher yield and fewer side products.
-
-
Reaction: Allow the mixture to stir at room temperature for 24 hours. The formation of a precipitate is typically observed as the reaction progresses.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Use a mobile phase of n-hexane:ethyl acetate (7:3 v/v). The product spot should be less polar (higher Rf value) than the starting materials. The reaction is complete when the starting ketone spot has disappeared.
-
Workup & Isolation: a. Pour the reaction mixture into a beaker containing approximately 200 g of crushed ice. b. Acidify the mixture by slowly adding 5% aqueous HCl with stirring until the pH is neutral (pH ~7). This step protonates any phenoxide intermediates and neutralizes the excess base. c. The resulting solid precipitate is the crude chalcone product. Collect the solid by vacuum filtration using a Buchner funnel. d. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: a. The crude product can be purified by recrystallization. Ethyl acetate is a suitable solvent for this class of compounds.[4] b. Dissolve the crude solid in a minimal amount of hot ethyl acetate, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. c. Filter the purified crystals and dry them in a desiccator or vacuum oven.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR: To elucidate the chemical structure.
-
FT-IR: To confirm the presence of key functional groups, such as the α,β-unsaturated carbonyl (C=O) stretch (typically ~1640-1660 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)
This is a general protocol for assessing the cytotoxicity of the newly synthesized chalcones.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[13]
-
Cell Seeding: Seed approximately 1 x 10⁴ cells per well into a 96-well microplate and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Prepare stock solutions of the synthesized chalcones in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Treat the cells with these dilutions and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Expected Results & Data Interpretation
The synthesis should yield a solid, crystalline product. The anticancer activity will vary depending on the substituents on the aromatic aldehyde used.
Table 1: Example Anticancer Activity of Thiophene-Chalcones
| Compound ID | Description | Cell Line | IC₅₀ (µg/mL) | Reference |
| C4 | Chalcone from 2-acetyl-5-chlorothiophene & 4-chlorobenzaldehyde | WiDr (Colon) | 0.77 | [4] |
| C6 | Chalcone from 2-acetyl-5-chlorothiophene & 2-chlorobenzaldehyde | WiDr (Colon) | 0.45 | [4] |
| Chalcone 3 | 4-chloroacetophenone & 4-methoxybenzaldehyde derivative | T47D (Breast) | 0.34 | [13] |
Data is presented for illustrative purposes to show the potential potency of these compounds.
Putative Mechanisms of Anticancer Action
Thiophene-chalcone derivatives exert their anticancer effects through multiple pathways. Understanding these can guide further drug development.
Caption: High-level overview of chalcone-induced anticancer mechanisms.
Safety & Handling
-
This compound and its analogues: These are irritants and potentially harmful. Avoid contact with skin, eyes, and inhalation.[14][15] Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Solvents (Methanol, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.[17] Methanol is toxic if ingested, inhaled, or absorbed through the skin.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; insufficient reaction time; incorrect stoichiometry. | Use fresh, high-purity KOH. Extend reaction time and monitor by TLC. Verify molar equivalents of reactants. |
| Multiple Products on TLC | Side reactions (e.g., self-condensation of ketone); reaction temperature too high. | Ensure dropwise addition of base to control temperature. Ensure the aldehyde used has no α-hydrogens. Purify via column chromatography. |
| Product Fails to Precipitate | Product is soluble in the workup mixture. | Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), then wash, dry, and evaporate the solvent. |
| Inconsistent Biological Data | Compound precipitation in media; cell line contamination; inaccurate pipetting. | Check compound solubility in culture media. Test cell lines for mycoplasma. Calibrate pipettes and use careful technique. |
References
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). MDPI. [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. (2021). MDPI. [Link]
-
Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. (2022). MDPI. [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. (2021). PubMed. [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [Link]
-
Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (2020). PMC - NIH. [Link]
-
Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2025). Arabian Journal of Chemistry. [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. [Link]
-
Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. (n.d.). PMC - NIH. [Link]
-
One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. (2016). ACS Publications. [Link]
-
Claisen–Schmidt condensation employed for the synthesis of chalcones. (n.d.). ResearchGate. [Link]
-
Synthesis of Chalcones with Anticancer Activities. (n.d.). PMC - NIH. [Link]
-
EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. (2019). Rasayan Journal of Chemistry. [Link]
-
Synthesis of Novel Thiophene‐Chalcone Derivatives as Anticancer‐ and Apoptosis‐Inducing Agents. (2018). ResearchGate. [Link]
-
Chalcone Derivatives: Role in Anticancer Therapy. (2022). MDPI. [Link]
-
Supporting Information For: Novel chalcone 2-thiopyrimidine conjugates as dual VEGFR-2/BRAF inhibitors. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2022). MDPI. [Link]
-
Synthesis and Antimicrobial activity of some new chalcones of 2-Acetyl Thiophene. (2007). ResearchGate. [Link]
- Synthetic method of 2-thiopheneacetic acid. (n.d.).
-
SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry. [Link]
Sources
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence [mdpi.com]
- 9. Chalcone Derivatives: Role in Anticancer Therapy [mdpi.com]
- 10. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: One-Pot Synthesis of 5-Aryl-2-Acetylthiophenes
Introduction: The Significance of the 5-Aryl-2-Acetylthiophene Scaffold
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its versatile biological activities and its role as a bioisostere for phenyl rings.[1] Thiophene derivatives are integral components of numerous pharmaceuticals and agrochemicals, exhibiting a wide spectrum of therapeutic properties including anti-inflammatory, anti-cancer, and anti-microbial activities.[2][3] Specifically, the 5-aryl-2-acetylthiophene motif serves as a crucial building block for more complex drug candidates. The acetyl group at the 2-position provides a reactive handle for a multitude of chemical transformations, such as condensations and further heterocycle formations, making these compounds highly valuable starting materials in drug discovery pipelines.[4] This guide details robust and efficient one-pot or sequential one-pot methodologies for the synthesis of these important intermediates, focusing on modern catalytic approaches and classical cyclization strategies.
Overview of Synthetic Strategies
The synthesis of 5-aryl-2-acetylthiophenes can be approached from several distinct starting points. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. This guide will focus on two primary, highly efficient strategies that minimize purification steps and maximize atom economy:
-
Palladium-Catalyzed Direct C-H Arylation: A modern and atom-economical approach that directly couples 2-acetylthiophene with aryl halides. This method avoids the pre-functionalization of the thiophene ring.
-
Sequential One-Pot Cyclization: A classical and highly effective method that builds the thiophene ring from acyclic precursors, starting from readily available acetophenones.
Below is a workflow diagram to guide the selection of the appropriate synthetic protocol based on available starting materials.
Caption: Decision workflow for selecting a synthesis protocol.
Protocol 1: Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation represents one of the most efficient methods for forming C-C bonds, avoiding the need for organometallic reagents and reducing waste.[5] This protocol utilizes a ligand-less palladium catalyst to directly couple 2-acetylthiophene with various aryl bromides.
Causality and Expertise: The key to this reaction's success is the use of a low palladium catalyst loading (0.1–0.001 mol%).[5][6] At higher concentrations, ligand-less palladium systems are prone to rapid agglomeration, forming inactive palladium black, which halts the catalytic cycle and drastically reduces yields.[5][6] The presence of a base, such as potassium acetate (KOAc), is crucial to neutralize the HBr generated during the C-H activation step. A carboxylic acid additive, like pivalic acid, can act as a proton shuttle in the rate-determining concerted metalation-deprotonation (CMD) step, significantly accelerating the reaction.[6]
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.002 mmol, 0.2 mol%), potassium acetate (KOAc, 2.0 mmol), and the aryl bromide (1.0 mmol).
-
Reagent Addition: Seal the tube with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Substrate: Add dimethylacetamide (DMAc, 5 mL) and 2-acetylthiophene (8.0 mmol) via syringe. The large excess of 2-acetylthiophene also serves as part of the solvent system and helps to minimize polyarylation.[7]
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 130 °C and stir vigorously for 18-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-acetylthiophene.
Mechanism: Catalytic Cycle of Direct C-H Arylation
The mechanism is believed to proceed via a Pd(II)/Pd(IV) or, more commonly accepted for these conditions, a Pd(0)/Pd(II) catalytic cycle. The diagram below illustrates the generally accepted Pd(0)/Pd(II) pathway.
Caption: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation.
Protocol 2: Sequential One-Pot Synthesis via Cyclization
This robust method constructs the thiophene ring from basic building blocks and is particularly useful when 2-acetylthiophene is not the desired starting material. The process involves the chloroformylation of an acetophenone using the Vilsmeier-Haack reagent, followed by a cyclization with a sulfur source and chloroacetone.[4]
Causality and Expertise: This is a sequential one-pot reaction where reagents are added in a specific order. The first step, formation of the β-aryl-β-chloroacrolein, is a classic Vilsmeier-Haack reaction.[4] Sodium sulfide nonahydrate (Na₂S·9H₂O) then acts as the sulfur nucleophile, attacking the chloroacrolein to form a thiolate intermediate. Chloroacetone is subsequently added as the C2-C3-acetyl unit of the thiophene ring. The final addition of a base, like potassium carbonate (K₂CO₃), facilitates an intramolecular condensation and subsequent dehydration to afford the aromatic thiophene ring.[4] Careful temperature control at 60 °C is essential for driving the reaction without promoting side product formation.
Detailed Step-by-Step Protocol:
-
Vilsmeier Reagent Preparation (Part A): In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to dimethylformamide (DMF, 1.5 eq). Stir for 10 minutes to form the Vilsmeier salt.
-
Chloroacrolein Formation (Part B): To the prepared reagent, add a solution of the starting acetophenone derivative (1.0 eq) in a small amount of DMF dropwise. After the addition, heat the reaction mixture to 60 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.
-
Cyclization (Part C - In the same pot): Without isolating the intermediate, cool the mixture slightly. In a separate flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 1.0 eq) in DMF and add it to the reaction mixture. Stir at 60 °C and monitor by TLC.
-
Final Ring Closure (Part D): Once the chloroacrolein is consumed, rapidly add chloroacetone (1.0 eq) to the mixture and continue stirring at 60 °C for 6 hours.
-
Aromatization (Part E): Add a solution of potassium carbonate (K₂CO₃, 1.0 eq) in a minimal amount of water (e.g., 1 mL). Stir for an additional 30 minutes at 60 °C.
-
Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water. The product will often precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash the solid with water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent like cyclohexane or ethanol to yield the pure 5-aryl-2-acetylthiophene.[4]
Data Summary and Method Comparison
The choice of synthetic route involves trade-offs in starting material availability, reaction conditions, and scope. The following table summarizes the key parameters for the described protocols.
| Feature | Protocol 1: Direct C-H Arylation | Protocol 2: Sequential Cyclization |
| Starting Materials | 2-Acetylthiophene, Aryl Bromide | Acetophenone, POCl₃, DMF, Na₂S, Chloroacetone |
| Key Reagent | Palladium(II) Acetate (catalyst) | Vilsmeier Reagent, Sodium Sulfide |
| Reaction Temperature | High (e.g., 130 °C) | Moderate (e.g., 60 °C) |
| Typical Yields | Good to Excellent (60-95%) | Good (65-85%) |
| Key Advantage | High atom economy, avoids pre-functionalization | Uses readily available acetophenones |
| Key Consideration | Requires inert atmosphere; catalyst sensitivity | Multi-step sequential additions; stoichiometry is critical |
Characterization
The successful synthesis of 5-aryl-2-acetylthiophenes can be confirmed using standard analytical techniques:
-
¹H-NMR Spectroscopy: The key diagnostic signals include a singlet for the acetyl methyl protons (O=C-CH₃) typically around δ 2.5 ppm and two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring.[4] The disappearance of the C-H proton at the 5-position from the 2-acetylthiophene starting material in Protocol 1 is a clear indicator of successful arylation.
-
Mass Spectrometry: Provides the molecular weight of the product, confirming its identity.
-
¹³C-NMR Spectroscopy: Confirms the carbon framework of the molecule.
Conclusion
The one-pot and sequential one-pot syntheses of 5-aryl-2-acetylthiophenes are powerful tools for medicinal chemists and drug development professionals. The palladium-catalyzed direct C-H arylation offers an elegant and modern approach with high atom economy, while the sequential cyclization provides a reliable method for constructing the core heterocyclic scaffold from simple acyclic precursors. By understanding the causality behind the experimental choices for each protocol, researchers can effectively synthesize these valuable intermediates for the development of novel therapeutics.
References
-
Belghazi, M., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chem. Proc., 14(1), 112. [Link]
-
Roger, J., et al. (2009). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry, 11(5), 713-717. [Link]
-
Catellani, M., et al. (2013). Palladium-catalysed direct regioselective C5-arylation of a thiophene bearing a cyclopropyl ketone group at C2. Tetrahedron Letters, 54(43), 5814-5817. [Link]
-
Doucet, H., et al. (2011). Palladium-catalysed direct 3- or 4-arylation of thiophene derivatives using aryl bromides. Dalton Transactions, 40(35), 8899-8908. [Link]
-
Gomaa, A. M., & Abu-zaid, M. A. (2020). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 823-834. [Link]
-
Doucet, H., et al. (2009). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. European Journal of Organic Chemistry, 2009(14), 2259-2264. [Link]
-
Obushak, M. D., & Matiychuk, V. (2008). Synthesis and reactions of 5-arylthiophene-2-carbaldehydes. Russian Journal of Organic Chemistry, 44(1), 101-108. [Link]
-
Roger, J. (2009). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. SciSpace. [Link]
- Takeda Chemical Industries, Ltd. (1978). Process for producing 5-carboxy-2-acetylthiophene.
-
Asif, M. (2022). Therapeutic importance of synthetic thiophene. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 229-262. [Link]
-
Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator, 9(3), 163-165. [Link]
-
Patil, S. B., et al. (2018). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. JETIR, 5(8), 585-589. [Link]
-
Ramesh, B., et al. (2010). Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Asian Journal of Research in Chemistry, 3(2), 332-334. [Link]
-
Li, Y., et al. (2021). An efficient one-pot synthesis and biological evaluation of novel (E)-2-aroyl-4-arylidene-5-oxotetrahydrofuran derivatives. Journal of Chemical Research, 45(5-6), 395-399. [Link]
-
Al-Etaibi, A. M., et al. (2012). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 17(10), 11523-11532. [Link]
-
Sharma, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 567-593. [Link]
-
Kumar, V., et al. (2018). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 31(11), 1142-1163. [Link]
-
Asiri, A. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7311. [Link]
-
Reddy, G. S. K. K., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by l-Proline. Zeitschrift für Naturforschung B, 65(10), 1281-1286. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 5-Acetylthiophene-2-carboxamide | 68257-89-6 [smolecule.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of 2-Chlorothiophene in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Unassuming Hero of Heterocyclic Chemistry in Drug Discovery
In the landscape of pharmaceutical synthesis, the efficiency and versatility of starting materials are paramount. Among the vast arsenal of chemical building blocks, 2-chlorothiophene, a simple halogenated heterocyclic compound, has emerged as a cornerstone in the construction of complex, life-saving therapeutics. Its unique electronic properties and reactivity profile make it an ideal scaffold for introducing the thiophene moiety, a privileged structure in medicinal chemistry, into a diverse range of drug molecules. This guide provides an in-depth exploration of the applications of 2-chlorothiophene in pharmaceutical synthesis, complete with detailed protocols and the scientific rationale behind the methodological choices. We will delve into its critical role in the synthesis of blockbuster antiplatelet agents and other significant pharmaceuticals, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile reagent.
Core Applications in Thienopyridine Antiplatelet Agents
2-Chlorothiophene and its derivatives are instrumental in the synthesis of the thieno[3,2-c]pyridine core, the foundational structure for a class of potent antiplatelet drugs that are vital in the prevention of thrombosis. These drugs, including Clopidogrel, Ticlopidine, and Prasugrel, function by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelets.
The journey to these complex molecules often begins with the construction of the key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The thiophene ring, often originating from 2-chlorothiophene or a related precursor, is the anchor upon which the fused pyridine ring is built.
Logical Workflow for Thienopyridine Synthesis
The general strategy involves a multi-step sequence starting from a thiophene derivative to construct the fused heterocyclic system. This workflow underscores the importance of a robust and scalable synthesis of the core intermediate.
Caption: General workflow for the synthesis of thienopyridine antiplatelet agents.
Application Protocol I: Synthesis of Ticlopidine
Ticlopidine is a first-generation thienopyridine antiplatelet agent. Its synthesis showcases a classical approach to building the thieno[3,2-c]pyridine skeleton from a basic thiophene starting material.[1][2]
Reaction Scheme: Synthesis of Ticlopidine
Caption: Synthetic route to Ticlopidine.
Step-by-Step Protocol: Synthesis of the Key Intermediate 4,5,6,7-tetrahydrothieno[3,2-c]pyridine[1][3]
This intermediate is also a precursor for the synthesis of prasugrel and clopidogrel.[3]
-
Formylation of Thiophene:
-
Rationale: This initial step introduces a functional handle onto the thiophene ring, which is essential for subsequent chain elongation. The use of paraformaldehyde with an acid catalyst followed by in-situ oxidation with DDQ is an efficient method.[3]
-
Procedure: To a solution of thiophene in acetonitrile, add paraformaldehyde and a catalytic amount of sulfuric acid. Heat the mixture to reflux (80 °C) and add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) portion-wise over 5 hours. After completion, cool the reaction, quench with a saturated sodium bicarbonate solution, and extract with an organic solvent. Purify the resulting 2-thiophenecarboxaldehyde by distillation. Expect a yield of around 94%.[3]
-
-
Henry Reaction:
-
Rationale: The Henry reaction, a base-catalyzed carbon-carbon bond formation between a carbonyl compound and a nitroalkane, is employed to extend the side chain. Ferric chloride and piperidine provide a mild and effective catalytic system.
-
Procedure: To a mixture of 2-thiophenecarboxaldehyde and nitromethane, add ferric chloride and piperidine. Stir the reaction at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product, 2-(2-nitrovinyl)thiophene.
-
-
Reduction of the Nitro Group:
-
Rationale: The nitro group is reduced to a primary amine, which is a key functionality for the subsequent cyclization step. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.
-
Procedure: In a flask with anhydrous THF under an inert atmosphere, carefully add LAH. Cool the suspension to 0 °C and slowly add a solution of 2-(2-nitrovinyl)thiophene in THF. After the addition, allow the reaction to warm to room temperature and then reflux. Cool the reaction, and carefully quench with water and a sodium hydroxide solution. Filter the mixture and concentrate the filtrate to obtain thiophene-2-ethylamine.
-
-
Cyclization to 4,5,6,7-tetrahydrothieno[3,2-c]pyridine:
-
Rationale: This is the crucial ring-forming step. 1,3-Dioxolane serves as a masked formaldehyde equivalent, which reacts with the primary amine to form an iminium ion intermediate that undergoes intramolecular electrophilic substitution onto the thiophene ring.
-
Procedure: To thiophene-2-ethylamine, add 1,3-dioxolane and a catalytic amount of sulfuric acid. Heat the mixture at 75 °C for 10 hours. Cool the reaction, neutralize with a base, and extract the product. Purify by column chromatography to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. An overall yield of 62% for these four steps has been reported.[1][3]
-
Final Step: Synthesis of Ticlopidine[3]
-
Rationale: The final step involves the N-alkylation of the secondary amine of the thienopyridine core with 2-chlorobenzyl chloride. Sodium hydride is used as a strong base to deprotonate the amine, generating a nucleophile that readily displaces the chloride.
-
Procedure: To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in anhydrous THF, add sodium hydride at room temperature. After the evolution of hydrogen ceases, add a solution of 1-chloro-2-(chloromethyl)benzene. Stir for 1.5 hours. Quench the reaction with water and extract the product. Purify by recrystallization to obtain Ticlopidine. A yield of 78% for this final step has been reported.[3]
| Step | Key Reagents | Typical Yield | Reference |
| Formylation | Paraformaldehyde, H2SO4, DDQ | 94% | [3] |
| Henry Reaction | Nitromethane, FeCl3, Piperidine | Good | [3] |
| Reduction | LAH, THF | Good | [3] |
| Cyclization | 1,3-Dioxolane, H2SO4 | 88% | [1] |
| N-Alkylation | 2-Chlorobenzyl chloride, NaH | 78% | [3] |
| Overall Yield | ~60% | [3] |
Application Protocol II: Synthesis of Clopidogrel
Clopidogrel is a second-generation thienopyridine that exists as a specific enantiomer, (S)-(+)-clopidogrel. Its synthesis requires a chiral starting material or a resolution step.[4]
Reaction Scheme: Synthesis of Clopidogrel
Caption: A common synthetic route to Clopidogrel.
Step-by-Step Protocol[4][5]
-
Activation of Thiophene-2-ethanol:
-
Rationale: The hydroxyl group of thiophene-2-ethanol is a poor leaving group. It is converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution. A phase transfer catalyst can enhance the reaction rate.[4]
-
Procedure: React thiophene-2-ethanol with p-toluenesulfonyl chloride in the presence of a suitable base and a phase transfer catalyst to form 2-(2-thienyl)ethyl tosylate.
-
-
Coupling with Chiral Amine:
-
Rationale: This step introduces the chiral center of the final drug molecule. The optically pure S-(+)-α-amino-(2-chlorophenyl)acetic acid methyl ester is coupled with the activated thiophene derivative via nucleophilic substitution.
-
Procedure: React 2-(2-thienyl)ethyl tosylate with (+)-α-amino-2-chloro phenyl acetic acid methyl ester to yield the substituted intermediate.[4]
-
-
Cyclization and Formation of Clopidogrel Base:
-
Rationale: Similar to the synthesis of the thienopyridine core for ticlopidine, this step involves a reaction with formaldehyde to form an iminium ion, which then undergoes intramolecular electrophilic cyclization onto the thiophene ring.
-
Procedure: Treat the intermediate from the previous step with aqueous formaldehyde. The reaction proceeds via an electrophilic cyclization to form the clopidogrel base.[5]
-
-
Salt Formation:
-
Rationale: The final drug is typically formulated as a salt to improve its stability and solubility. The bisulfate salt is the commercially available form.
-
Procedure: React the clopidogrel base with sulfuric acid to precipitate clopidogrel bisulfate.[4]
-
Application Protocol III: Synthesis of Prasugrel
Prasugrel is a third-generation thienopyridine with a more rapid onset of action and more potent antiplatelet effects than clopidogrel. Its synthesis is more complex, often involving the modification of the pre-formed 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediate.[6][7]
Key Synthetic Steps for Prasugrel[6]
The synthesis of prasugrel often starts with the key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
-
N-Protection: The secondary amine of the thienopyridine is protected, for example, with a trityl group.
-
Oxidation: The protected thienopyridine undergoes oxidation to introduce a carbonyl group at the 2-position of the thiophene ring.
-
N-Deprotection: The protecting group is removed to free the secondary amine.
-
Coupling: The resulting ketone is coupled with a side chain, typically 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one.[8]
-
Acetylation: The final step is the acetylation of the hydroxyl group on the thiophene ring.
Other Key Reactions of 2-Chlorothiophene in Pharmaceutical Synthesis
Beyond the thienopyridine antiplatelet agents, 2-chlorothiophene and its derivatives are valuable in a range of other pharmaceutical syntheses.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom on the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction is used to form a carbon-carbon bond between 2-chlorothiophene and a boronic acid or ester. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.[9][10]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between 2-chlorothiophene and an amine. This is a key step in the synthesis of various pharmaceutical intermediates.[11][12]
Grignard Reagent Formation
2-Chlorothiophene can be converted into a Grignard reagent, 2-thienylmagnesium chloride, by reaction with magnesium metal.[13] This organometallic reagent is a potent nucleophile that can react with a variety of electrophiles to form new carbon-carbon bonds, a fundamental transformation in the synthesis of many active pharmaceutical ingredients.[14][15]
Synthesis of Rivaroxaban Intermediate
The anticoagulant drug Rivaroxaban contains a 5-chlorothiophene-2-carboxamide moiety. The key intermediate, 5-chlorothiophene-2-carboxylic acid, can be synthesized from 2-chlorothiophene through Friedel-Crafts acylation followed by hydrolysis, or via a Grignard reaction with a brominated derivative followed by carboxylation with carbon dioxide.[16][17][18]
Safety and Handling of 2-Chlorothiophene
2-Chlorothiophene is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
2-Chlorothiophene has proven to be an exceptionally valuable and versatile building block in pharmaceutical synthesis. Its ability to serve as a precursor to the thienopyridine core of major antiplatelet drugs and its utility in a wide array of synthetic transformations underscore its importance in modern drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize 2-chlorothiophene in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the creation of new therapeutic agents.
References
-
Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. [Link]
-
Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. ResearchGate. [Link]
-
Wanbury Limited. (2014). New Process For Preparation Of Clopidogrel. Quick Company. [Link]
-
Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. PubMed. [Link]
-
A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Taylor & Francis Online. (2023). [Link]
-
Synthesis of Ticlopidine Hydrochloride. Semantic Scholar. [Link]
-
Zhu, G. F. (2018). Study On Synthesis Of Prasugrel. Globe Thesis. [Link]
-
Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. [Link]
-
El-Subbagh, H. I., & Al-Obaid, A. M. (2019). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Taylor & Francis Online. [Link]
-
El-Subbagh, H. I., & Al-Obaid, A. M. (2019). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. [Link]
-
Jiangxi Chuanqi Pharmaceutical Co., Ltd. (2020). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Patsnap Eureka. [Link]
-
Faisal, M., et al. Biomaterial Database. [Link]
-
Ou, W., et al. (2013). An improvement to the preparation of prasugrel hydrochloride. ResearchGate. [Link]
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (n.d.). [Link]
- Dr. Reddy's Laboratories Ltd. (2012). An improved process for the preparation of prasugrel hydrochloride and its intermediates.
- Process for preparing clopidogrel. (2007).
-
Satake, K., et al. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Sci-Hub. [Link]
-
Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Taylor & Francis Online. (2019). [Link]
-
Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. ResearchGate. [Link]
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC. [Link]
-
Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. ResearchGate. (2015). [Link]
-
Rivaroxaban. Organic Spectroscopy International. (2015). [Link]
-
The Future of Pharmaceutical Intermediates: Innovation and the Role of 5-Chlorothiophene-2-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Synthetic method of 2-chlorothiophene.
-
Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. The Pharma Innovation. (2023). [Link]
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. ResearchGate. (2015). [Link]
-
2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. PMC. (2010). [Link]
- A kind of synthetic method of 2- chlorothiophene -5- formic acid.
-
Reduced Tiara-like Palladium Complex for Suzuki Cross-Coupling Reactions. FLORE. (2019). [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. (2018). [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. (2017). [Link]
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. (2018). [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. (2005). [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. (2020). [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. (1971). [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. (2022). [Link]
-
Grignard Reagents in Continuous Flow for Synthesis of Active Pharmaceutical Ingredients. NIPER, SAS Nagar, India. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. R Discovery. (2018). [Link]
-
Introduction to cross-coupling reactions. YouTube. (2024). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. New Process For Preparation Of Clopidogrel [quickcompany.in]
- 6. tandfonline.com [tandfonline.com]
- 7. globethesis.com [globethesis.com]
- 8. researchgate.net [researchgate.net]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. web.alfredstate.edu [web.alfredstate.edu]
- 16. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ORGANIC SPECTROSCOPY INTERNATIONAL: RIVAROXABAN [orgspectroscopyint.blogspot.com]
- 18. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloroacetyl)thiophene
Welcome to the technical support center for the synthesis of 2-(Chloroacetyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. The following question-and-answer format directly addresses common issues encountered during this synthesis, providing expert insights and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the most likely causes?
A1: Low yields in the Friedel-Crafts acylation of thiophene with chloroacetyl chloride can stem from several factors. Here's a breakdown of the most common culprits and how to address them:
-
Moisture Contamination: Friedel-Crafts reactions are notoriously sensitive to moisture. Water can hydrolyze the Lewis acid catalyst (e.g., aluminum chloride) and the chloroacetyl chloride, rendering them inactive.[1] Ensure all glassware is thoroughly flame-dried or oven-dried before use, and use anhydrous solvents.
-
Suboptimal Reaction Temperature: Temperature control is critical. The initial addition of the Lewis acid should be done at a low temperature (e.g., below 10°C) to manage the exothermic reaction and prevent side reactions.[2] After the initial addition, the reaction may need to be slowly warmed to room temperature or slightly above (e.g., 25-30°C) to drive it to completion.[2]
-
Improper Stoichiometry: The molar ratios of the reactants and catalyst are crucial. An insufficient amount of the Lewis acid catalyst will result in incomplete conversion. Typically, a slight excess of the catalyst relative to chloroacetyl chloride is used.[3]
-
Catalyst Deactivation: The Lewis acid catalyst can form a complex with the carbonyl group of the product, this compound, which can inhibit its catalytic activity.[3] Using a sufficient amount of catalyst helps to overcome this.
-
Side Reactions: Thiophene is susceptible to polymerization in the presence of strong Lewis acids like aluminum chloride.[4] Using a milder Lewis acid, such as stannic chloride or zinc chloride, can sometimes mitigate this issue, although they may be less reactive.[3][4]
Q2: I'm observing the formation of significant byproducts. What are they, and how can I minimize them?
A2: The primary byproduct in this reaction is often the result of diacylation or polymerization of thiophene.
-
Diacylation: The introduction of a second chloroacetyl group onto the thiophene ring can occur, leading to a mixture of isomers. To minimize this, use a controlled stoichiometry of chloroacetyl chloride and add it dropwise to the reaction mixture to avoid localized high concentrations.
-
Polymerization: As mentioned, strong Lewis acids can induce the polymerization of thiophene.[4] This is often observed as a dark, tarry residue. Strategies to reduce polymerization include:
-
Isomer Formation: While the 2-position of thiophene is the most reactive towards electrophilic substitution, some substitution at the 3-position can occur, leading to the formation of 3-(chloroacetyl)thiophene. Purification by column chromatography may be necessary to separate these isomers.[5]
Q3: What is the optimal choice of Lewis acid catalyst and solvent for this synthesis?
A3: The choice of catalyst and solvent can significantly impact the reaction's success.
| Catalyst | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Highly reactive, leading to faster reaction times and potentially higher conversions.[2] | Can cause significant polymerization of thiophene and requires more than stoichiometric amounts due to complexation with the product.[3][4] |
| Stannic Chloride (SnCl₄) | Milder than AlCl₃, reducing the likelihood of thiophene polymerization.[4] | Less reactive than AlCl₃, may require longer reaction times or higher temperatures. |
| Zinc Chloride (ZnCl₂) | A mild Lewis acid that can be used in catalytic amounts, minimizing waste.[3] | May have lower catalytic activity compared to AlCl₃ and SnCl₄. |
| Iron(III) Chloride (FeCl₃) | An alternative Lewis acid that can be effective. | Activity can vary depending on the reaction conditions. |
Solvent Selection:
The choice of solvent can influence the reaction rate and product distribution.
-
Non-polar solvents such as dichloromethane, dichloroethane, and carbon disulfide are commonly used.[2][6] Dichloromethane is often a good starting point due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies removal after the reaction.
-
Solvent-free conditions , where thiophene or chloroacetyl chloride itself acts as the solvent, can also be employed to increase reaction concentration and potentially reduce costs.[2]
-
Polar solvents like nitrobenzene can sometimes alter the regioselectivity of Friedel-Crafts acylations, but they can also be more difficult to remove.[6]
Q4: My workup procedure seems to be causing product loss. What is the recommended workup and purification protocol?
A4: A careful workup is essential to isolate the product in high purity and yield.
-
Quenching: After the reaction is complete, the mixture should be slowly and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.[2] This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent like dichloromethane or diethyl ether.[7] Multiple extractions will ensure complete recovery of the product.
-
Washing: The combined organic extracts should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.[7]
-
Drying and Solvent Removal: The organic layer is then dried over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[8]
-
Purification: The crude product is often an oil and can be purified by vacuum distillation to remove unreacted starting materials and lower-boiling impurities.[5] If isomeric byproducts are present, column chromatography on silica gel may be necessary for complete purification.[5]
Q5: Are there any alternative synthetic routes to this compound that might offer better yields or fewer side reactions?
A5: While Friedel-Crafts acylation is the most direct method, other approaches exist:
-
Acylation with Acetic Anhydride followed by Chlorination: One alternative involves the acylation of thiophene with acetic anhydride to form 2-acetylthiophene, followed by chlorination of the acetyl group.[9] This two-step process can sometimes offer better control and avoid the harsh conditions of a direct Friedel-Crafts reaction with chloroacetyl chloride.
-
Use of Solid Acid Catalysts: To address the environmental and handling issues associated with traditional Lewis acids, solid acid catalysts like zeolites (e.g., Hβ) have been investigated for the acylation of thiophene.[10][11] These catalysts can be easily recovered and reused, offering a more sustainable approach.[10]
Experimental Workflow & Protocols
Diagram: General Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Protocol: Friedel-Crafts Acylation of Thiophene
Materials:
-
Thiophene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (or other suitable Lewis acid)
-
Anhydrous dichloromethane (or other suitable solvent)
-
Concentrated hydrochloric acid
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene and anhydrous dichloromethane.
-
Cool the flask to below 10°C in an ice-salt bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution in portions, ensuring the temperature remains below 10°C.[2]
-
Add chloroacetyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir at 25-30°C for 2-3 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[2]
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for low yield issues in the synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 3. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. niir.org [niir.org]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-(Chloroacetyl)thiophene
Welcome to our dedicated technical guide for researchers and development professionals. This document provides in-depth, field-tested guidance on the purification of crude 2-(Chloroacetyl)thiophene via vacuum distillation. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize this critical purification step.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of this compound. Understanding these principles is the first step toward a successful distillation.
Q1: Why is vacuum distillation the preferred method for purifying this compound?
A1: The primary reason is to prevent thermal decomposition.[1] this compound, like many acyl chlorides, is a reactive molecule susceptible to degradation and polymerization at elevated temperatures.[2][3] By reducing the operating pressure, we significantly lower the compound's boiling point, allowing it to vaporize at a temperature that minimizes the risk of decomposition, which can manifest as darkening or tarring of the material.[4][5] This technique is essential for separating the target compound from non-volatile impurities, such as catalyst residues from a Friedel-Crafts synthesis or polymeric byproducts.[6][7]
Q2: What are the typical impurities found in crude this compound?
A2: Crude this compound, commonly synthesized via Friedel-Crafts acylation of thiophene, may contain several impurities:
-
Unreacted Starting Materials: Residual thiophene and chloroacetyl chloride.
-
Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., AlCl₃, SnCl₄) used in the synthesis.[7][8] These are typically non-volatile and remain in the distillation flask.
-
Reaction Byproducts: Polymeric materials or tars formed from side reactions.
-
Solvent: Residual high-boiling solvents used during the reaction or workup.
Q3: What is the expected boiling point of this compound under vacuum?
A3: The boiling point is highly dependent on the vacuum level achieved. A commonly cited literature value is 111-113 °C at 5 mmHg .[9][10] It is crucial to have an accurate manometer to correlate your observed boiling point with the system pressure. Minor variations can occur depending on the purity of the crude material.
Q4: What are the critical safety precautions for handling and distilling this compound?
A4: Safety is paramount. This compound is classified as harmful if swallowed or inhaled, and it causes skin and serious eye irritation.[10]
-
Lachrymator: The vapors are irritating and tear-inducing. All handling and distillation procedures must be conducted within a certified, well-ventilated fume hood.[11]
-
Corrosivity: As an acyl chloride, it reacts with moisture (including atmospheric humidity) to produce hydrochloric acid (HCl), which is corrosive.[3] Ensure all glassware is scrupulously dry.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13]
-
Pressure Safety: Vacuum distillation involves risks of implosion. Use appropriate glassware rated for vacuum and check for any cracks or star fractures before use. A blast shield is recommended.
Q5: My distillate is solidifying in the condenser. What should I do?
A5: This is a common issue. This compound has a melting point of approximately 45 °C.[10] If your condenser is too cold (e.g., using chilled water), the purified product will solidify and can block the distillation path, leading to a dangerous pressure increase in the flask.
-
Solution: Use room temperature tap water for the condenser, or in some cases, run the distillation with an empty (air-cooled) condenser. A short-path distillation head is highly advantageous as it minimizes the surface area and travel distance between the evaporation and condensation points.
Section 2: Detailed Experimental Protocol for Vacuum Distillation
This protocol provides a validated, step-by-step methodology. The causality behind each step is explained to foster a deeper understanding.
Materials and Equipment:
-
Crude this compound
-
Two- or three-neck round-bottom flask
-
Short-path distillation head with a thermometer adapter
-
Condenser and receiving flask(s) (a "cow" or "pig" adapter is useful for fraction collection)
-
Calibrated thermometer
-
Heating mantle with magnetic stirrer and a stir bar
-
Laboratory jack
-
Two-stage rotary vane vacuum pump
-
Manometer (e.g., Pirani or McLeod gauge)
-
Cold trap (essential for pump protection)
-
Dry ice or liquid nitrogen for the cold trap
-
Appropriate clamps and stands
-
Vacuum-rated tubing
-
Vacuum grease
Procedure:
-
Apparatus Assembly:
-
Rationale: A properly assembled, leak-free system is the foundation of a successful vacuum distillation.[14]
-
Steps: Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and oven-dried to remove any trace moisture.[11] Lightly apply vacuum grease to all ground glass joints to ensure a perfect seal. Clamp the distillation flask and receiving flask securely. Position the thermometer so the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
-
System Check:
-
Rationale: Verifying the system's integrity before introducing the chemical saves time and prevents failure during the experiment.
-
Steps: Assemble the empty apparatus and pull a vacuum. The system should be able to achieve a pressure below 1 mmHg. Perform a "leak-up test": isolate the system from the pump and monitor the pressure. A rise of less than 1 millitorr per second indicates a tight system.[14]
-
-
Charging the Flask & Cold Trap:
-
Rationale: Proper loading prevents bumping and ensures efficient heat transfer, while the cold trap protects the pump from corrosive vapors.
-
Steps: Release the vacuum and charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than half to two-thirds full. Fill the cold trap dewar with dry ice/acetone or liquid nitrogen.
-
-
Initiating Distillation:
-
Rationale: A slow and steady approach to applying vacuum and heat prevents violent bumping and potential thermal shock.
-
Steps: a. Begin stirring the material in the flask. b. Turn on the vacuum pump and slowly open the system to the vacuum. The pressure should drop steadily. c. Once the target vacuum (e.g., ~5 mmHg) is stable, begin to gently heat the flask using the heating mantle, which should be placed on a lab jack for quick removal if needed. d. Increase the temperature gradually until the liquid begins to boil.
-
-
Fraction Collection:
-
Rationale: Separating fractions based on boiling point is the core of purification.
-
Steps: a. Forerun: Collect the first few drops of distillate in a separate receiving flask. This fraction will contain any low-boiling impurities. b. Main Fraction: As the vapor temperature rises and stabilizes at the expected boiling point (e.g., 111-113 °C at 5 mmHg), switch to a clean receiving flask to collect the pure product. The product should be a colorless to pale beige solid or liquid depending on the receiving flask temperature.[9][10] c. Final Fraction: If the temperature begins to drop after the main fraction is collected, or if it rises sharply, stop the distillation. The material remaining in the flask consists of non-volatile impurities.
-
-
System Shutdown:
-
Rationale: A controlled shutdown prevents accidents and product contamination.
-
Steps: a. Lower and turn off the heating mantle. b. Allow the system to cool under vacuum. c. Slowly and carefully vent the system by introducing an inert gas like nitrogen or argon before opening it to the air. Venting with air can introduce moisture which will react with the hot product. d. Turn off the vacuum pump. Disassemble the apparatus for cleaning.
-
Section 3: Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Inability to Reach Target Vacuum (<5 mmHg) | 1. Leaks in glass joints, tubing, or stopcocks.[4][14]2. Worn-out or degraded gaskets/seals.3. Contaminated vacuum pump oil.4. Insufficient cold trap temperature (vapors reaching pump). | 1. Re-grease all joints. Check tubing for cracks. Perform a leak test to isolate the source.[14]2. Replace any suspect seals.3. Change the vacuum pump oil.4. Ensure the cold trap is filled and functioning correctly. |
| Material in Distillation Flask Turns Dark/Black | 1. Thermal decomposition.[4]2. Pot temperature is too high due to poor vacuum or excessive heating. | 1. Immediately reduce or remove the heat.2. Improve the vacuum level to lower the boiling point. Ensure the stir bar is agitating the liquid effectively to prevent localized overheating. |
| Violent Bumping or Foaming | 1. Heating too rapidly.2. Lack of smooth boiling (no stir bar or boiling chips).3. Distillation flask is overfilled. | 1. Reduce the heating rate.2. Ensure vigorous and constant stirring with a magnetic stir bar.3. Stop the distillation and restart with a smaller volume in a larger flask. |
| Distillate Solidifies in Condenser/Side-Arm | 1. The melting point of this compound is ~45 °C.[10]2. Condenser coolant is too cold. | 1. Stop the distillation. Gently warm the blocked area with a heat gun to melt the solid and allow it to flow into the receiver.2. Restart using room temperature water or no coolant in the condenser. A short-path apparatus is strongly recommended. |
| Vapor Temperature Fluctuates or Does Not Stabilize | 1. Unstable vacuum pressure.[5][15]2. Boiling is not smooth (bumping).3. A mixture of components is distilling (inefficient separation). | 1. Address vacuum leaks or pump issues as described above.2. Ensure consistent stirring.3. Consider using a fractionating column (e.g., Vigreux) for better separation, but be aware this may require a slightly higher vacuum to compensate for pressure drop across the column. |
Section 4: Data Summary & Visualization
Quantitative Data Summary
The following table summarizes key physical properties and distillation parameters for this compound.
| Parameter | Value | Source(s) |
| Molecular Formula | C₆H₅ClOS | [16][17] |
| Molecular Weight | 160.62 g/mol | [9][16] |
| Appearance | Off-White to Pale Beige Solid | [9][10] |
| Melting Point | 45 °C | [10] |
| Boiling Point | 111-113 °C @ 5 mmHg | [9][10] |
| Storage Temp. | -20°C, Under Inert Atmosphere | [9][10] |
Experimental Workflow Diagram
The following diagram illustrates a standard laboratory setup for the vacuum distillation of this compound.
Caption: Standard laboratory setup for vacuum distillation.
References
- Benchchem.
- NCM Training.
- ChemicalBook. This compound CAS#: 29683-77-0.
- LabRepCo.
- Benchchem. Decomposition of 2-Chloro-3-(chloromethyl)thiophene and prevention methods.
- Beaker & Wrench.
- North-West University. DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-ACETYL-4-CHLOROTHIOPHENE.
- Fisher Scientific.
- Pressure Control Solutions. Vacuum Distillation issues? | Call Pressure Control Solutions!.
- Santa Cruz Biotechnology. This compound | CAS 29683-77-0.
- ChemicalBook. This compound | 29683-77-0.
- PubChem. This compound | C6H5ClOS | CID 2757925.
- Google Patents. CN111205266A - Synthetic method of 2-thiopheneacetic acid.
- ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?.
- Organic Syntheses. 2-acetothienone.
- Chemguide. an introduction to acyl chlorides (acid chlorides).
Sources
- 1. Vacuum Distillation Unit Operations and Troubleshooting [nccfortraining.org]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. njhjchem.com [njhjchem.com]
- 5. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound CAS#: 29683-77-0 [m.chemicalbook.com]
- 10. This compound | 29683-77-0 [amp.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. beakerandwrench.com [beakerandwrench.com]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 16. scbt.com [scbt.com]
- 17. This compound | C6H5ClOS | CID 2757925 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side products in the chloromethylation of 2-chlorothiophene
Technical Support Center: Chloromethylation of 2-Chlorothiophene
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chloromethylation of 2-chlorothiophene. The primary goal of this reaction is the synthesis of 2-chloro-5-(chloromethyl)thiophene, a critical intermediate in medicinal chemistry.[1] However, the reaction is often plagued by the formation of several side products that can complicate purification and reduce yields. This guide is designed to explain the causality behind these side reactions and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the chloromethylation of 2-chlorothiophene?
A1: During the chloromethylation of 2-chlorothiophene, a classic electrophilic aromatic substitution known as the Blanc-Quelet reaction, several side products can form, impacting the purity and yield of the desired 2-chloro-5-(chloromethyl)thiophene.[1][2] The most frequently encountered impurities include:
-
Diarylmethane-type Adducts: These are a significant class of byproducts, with bis(5-chloro-2-thienyl)methane being a prime example. They form when the newly generated, highly reactive 2-chloro-5-(chloromethyl)thiophene acts as an electrophile and reacts with another molecule of the starting material, 2-chlorothiophene.[3][4][5]
-
Dichlorinated Products: The most common dichlorinated byproduct is 2,5-bis(chloromethyl)thiophene.[3][6] This results from a second chloromethylation event occurring on the thiophene ring, which can happen if an excess of the chloromethylating agent is used or if the reaction is allowed to proceed for too long.[3]
-
Polymeric/Oligomeric Materials: Under certain conditions, particularly at elevated temperatures or with insufficient acid concentration, polymerization or oligomerization can occur, leading to the formation of high-viscosity tars or resins.[3][4]
-
Isomeric Byproducts: While the 5-position is strongly favored for electrophilic substitution on a 2-substituted thiophene, small amounts of other isomers, such as 2-chloro-3-(chloromethyl)thiophene, can also be formed.[3][6]
-
Incomplete Reaction Intermediates: Residual amounts of intermediates like 2-chloro-5-hydroxymethylthiophene may be present if the conversion to the final chloride is incomplete.[3][6]
Q2: What is the underlying mechanism for the formation of diarylmethane and polymeric byproducts?
A2: The formation of these side products is a direct consequence of the reaction mechanism and the reactivity of the product itself.
-
Diarylmethane Formation: The chloromethylation reaction proceeds via an electrophilic aromatic substitution.[2] The desired product, 2-chloro-5-(chloromethyl)thiophene, is a benzylic-type halide and is itself a potent electrophile under the acidic reaction conditions. It can be attacked by another nucleophilic 2-chlorothiophene molecule in a Friedel-Crafts-type alkylation, leading to the formation of a methylene bridge between two thiophene rings (a diarylmethane).[5] Higher temperatures significantly accelerate this side reaction.[5]
-
Polymer Formation: The formation of polymeric material is often linked to the concentration of hydrogen chloride. A high concentration of HCl favors the formation of the chloromethylated product from the hydroxymethyl intermediate.[3] If the HCl concentration is too low, this intermediate is more likely to react with another thiophene molecule, initiating oligomerization.[3]
Q3: Why is stringent temperature control so critical for this reaction?
A3: Temperature is one of the most critical parameters in the chloromethylation of 2-chlorothiophene. Maintaining a low temperature, typically between -10°C and 5°C, is essential to minimize the rates of side reactions.[1][3] The activation energy for the formation of diarylmethane byproducts and polymeric materials is higher than that of the desired chloromethylation.[5] Consequently, even a small increase in temperature can lead to a significant increase in the formation of these impurities, reducing the yield and complicating the purification of the target compound.[4][5]
Troubleshooting & Optimization Guide
This section addresses common issues encountered during the chloromethylation of 2-chlorothiophene and provides solutions based on mechanistic principles.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Formation of side products (diarylmethanes, polymers).[4][5] - Suboptimal reaction temperature.[3] - Incorrect stoichiometry of reactants. | - Maintain a consistently low reaction temperature (e.g., below 5°C).[1] - Ensure a high concentration of hydrogen chloride throughout the reaction.[3] - Carefully control the molar ratios of the chloromethylating agents. |
| High Levels of 2,5-bis(chloromethyl)thiophene | - Excess of chloromethylating agent (formaldehyde/HCl).[3] - Reaction time is too long. | - Reduce the molar ratio of the chloromethylating agent to 2-chlorothiophene.[3] - Monitor the reaction progress using TLC or GC and stop it once the desired conversion is achieved.[1] |
| Formation of Diarylmethane Byproducts | - High reaction temperature.[5] - Allowing the product to remain in the acidic reaction mixture for an extended period. | - Maintain a consistently low reaction temperature.[3] - Work up the reaction promptly upon completion to isolate the product from the acidic conditions.[3] |
| Formation of Polymeric Tars | - High reaction temperature. - Low hydrogen chloride concentration, which allows the intermediate hydroxymethylthiophene to react with another thiophene molecule.[3] | - Ensure vigorous stirring and efficient cooling to maintain a low and uniform reaction temperature. - Maintain a high concentration of hydrogen chloride throughout the reaction.[3] |
| Difficulty in Purifying the Final Product | - The product, 2-chloro-5-(chloromethyl)thiophene, is thermally unstable and can decompose or polymerize, sometimes violently, at elevated temperatures.[3][4][7] | - Use high-vacuum distillation to keep the distillation temperature as low as possible.[1][3] - For storage, consider stabilizing the crude product with an amine like dicyclohexylamine if it is not to be used immediately.[7][8] |
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway for the synthesis of 2-chloro-5-(chloromethyl)thiophene and the competing side reactions.
Experimental Protocol: Chloromethylation of 2-Chlorothiophene
Warning: This procedure involves hazardous materials, including concentrated acids and a lachrymatory product. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1] The product is known to be unstable and can decompose violently.[4][7]
Materials:
-
2-Chlorothiophene
-
Concentrated Hydrochloric Acid
-
Paraformaldehyde or Formaldehyde solution (37%)
-
Anhydrous Calcium Chloride or Magnesium Sulfate
-
Saturated Sodium Bicarbonate solution
-
Diethyl ether or Dichloromethane (for extraction)
-
Ice-salt bath or cryocooler
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube (if using gaseous HCl), combine 2-chlorothiophene (1.0 molar equivalent) and concentrated hydrochloric acid (approx. 3-4 molar equivalents).[1]
-
Cooling: Cool the mixture in an ice-salt bath to 0°C with vigorous stirring.[1][7]
-
Addition of Reagents: Slowly add paraformaldehyde (approx. 1.1 molar equivalents) to the cooled and stirred mixture. The temperature must be carefully maintained between 0 and 5°C during the addition.[1]
-
Reaction: Continue to stir the mixture vigorously while maintaining the temperature at 0-5°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 6-8 hours.[1]
-
Workup - Quenching and Extraction: Once the reaction is complete, cautiously pour the mixture over crushed ice.[1] Transfer the mixture to a separatory funnel and extract the aqueous phase with three portions of diethyl ether or dichloromethane.[1][7]
-
Washing: Combine the organic extracts and wash them successively with water and then with a saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes any remaining acid. Finally, wash with brine.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like CaCl₂ or MgSO₄.[1] Filter off the drying agent and remove the solvent using a rotary evaporator at low temperature.
-
Purification: The crude product should be purified by vacuum distillation. It is crucial to use an efficient vacuum to keep the distillation temperature as low as possible (boiling point is 83-85 °C at 8 mmHg).[1][3]
References
-
Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Durham University. Available at: [Link]
- Pascu et al. (n.d.). Process for preparing chloromethylated aromatic materials. Google Patents (US4900796A).
-
Wikipedia. (n.d.). Blanc chloromethylation. Wikipedia. Available at: [Link]
-
Organic Syntheses. (n.d.). Thiophene, 2-chloromethyl. Organic Syntheses Procedure. Available at: [Link]
- Google Patents. (n.d.). process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation. Google Patents (BRPI0209874B1).
- Google Patents. (n.d.). Chloromethylation of thiophene. Google Patents (US7462725B2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Acetylation of Thiophene
Welcome to the comprehensive technical support guide for the acetylation of thiophene. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the nuances of this cornerstone chemical transformation. Here, we will delve into the optimization of reaction conditions, troubleshoot common experimental hurdles, and provide in-depth, field-proven insights to ensure the success of your synthesis.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the acetylation of thiophene, offering scientifically grounded explanations and actionable solutions in a direct question-and-answer format.
Q1: My reaction is showing low or no conversion to the desired 2-acetylthiophene. What are the likely causes, and how can I enhance the yield?
A1: Low conversion is a frequent challenge that can often be traced back to several critical factors concerning reagents and reaction conditions.
-
Inactive Catalyst: Traditional Lewis acid catalysts, such as aluminum chloride (AlCl₃), are exceptionally sensitive to moisture, which can lead to their deactivation.[1] Similarly, solid acid catalysts like zeolites require proper activation to ensure their catalytic sites are accessible and active.[1]
-
Solution: Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous Lewis acids. For solid catalysts like Hβ zeolite, activation through calcination at high temperatures (e.g., 550°C for 4 hours) is crucial to remove adsorbed water.[1]
-
-
Insufficient Catalyst Loading: The rate of a Friedel-Crafts acetylation is directly proportional to the concentration of the active catalyst.[2]
-
Solution: If you suspect insufficient catalyst activity, a systematic increase in the catalyst loading can be beneficial. However, be mindful that excessive catalyst can sometimes lead to increased side product formation.
-
-
Low Reaction Temperature: The rate of Friedel-Crafts acetylation is highly dependent on temperature.[1][3]
-
Solution: A gradual and controlled increase in the reaction temperature can significantly improve the reaction rate and overall conversion. For instance, when using Hβ zeolite with acetic anhydride, increasing the temperature from 313 K to 333 K can substantially accelerate the conversion of thiophene.[3]
-
-
Impure Reactants: Impurities present in the thiophene starting material can poison or deactivate the catalyst.[2]
-
Solution: It is advisable to purify the thiophene starting material by distillation before use to remove any potential inhibitors.[2]
-
Q2: I am observing the formation of a significant amount of the 3-acetylthiophene isomer. How can I improve the regioselectivity for the 2-position?
A2: The inherent electronic properties of the thiophene ring strongly favor electrophilic substitution at the 2-position. The carbocation intermediate formed by attack at the 2-position is more stable due to a greater number of resonance structures compared to the intermediate from attack at the 3-position.[2][4] However, certain conditions can lead to a decrease in selectivity.
-
High Reaction Temperatures: While higher temperatures increase the reaction rate, they can also diminish the selectivity for 2-acetylthiophene.[3] At elevated temperatures, the diffusion of thiophene can become rapid, potentially leading to an increase in the formation of the thermodynamically controlled 3-isomer.[3]
-
Solution: Employing lower reaction temperatures generally favors the formation of the kinetically preferred 2-acetylthiophene.[3]
-
-
Choice of Catalyst: The nature of the catalyst can influence the regioselectivity.
-
Solution: Milder catalysts, such as stannic chloride (SnCl₄) or certain zeolites, can offer improved selectivity compared to highly reactive catalysts like aluminum chloride.[2][5] For instance, using phosphoric acid absorbed on silica gel has been shown to produce 2-acetylthiophene with high selectivity, with no detectable formation of the 3-acetyl product.[6]
-
Q3: My final product is dark in color, even after initial purification. What is the cause, and how can I obtain a purer, colorless product?
A3: The dark coloration of the product often indicates the presence of polymeric or resinous byproducts. Thiophene is known to be unstable in the presence of strong acids and can undergo polymerization.[5]
-
Aggressive Catalyst: Strong Lewis acids like aluminum chloride can induce the polymerization of thiophene, leading to the formation of tars.[5][7]
-
Thermal Decomposition: The product, 2-acetylthiophene, can be susceptible to thermal decomposition at high temperatures during distillation.[9]
-
Solution: Employ vacuum distillation to lower the boiling point of the product, thereby preventing thermal degradation.[9][10] If colored impurities co-crystallize with the product during recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents for the acetylation of thiophene?
A1: The most commonly employed acylating agents are acetic anhydride and acetyl chloride.[8] Acetic anhydride is often preferred due to its lower cost and the formation of acetic acid as a byproduct, which is generally less corrosive and easier to handle than the hydrogen chloride generated when using acetyl chloride.[11]
Q2: What are the primary byproducts to expect in a thiophene acetylation reaction?
A2: Besides the desired 2-acetylthiophene, several byproducts can be formed:
-
3-Acetylthiophene: This is the most common isomeric impurity.[9][11]
-
Diacylated Thiophenes: Although the acetyl group is deactivating, under forcing conditions, a second acetylation can occur to yield diacetylated products.[10]
-
Unreacted Starting Materials: Residual thiophene and the acylating agent may remain after the reaction is complete.[10]
-
Reaction Byproducts: Acetic acid is a common byproduct when using acetic anhydride.[10][11]
-
(E)-1,3-di(thiophen-2-yl)prop-2-en-1-one (ATAP): This side product can result from the self-aldol condensation of 2-acetylthiophene, followed by acid-catalyzed dehydration.[11]
Q3: Which purification methods are most effective for 2-acetylthiophene?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: This is the preferred method for large-scale purification and for removing non-volatile impurities, as well as unreacted thiophene and acetic acid.[9][10]
-
Column Chromatography: This technique provides excellent separation and can yield a very high-purity product (>98%), particularly for removing the 3-acetylthiophene isomer.[10]
-
Recrystallization: Since 2-acetylthiophene has a melting point of 10-11°C, low-temperature recrystallization can be an effective final step to achieve very high purity (>99%).[10]
Experimental Protocols
Protocol 1: Acetylation of Thiophene using Acetic Anhydride and Phosphoric Acid
This protocol is adapted from a procedure known for its high yield and selectivity.[12]
Materials:
-
Thiophene (99+%)
-
Acetic Anhydride (95%)
-
Phosphoric Acid (85%)
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Appropriate glassware (round-bottom flask, condenser, stirrer, etc.)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 168 g (2 moles) of thiophene and 107 g (1 mole) of 95% acetic anhydride.
-
Heat the solution to 70–75°C.
-
Remove the heat source and, with stirring, add 10 g (6 ml) of 85% phosphoric acid.
-
An exothermic reaction will occur within 2–3 minutes. Use a cold water bath to maintain control of the reaction temperature.
-
After the initial exotherm subsides, heat the mixture at 95–100°C for 2 hours with continuous stirring.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer successively with 100 ml of water, two 100-ml portions of 5% sodium bicarbonate solution, and finally with 100 ml of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the crude product by vacuum distillation. The product, 2-acetylthiophene, will distill at 93–94°C/11 mm Hg.
Protocol 2: Acetylation of Thiophene using Acetyl Chloride and Stannic Chloride
This protocol is a classic method that utilizes a Lewis acid catalyst.[1][5]
Materials:
-
Thiophene
-
Acetyl Chloride
-
Stannic Chloride (freshly distilled)
-
Dry Benzene (solvent)
-
Concentrated Hydrochloric Acid
-
Anhydrous Calcium Chloride
-
Appropriate glassware (three-necked flask, dropping funnel, stirrer, etc.)
Procedure:
-
In a 500-ml three-necked, oven-dried flask under an inert atmosphere, add 16.8 g (0.2 mole) of thiophene, 15.6 g (0.2 mole) of acetyl chloride, and 200 ml of dry benzene.
-
Cool the solution to 0°C using an ice-water bath.
-
With efficient stirring, add 52 g (0.2 mole) of freshly distilled stannic chloride dropwise from a dropping funnel over approximately 40 minutes, ensuring the temperature is maintained at 0°C.
-
Once the addition is complete, remove the cooling bath and continue stirring the mixture for an additional hour at room temperature.
-
Hydrolyze the resulting addition product by the slow addition of a mixture of 90 ml of water and 10 ml of concentrated hydrochloric acid.
-
Separate the yellow benzene layer, wash it with 25 ml of water, and dry it over anhydrous calcium chloride.
-
Remove the benzene and any unreacted thiophene by distillation through a short fractionating column.
-
Distill the residual liquid under reduced pressure to obtain 2-acetylthiophene (b.p. 89–91°C/9 mm).
Data Presentation
Table 1: Comparison of Catalysts for Thiophene Acetylation
| Catalyst | Acylating Agent | Temperature (°C) | Reaction Time | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reference |
| Hβ Zeolite | Acetic Anhydride | 60 | 2 h | ~99 | 98.6 | [3] |
| Phosphoric Acid | Acetic Anhydride | 95-100 | 2 h | - | 74-79 | [12] |
| Stannic Chloride | Acetyl Chloride | 0 to RT | 1.67 h | - | 79-83 | [5] |
| Ortho-phosphoric acid | Acetic Anhydride | - | - | - | 94 | [11] |
Visualizations
Experimental Workflow for Thiophene Acetylation
Caption: A generalized experimental workflow for the acetylation of thiophene.
Troubleshooting Decision Tree for Low Conversion
Caption: A decision tree for troubleshooting low conversion in thiophene acetylation.
Safety Precautions
Working with thiophene and the reagents for its acetylation requires strict adherence to safety protocols.
-
Thiophene: Thiophene is a flammable liquid and vapor.[13] It is harmful if swallowed and can cause serious eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14][15] Keep away from heat, sparks, and open flames.[13]
-
Lewis Acids (e.g., AlCl₃, SnCl₄): These are corrosive and react violently with water. Handle with extreme care in a dry environment.
-
Acetic Anhydride and Acetyl Chloride: These are corrosive and lachrymatory. Avoid inhalation of vapors and contact with skin and eyes.
-
Emergency Procedures: Ensure that an eye wash station and safety shower are readily accessible.[16] In case of skin contact, wash immediately with plenty of water.[13][15] If inhaled, move to fresh air.[14]
References
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support Team. (2025, December).
-
(2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (n.d.). TSI Journals. [Link]
-
MATERIAL SAFETY DATA SHEET THIOPHENE. (n.d.). Oxford Lab Fine Chem LLP. [Link]
-
SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. (n.d.). TSI Journals. [Link]
- Hartough, H. D., & Kosak, A. I. (n.d.). Acylation of thiophene. U.S. Patent No. US2492629A.
-
Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. [Link]
-
Johnson, J. R., & May, G. E. (n.d.). 2-acetothienone. Organic Syntheses Procedure. [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene. (2017, April 30). Chemistry Stack Exchange. [Link]
-
Thiophene. (n.d.). Wikipedia. [Link]
- Synthetic method of 2-thiopheneacetic acid. (n.d.).
-
Kosak, A. I., & Hartough, H. D. (n.d.). 2-acetothienone. Organic Syntheses Procedure. [Link]
- Hartough, H. D. (n.d.). Acylation of thiophene. U.S. Patent No. US2432991A.
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2025, August 7). ResearchGate. [Link]
-
Acylation of Thiophene. (2014, May 26). Scribd. [Link]
-
Emerson, W. S., & Patrick, T. M., Jr. (n.d.). SOME 2-ACETYLTHIOPHENE DERIVATIVES AND RELATED ACETOPHENONE ANALOGS. [Link]
-
HAZARD SUMMARY. (n.d.). NJ.gov. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tsijournals.com [tsijournals.com]
- 7. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
- 16. nj.gov [nj.gov]
Stability and recommended storage conditions for 2-(Chloroacetyl)thiophene
Technical Support Center: 2-(Chloroacetyl)thiophene
Welcome to the technical support guide for this compound (CAS No. 29683-77-0). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile synthetic intermediate. Here, we address common questions and troubleshooting scenarios encountered during its storage and use, grounding our recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For maximum long-term stability, this compound should be stored at -20°C in a freezer .[1][2][3] It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.[1][3] The container must be tightly sealed to maintain this inert environment.
Q2: My laboratory protocols recommend storing reagents in a "cool, dry place." Is refrigeration or room temperature storage acceptable for short-term use?
While some general safety data sheets mention storage in a "cool, well-ventilated place," this is not optimal for preserving the compound's purity over time.[4][5][6] this compound is a reactive α-chloro ketone. Storing it at room temperature, even for short periods, can expose it to thermal stress and ambient moisture, initiating slow degradation. If freezer space is unavailable for day-to-day use, storage in a desiccator at refrigerator temperature (2-8°C) is a viable but less ideal alternative. For any storage duration, protection from heat, sparks, and open flames is mandatory.[4][7]
Q3: Why is an inert atmosphere so critical for this compound?
The chloroacetyl group is susceptible to hydrolysis upon contact with water. This reaction can release hydrochloric acid (HCl).[8][9] The generated HCl can then act as a catalyst, promoting the polymerization and degradation of the thiophene ring, a known instability pathway for reactive thiophene derivatives.[10] An inert atmosphere displaces moisture, thereby preventing this initial hydrolysis step and preserving the compound's integrity.
Q4: The this compound solid in my bottle has developed a pale yellow or beige tint. Is it still usable?
The pure compound is typically an off-white to pale beige solid.[1][2] Significant darkening or the development of a distinct yellow or brownish color is a visual indicator of potential degradation. This discoloration may be due to the formation of polymeric byproducts.[10] While the material might still be usable for some applications, its purity is compromised. We strongly recommend verifying the purity via analytical methods like NMR or GC-MS to determine the concentration of the active compound before use. If purity is critical, purification or using a fresh batch is advised.
Q5: What are the primary chemical incompatibilities I should be aware of?
This compound should not be stored or used with strong bases (e.g., sodium hydroxide, potassium hydroxide) or strong oxidizing agents.[4][6] Contact with strong bases can lead to rapid decomposition or rearrangement reactions, such as the Favorskii rearrangement.[9]
Troubleshooting Guide
Scenario 1: My reaction yield is consistently lower than reported in the literature.
-
Causality: If you are confident in your reaction setup and other reagents, the purity of your this compound is a likely culprit. If the compound has degraded during storage, the actual molar quantity of the starting material will be lower than what you calculated based on its mass.
-
Troubleshooting Steps:
-
Verify Purity: Before your next experiment, obtain an ¹H NMR spectrum of your this compound. Compare it against a reference spectrum to identify and quantify impurities.
-
Use Fresh Material: Whenever possible, use a freshly opened bottle of the reagent for reactions where stoichiometry is critical.
-
Consider Byproduct Interference: Degradation byproducts, such as HCl or polymers, can interfere with your reaction by neutralizing basic catalysts or sequestering other reagents.[10] If you suspect the presence of acid, you can pass a solution of the compound in an inert solvent (e.g., anhydrous dichloromethane) through a small plug of basic alumina or potassium carbonate immediately before use.
-
Scenario 2: I observe the formation of an insoluble, dark, tar-like substance in my reaction vessel.
-
Causality: This is a classic sign of polymerization. As mentioned, the thiophene ring can polymerize, especially under acidic conditions which can be created by the compound's own decomposition.[10] This can be exacerbated by heating the reaction mixture.[5]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents and perform the reaction under a strict inert atmosphere to prevent HCl formation.
-
Control Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, introduce the this compound slowly to the heated mixture to minimize its time at high temperatures before reacting.
-
Buffer the Reaction: If compatible with your reaction chemistry, consider adding a non-nucleophilic acid scavenger (e.g., proton sponge) to neutralize any trace amounts of acid that may form.
-
Data & Protocols
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale & References |
| Temperature | -20°C (Freezer) | Minimizes thermal degradation and slows reaction kinetics.[1][2][3] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents hydrolysis from atmospheric moisture and oxidation.[1] |
| Light | Store in an opaque container | Standard practice to prevent potential photochemical degradation. |
| Container | Tightly sealed, appropriate for low temp. | Prevents ingress of air and moisture. |
| Incompatibilities | Strong Bases, Strong Oxidizing Agents | Avoids rapid decomposition and hazardous reactions.[4][6] |
Experimental Protocol: Preparation of a Standard Stock Solution
This protocol outlines the procedure for preparing a 0.5 M stock solution in Dichloromethane (DCM) under an inert atmosphere.
-
Preparation: Dry all necessary glassware (e.g., volumetric flask, syringe, needles) in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.
-
Inert Atmosphere: Assemble the glassware and flush the system with dry argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the procedure.
-
Weighing: Remove the this compound from the -20°C freezer and allow it to warm to room temperature in a desiccator before opening to prevent condensation. Quickly weigh the required amount of the solid in a tared vial under a gentle stream of inert gas.
-
Dissolution: Transfer the weighed solid to your volumetric flask. Using a dry syringe, add approximately half the final volume of anhydrous DCM to dissolve the solid.
-
Final Volume: Once fully dissolved, carefully add anhydrous DCM to the calibration mark on the volumetric flask.
-
Storage: Seal the flask with a septum and parafilm. For immediate use, keep it under inert gas. For storage, transfer the solution to a vial with a PTFE-lined cap and store at -20°C. Note that solution stability is lower than that of the solid.
Diagram: Handling and Storage Workflow
The following diagram illustrates the decision-making process upon receiving a new shipment of this compound.
Sources
- 1. This compound CAS#: 29683-77-0 [m.chemicalbook.com]
- 2. This compound | 29683-77-0 [amp.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Friedel-Crafts Acylation of Thiophene
Welcome to the technical support center for the Friedel-Crafts acylation of thiophene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields of 2-acetylthiophene and other acylated thiophene derivatives. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can make informed decisions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of 2-acetylthiophene is unexpectedly low. What are the most common culprits?
Low yields in this reaction can often be traced back to a few critical factors. Before exploring more complex issues, start by verifying the fundamentals.
-
Catalyst Inactivity: Traditional Lewis acid catalysts, especially aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any water present in your reagents, solvent, or glassware will react with and deactivate the catalyst, halting the reaction. It's crucial to use strictly anhydrous conditions.
-
Insufficient Catalyst Loading: The product, 2-acetylthiophene, is a ketone, which is a moderate Lewis base. It can form a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle.[1][2] For this reason, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the catalyst, unlike a truly catalytic reaction.
-
Poor Reagent Quality: The purity of your thiophene and acylating agent (e.g., acetic anhydride or acetyl chloride) is paramount. Impurities can lead to side reactions or inhibit the catalyst.
-
Sub-optimal Temperature: Temperature control is critical. While higher temperatures can increase the reaction rate, exceeding the optimal range can promote side reactions and polymerization, leading to the formation of tar and a decrease in yield.[3] For instance, the volatilization of thiophene can occur at temperatures above 353 K (~80°C), which can reduce the yield.[3]
Q2: My reaction is failing to start or proceeds very slowly. What should I investigate?
A sluggish or non-starting reaction typically points to issues with activation energy or catalyst efficiency.
-
Check Your Catalyst: This is the most frequent cause. Ensure your Lewis acid is fresh and has been handled under anhydrous conditions. If using a solid acid catalyst like a zeolite, confirm it has been properly activated and stored.
-
Re-evaluate Stoichiometry: As mentioned, the product-catalyst complexation can sequester the catalyst.[2] If you are using catalytic amounts of a traditional Lewis acid like AlCl₃, the reaction will likely stop once the product concentration builds up. An increase in catalyst loading may be necessary.
-
Temperature Optimization: Some reactions require heating to overcome the activation energy. For example, using Hβ zeolite, a total conversion of thiophene at 313 K (40°C) is very low, but at 333 K (60°C), total conversion can be achieved in 2 hours.[3] Conversely, starting the reaction at a lower temperature (e.g., 0°C) during the initial addition of reagents can help control the initial exothermic reaction before gently heating to the desired reaction temperature.[4]
Q3: I'm getting a mixture of 2- and 3-acetylthiophene. How can I improve regioselectivity for the 2-position?
The Friedel-Crafts acylation of unsubstituted thiophene strongly favors substitution at the 2-position. This is because the carbocation intermediate formed during the electrophilic attack at the C2 position is more stable, as it can be described by three resonance structures, compared to only two for an attack at the C3 position.[5][6][7] Poor selectivity is unusual but can be influenced by reaction conditions.
-
Temperature Control: Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product, which is the 2-acylated isomer.[8]
-
Catalyst Choice: While traditional Lewis acids like AlCl₃ are effective, they can sometimes lead to side reactions.[8] Modern solid acid catalysts, particularly zeolites like Hβ, have demonstrated excellent activity and high selectivity for 2-acylation.[3][8]
-
Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and catalyst. Less polar solvents are often preferred to maintain high selectivity.[8]
Q4: My reaction mixture turned dark and formed a tar-like substance. What causes this and how can I prevent it?
Tar formation is a sign of thiophene ring degradation or polymerization, often caused by overly harsh reaction conditions. Thiophene is relatively unstable in the presence of strong acids and can resinify.[9]
-
Excessive Temperatures: High temperatures can accelerate decomposition pathways alongside the desired acylation. Maintain the reaction temperature within the optimal range identified for your specific catalyst system.
-
Overly Aggressive Catalysts: Strong Lewis acids like AlCl₃ can be too harsh, especially if not properly complexed or if the reaction temperature is not controlled.[9][10] Using a milder Lewis acid (e.g., SnCl₄, ZnCl₂) or a solid acid catalyst can mitigate this issue.[10][11]
-
Order of Addition: In some protocols, adding the acylating agent to a mixture of the thiophene and Lewis acid can lead to localized high concentrations of the catalyst and cause tarring.[9] Consider a "Perrier" addition, where the acylating agent and catalyst are pre-complexed before the slow addition of thiophene.
Q5: How does my choice of catalyst impact the reaction?
The catalyst is the most critical variable influencing yield, selectivity, and environmental impact. Traditional Lewis acids are effective but have drawbacks, while modern solid acids offer significant advantages.[4]
-
Traditional Lewis Acids (e.g., AlCl₃, SnCl₄): These are potent catalysts but are highly moisture-sensitive, often required in stoichiometric amounts, and generate significant toxic aqueous waste during workup.[3][4]
-
Solid Acid Catalysts (e.g., Hβ Zeolite, Montmorillonite Clay): These are environmentally benign, recoverable, and reusable alternatives.[3][4] Zeolites, with their defined pore structures and strong acidic sites, can offer superior selectivity and high yields, often under milder conditions.[3][12]
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99% | 98.6% | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [3][4] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0% | Not Specified | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [12] |
| Phosphoric Acid (85%) | Acetic Anhydride | Not Specified | 95% | 70-80°C, 2-3h | [13] |
| SnO₂ Nanosheets | Acetic Anhydride | Not Specified | Quantitative | Solvent-free conditions | [4] |
Q6: My workup and purification are resulting in significant product loss. What are the best practices?
Product loss during isolation and purification can be a major contributor to low overall yield.
-
Complete Quenching: After the reaction, the catalyst-product complex must be fully hydrolyzed. This is typically done by carefully pouring the reaction mixture into ice-water, sometimes with the addition of HCl to dissolve metal hydroxides.
-
Efficient Extraction: Use an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) for extraction and ensure you perform multiple extractions to maximize recovery from the aqueous layer.
-
Purification Method: The optimal purification method depends on the scale and nature of impurities.
-
Vacuum Distillation: This is the preferred method for large-scale purification to remove non-volatile impurities and unreacted starting materials.[14] The boiling point of 2-acetylthiophene is approximately 214°C at atmospheric pressure and 101°C at 18 mmHg.[15]
-
Column Chromatography: Silica gel chromatography is highly effective for removing isomeric impurities (like 3-acetylthiophene) and can yield a product with >98% purity.[14]
-
Recrystallization: As 2-acetylthiophene has a melting point of 10-11°C, low-temperature recrystallization can be used as a final polishing step to achieve very high purity.[14]
-
Visualized Workflows and Mechanisms
Reaction Mechanism: Friedel-Crafts Acylation of Thiophene
The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The key steps are the formation of a highly electrophilic acylium ion, its attack by the electron-rich thiophene ring, and subsequent deprotonation to restore aromaticity.
Caption: Key steps in the Friedel-Crafts acylation of thiophene.
Troubleshooting Workflow for Low Yields
This flowchart provides a systematic approach to diagnosing the cause of low reaction yields.
Caption: A stepwise workflow for troubleshooting low yields.
Experimental Protocol: High-Yield Synthesis of 2-Acetylthiophene using Hβ Zeolite
This protocol is adapted from methodologies demonstrating high conversion and yield using a reusable solid acid catalyst.[3][4]
Materials:
-
Thiophene (purified, >99%)
-
Acetic Anhydride (>98%)
-
Hβ Zeolite (activated by heating under vacuum)
-
Anhydrous solvent (e.g., 1,2-dichloroethane), optional
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Charging the Reactor: To the flask, add the activated Hβ zeolite catalyst. The amount can range from 3-10% by weight relative to the thiophene.
-
Adding Reagents: Under a nitrogen atmosphere, add thiophene and acetic anhydride. A typical molar ratio is 1:3 (thiophene:acetic anhydride).[3] For example, for 8.4 g (0.1 mol) of thiophene, use 30.6 g (0.3 mol) of acetic anhydride.[4]
-
Reaction: Heat the stirred mixture to the desired temperature (e.g., 60°C) using a heating mantle with a temperature controller.[3]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.[3]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the solid Hβ zeolite catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and regenerated for future use.[4]
-
The liquid filtrate contains the product, unreacted acetic anhydride, and acetic acid byproduct.
-
-
Purification:
-
Transfer the filtrate to a distillation apparatus.
-
Perform vacuum distillation to first remove the lower-boiling acetic acid and excess acetic anhydride, followed by the collection of the 2-acetylthiophene fraction at its characteristic boiling point under vacuum (e.g., ~101°C at 18 mmHg).[15]
-
References
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [Link]
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. [Link]
-
Physical Properties of 2-Acetylthiophene. Journal of the American Chemical Society. [Link]
- Acylation of thiophene.
- Acylation of thiophene.
-
Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. MDPI. [Link]
-
Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine. The Chemical Educator. [Link]
-
Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. ResearchGate. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. ResearchGate. [Link]
- A kind of preparation method of 2 acetyl thiophene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. tsijournals.com [tsijournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 10. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Managing thermal decomposition of 2-acetylthiophene at high temperatures
Technical Support Center: 2-Acetylthiophene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-acetylthiophene at elevated temperatures. It addresses common challenges related to thermal stability, offering troubleshooting advice and standardized protocols to ensure experimental integrity and safety.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the thermal properties of 2-acetylthiophene.
Q1: At what temperature does 2-acetylthiophene begin to decompose?
A1: 2-Acetylthiophene is a relatively stable compound with a high boiling point of 214 °C[1][2][3]. However, its stability declines as temperatures rise, with potential thermal decomposition occurring at temperatures above 100°C[4]. Significant decomposition, observable by techniques like Thermogravimetric Analysis (TGA), is expected at much higher temperatures, with many thiophene-based oligomers showing stability up to 350-400°C[5]. The precise onset of decomposition can be influenced by factors such as the heating rate, atmospheric conditions (inert vs. oxidative), and the presence of impurities or catalysts[6].
Q2: What are the primary products of 2-acetylthiophene's thermal decomposition?
A2: The thermal decomposition of 2-acetylthiophene is expected to yield a complex mixture. In an inert atmosphere (pyrolysis), decomposition likely proceeds through mechanisms like deacetylation to form thiophene and acetic acid derivatives, or ring-opening reactions[4]. Theoretical studies on the pyrolysis of the parent thiophene ring suggest the formation of smaller molecules such as acetylene (C₂H₂), thioformaldehyde (CH₂CS), and carbon monosulfide (CS)[7]. In an oxidative atmosphere (combustion), the products will include sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO₂), and water[6]. The decomposition can also generate corrosive vapors[8].
Q3: What are the main safety hazards associated with heating 2-acetylthiophene?
A3: The primary hazards are twofold: chemical exposure and thermal instability.
-
Toxicity: 2-Acetylthiophene is harmful if swallowed, inhaled, or in contact with skin[9]. Its vapors can cause irritation, and thermal decomposition generates toxic and corrosive fumes[8][10]. It also has a strong, unpleasant stench[1].
-
Thermal Hazards: Heating the compound increases its vapor pressure, raising the risk of inhalation exposure. Uncontrolled heating can lead to rapid decomposition, potentially causing pressure buildup in closed systems. The liquid is combustible, with a flash point of 95.56 °C (204 °F)[11]. Always work in a well-ventilated area (e.g., a fume hood), away from heat and open flames, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[1][9].
Q4: How can I minimize thermal decomposition during a high-temperature reaction?
A4: To minimize decomposition, several strategies can be employed:
-
Temperature Control: Maintain the reaction temperature at the lowest possible point that still allows for an acceptable reaction rate. Avoid localized overheating by using an oil bath and vigorous stirring.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, which often occurs at lower temperatures than pyrolysis[6].
-
Reduced Pressure: If applicable, running the reaction under vacuum can lower the boiling point of reactants and products, allowing for lower process temperatures[12].
-
Minimize Reaction Time: Prolonged exposure to high temperatures increases the likelihood of degradation. Monitor the reaction closely (e.g., by TLC or GC) and work it up as soon as it is complete[13].
-
Use of Catalysts: Employing a highly efficient catalyst can reduce the required temperature and reaction time, thereby preserving the integrity of the molecule[9].
Section 2: Troubleshooting Guide for High-Temperature Applications
This guide addresses specific issues encountered during experiments, explaining the root causes and providing actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Reaction Mixture Darkens or Forms Tar | 1. Thermal Decomposition: The reaction temperature is too high, causing uncontrolled side reactions and polymerization.[12] 2. Oxidation: Presence of oxygen is catalyzing oxidative polymerization. | 1. Reduce Temperature: Lower the reaction temperature in 5-10 °C increments. 2. Inert Atmosphere: Ensure the reaction is performed under a rigorously maintained inert atmosphere (N₂ or Ar). Purge the vessel and solvents thoroughly before heating.[6] 3. Limit Reaction Time: Monitor the reaction and stop it upon completion to avoid prolonged heating. |
| Low Yield of Desired Product | 1. Competing Decomposition: A significant portion of the starting material is degrading instead of reacting as desired. 2. Product Instability: The desired product may itself be thermally labile under the reaction conditions. | 1. Kinetic Analysis: Use analytical techniques like HPLC or GC to monitor the concentrations of starting material, product, and key byproducts over time. This helps determine if decomposition is the primary competing pathway. 2. Lower Temperature/Use Catalyst: Investigate if a more active catalyst could facilitate the reaction at a lower, safer temperature.[9] 3. Process Optimization: For industrial applications, consider process optimization techniques like those used for other thermally labile drugs to minimize degradation.[13][14] |
| Unexpected Peaks in GC-MS or NMR Analysis | 1. Decomposition Products: The unexpected signals correspond to byproducts from thermal degradation. 2. Isomerization: High temperatures may have caused isomerization of the thiophene ring or substituents. | 1. Identify Byproducts: Attempt to identify the structures of the byproducts using mass spectrometry. Key fragments for 2-acetylthiophene are m/z 126 (M+), 111 ([M-CH₃]+), and 83.[9] Compare observed masses to potential decomposition products (e.g., thiophene, polythiophenes). 2. Run Control Experiment: Heat a sample of pure 2-acetylthiophene under the same reaction conditions (solvent, temperature, time) but without other reagents. Analyze the resulting mixture to confirm if the byproducts originate solely from its decomposition. |
| Irreproducible TGA/DSC Results | 1. Sample Impurities: Volatile impurities (e.g., residual solvent) can cause mass loss at low temperatures, skewing the decomposition onset.[6] 2. Inconsistent Heating Rate: Different heating rates will shift the observed decomposition temperature. Faster rates generally result in a higher apparent decomposition temperature.[6] | 1. Sample Purity: Ensure the sample is pure and dry. Consider a preliminary TGA run with an isothermal hold at a temperature below the decomposition point (e.g., 80-90 °C) to drive off any volatiles before the main ramp.[6] 2. Standardize Method: Use a consistent, slow heating rate (e.g., 10 °C/min) for all analyses to ensure comparability and better resolution of thermal events.[6] |
Section 3: Key Experimental Protocols
These step-by-step protocols provide a standardized framework for analyzing and handling 2-acetylthiophene.
Protocol 1: Determining Onset Decomposition Temperature via TGA
Objective: To determine the thermal stability and decomposition profile of 2-acetylthiophene in an inert atmosphere.
Methodology:
-
Instrument Preparation:
-
Ensure the TGA furnace and balance are clean and calibrated for mass and temperature according to the manufacturer's guidelines[6].
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity 2-acetylthiophene into a clean, tared TGA crucible (e.g., alumina or platinum)[6]. Record the exact mass.
-
-
TGA Measurement:
-
Place the crucible into the TGA instrument.
-
Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a completely inert atmosphere[6].
-
Set the temperature program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min[6].
-
-
Begin the experiment, continuously recording mass loss versus temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to generate the TGA curve.
-
The onset temperature of decomposition is determined as the point where significant mass loss begins. This is often calculated by the instrument software as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Plot the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss[6].
-
Protocol 2: Setting Up a High-Temperature Reaction Under Inert Atmosphere
Objective: To perform a chemical reaction with 2-acetylthiophene above 100 °C while minimizing decomposition.
Methodology:
-
Glassware Preparation:
-
Thoroughly dry all glassware (e.g., round-bottom flask, condenser) in an oven at >120 °C for several hours and allow to cool in a desiccator.
-
-
System Assembly:
-
Quickly assemble the glassware while still warm. Use a two- or three-neck flask equipped with a magnetic stir bar, a condenser, a thermometer or thermocouple, and a gas inlet/outlet connected to a nitrogen/argon manifold and an oil bubbler.
-
-
Inerting the System (Purging):
-
With a gentle flow of inert gas through the system, heat all glassware under vacuum with a heat gun to drive off adsorbed moisture.
-
Allow the system to cool to room temperature under a positive pressure of the inert gas.
-
Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.
-
-
Reagent Addition:
-
Add dry solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a strong counter-flow of inert gas.
-
Add 2-acetylthiophene last, just before heating.
-
-
Heating and Monitoring:
-
Submerge the flask in a preheated oil bath set to the target temperature. Ensure vigorous stirring to maintain uniform temperature.
-
Monitor the reaction's progress using an appropriate method (e.g., TLC, GC-MS) by taking aliquots via syringe.
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature before exposing the mixture to air.
-
Section 4: Visualization of Workflows and Concepts
Diagram 1: Troubleshooting Low Product Yield
This diagram outlines a logical workflow for diagnosing and solving issues of low yield in high-temperature reactions involving 2-acetylthiophene.
Caption: Workflow for diagnosing low yield in 2-acetylthiophene reactions.
References
- HOPEMAX. (2025, July 24). What is the stability of 2 - Acetylthiophene under different conditions? HOPEMAX Blog.
- BenchChem. (2025). Technical Support Center: Managing Thermal Decomposition of 2-Acetylthiophene. BenchChem.
-
PubChem. (n.d.). 2-Acetylthiophene. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- Thermo Fisher Scientific. (2025, December 18).
-
Choi, J. H., et al. (n.d.). Thermogravimetric analysis plots of arene-thiophene oligomers. ResearchGate. [Link]
- Loba Chemie. (2025, April 22).
- BenchChem. (2025). An In-depth Technical Guide to 2-Acetylthiophene (CAS 88-15-3). BenchChem.
- BenchChem. (2025).
-
The Good Scents Company. (n.d.). 2-acetyl thiophene. [Link]
- ChemicalBook. (n.d.). 2-Acetylthiophene(88-15-3)MSDS.
- Otto Chemie Pvt. Ltd. (n.d.). 2-Acetylthiophene, 98% 88-15-3 India.
-
Wikipedia. (n.d.). 2-Acetylthiophene. Retrieved January 12, 2026, from [Link]
-
Tan, D., et al. (2017). Processing thermally labile drugs by hot-melt extrusion: The lesson with gliclazide. PubMed. [Link]
-
Haser, A., et al. (2017). Processing Thermally Labile Drugs by Hot-Melt Extrusion: The Lesson with Gliclazide. ResearchGate. [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved January 12, 2026, from [Link]
-
Hu, J., et al. (2020). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. ACS Omega. [Link]
-
Gao, J., et al. (2018). Pyrolysis Mechanisms of Thiophene and Methylthiophene in Asphaltenes. ResearchGate. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Acetylthiophene, 98% 88-15-3 India [ottokemi.com]
- 3. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]
- 4. hopemaxchem.com [hopemaxchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lobachemie.com [lobachemie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Acetylthiophene(88-15-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 11. 2-acetyl thiophene, 88-15-3 [thegoodscentscompany.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Processing thermally labile drugs by hot-melt extrusion: The lesson with gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Chemical Compatibility of 2-Chlorothiophene
Welcome to the technical support center for 2-chlorothiophene. This guide is designed for our valued partners in research, science, and drug development. In our collective pursuit of innovation, a foundational understanding of the chemical behavior of our reagents is paramount to ensuring experimental success and, most importantly, laboratory safety. This document provides an in-depth analysis of materials and reagents incompatible with 2-chlorothiophene, moving beyond simple lists to explain the chemical causality behind these critical interactions.
Frequently Asked Questions (FAQs) on 2-Chlorothiophene Incompatibility
Q1: I'm planning a reaction with 2-chlorothiophene. What are the primary classes of chemicals I absolutely must avoid?
A1: As a fundamental starting point, you must rigorously avoid contact between 2-chlorothiophene and the following chemical classes:
-
Strong Oxidizing Agents: (e.g., nitric acid, potassium permanganate, hydrogen peroxide)
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide, sodium methoxide)
-
Strong Acids and Lewis Acids: (e.g., concentrated sulfuric acid, aluminum chloride, iron(III) chloride)
-
Acid Chlorides and Acid Anhydrides: (e.g., acetyl chloride, acetic anhydride)
-
Certain Metals: Particularly reactive metals like aluminum, especially under anhydrous conditions.
The rationale for these incompatibilities is detailed in the subsequent sections. Accidental combination with these materials can lead to hazardous situations, including rapid exothermic reactions, the release of toxic gases, and degradation of your materials.
Q2: My 2-chlorothiophene solution turned dark and viscous after I added an acid catalyst. What happened?
A2: You have likely initiated an acid-catalyzed polymerization of the 2-chlorothiophene. The thiophene ring, while aromatic, is susceptible to electrophilic attack, which can be catalyzed by strong acids or Lewis acids. This process can lead to the formation of poly(thiophene) structures, which are often colored and may present as tars or insoluble residues[1][2]. The reaction can be initiated by the protonation of the thiophene ring, which then acts as an electrophile, attacking another 2-chlorothiophene molecule. This chain reaction results in the degradation of your starting material and the formation of these unwanted polymeric byproducts[3][4].
Troubleshooting:
-
Cease Heating: Immediately stop heating the reaction mixture.
-
Inert Atmosphere: Ensure the reaction is under an inert atmosphere to prevent oxidative side reactions.
-
Quenching (with caution): If safe to do so, slowly and carefully quench the reaction with a suitable basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst. Be prepared for gas evolution.
-
Future Prevention: When designing your experiment, if an acid catalyst is necessary, consider using a milder one or operating at significantly lower temperatures to control the rate of polymerization.
Q3: Can I use a strong base like sodium hydroxide to deprotonate a molecule in the presence of 2-chlorothiophene?
A3: This is strongly discouraged. While aryl chlorides like 2-chlorothiophene are generally less reactive towards nucleophilic aromatic substitution than alkyl halides, they are not inert to strong bases, especially at elevated temperatures[5]. A strong base can react with 2-chlorothiophene in a few ways:
-
Nucleophilic Aromatic Substitution: Under forcing conditions (high temperature and pressure), a strong base like NaOH can displace the chloride to form 2-hydroxythiophene (which exists in equilibrium with its tautomer, 2(5H)-thiophenone)[6]. This is generally a slow reaction at ambient temperatures but can become significant with heating.
-
Elimination Reactions: Although less common for aryl halides, strong, sterically hindered bases could potentially promote elimination reactions, leading to the formation of unstable intermediates and subsequent decomposition products.
The presence of a strong base introduces a significant risk of side reactions and degradation of the 2-chlorothiophene.
In-Depth Troubleshooting Guide: Incompatible Materials
This section provides a more detailed look at the chemical principles governing the incompatibility of 2-chlorothiophene with various materials.
Incompatibility with Strong Oxidizing Agents
-
The "Why": The sulfur atom in the thiophene ring is susceptible to oxidation. Strong oxidizing agents can attack the sulfur, leading to the formation of thiophene-S-oxides and subsequently thiophene-S,S-dioxides (sulfones)[5]. This oxidation disrupts the aromaticity of the thiophene ring, leading to instability and degradation of the molecule. The reaction can be exothermic and may release hazardous gases such as sulfur oxides (SOx) and hydrogen chloride (HCl) upon decomposition[5].
-
Potential Outcomes:
-
Vigorous, exothermic reaction.
-
Degradation of the 2-chlorothiophene.
-
Release of toxic and corrosive gases (SOx, HCl, and potentially phosgene in case of fire)[5].
-
-
Experimental Best Practices:
-
Never mix 2-chlorothiophene with strong oxidizing agents.
-
Ensure reaction vessels are clean and free of oxidizing residues.
-
When working with reactions that may generate oxidizing byproducts, ensure proper quenching procedures are in place.
-
Incompatibility with Acids, Acid Chlorides, and Acid Anhydrides
-
The "Why": As mentioned in the FAQ, strong acids and Lewis acids (which can be generated from the reaction of acid chlorides/anhydrides with trace moisture) can catalyze the polymerization of 2-chlorothiophene[1][2][3]. This is a classic example of an electrophilic aromatic substitution reaction where the activated thiophene ring acts as a nucleophile. The reaction can be self-perpetuating as the elimination of HCl during polymerization can further catalyze the reaction[4][7].
-
Potential Outcomes:
-
Formation of dark, tar-like polymeric residues.
-
Loss of starting material and low yields of the desired product.
-
Potential for a runaway reaction if the polymerization is highly exothermic.
-
-
Experimental Best Practices:
-
Avoid the use of strong, non-catalytic amounts of acids.
-
If an acid catalyst is required, use it in catalytic amounts and at the lowest possible temperature.
-
Ensure that acid chlorides and anhydrides are used in anhydrous conditions to prevent the formation of HCl.
-
Incompatibility with Certain Metals
-
The "Why": Chlorinated hydrocarbons can exhibit violent reactions with aluminum, particularly under anhydrous conditions. This is thought to be initiated by the disruption of the passivating oxide layer on the aluminum surface, leading to a direct reaction between the metal and the chlorinated compound. This can result in a rapid, exothermic reaction that produces aluminum chloride and other decomposition products. While stainless steel is generally more resistant, the presence of chlorides (especially under acidic conditions and/or elevated temperatures) can lead to pitting corrosion[8][9][10][11]. The HCl that can be generated from the slow hydrolysis of 2-chlorothiophene can contribute to this corrosion.
-
Potential Outcomes:
-
With Aluminum: Potentially violent and exothermic reaction, leading to pressure buildup and release of flammable gases.
-
With Stainless Steel: Pitting corrosion over time, especially in the presence of moisture or acidic impurities, leading to contamination of the reaction mixture with metal ions.
-
-
Experimental Best Practices:
-
Avoid using aluminum reaction vessels or storage containers for 2-chlorothiophene.
-
For reactions involving 2-chlorothiophene, glass or appropriately rated and tested stainless steel reactors are recommended.
-
Regularly inspect stainless steel vessels for signs of corrosion.
-
Summary of Incompatible Materials
| Incompatible Material Class | Chemical Principle of Incompatibility | Potential Hazards |
| Strong Oxidizing Agents | Oxidation of the sulfur atom in the thiophene ring, leading to loss of aromaticity and molecular degradation. | Exothermic reaction, release of toxic gases (SOx, HCl). |
| Strong Bases | Nucleophilic aromatic substitution (at high temperatures) or other degradation pathways. | Formation of unwanted byproducts, degradation of starting material. |
| Strong Acids & Lewis Acids | Catalysis of electrophilic polymerization of the thiophene ring. | Formation of polymeric tars, potential for runaway reaction. |
| Acid Chlorides & Anhydrides | Can act as or generate Lewis acids, leading to polymerization. | Formation of polymeric tars. |
| Reactive Metals (e.g., Aluminum) | Vigorous reaction with the chlorinated hydrocarbon, especially under anhydrous conditions. | Violent exothermic reaction, pressure buildup. |
| Moisture/Water | Slow hydrolysis can release hydrogen chloride (HCl), which is corrosive and can catalyze polymerization. | Corrosion of metal equipment, acid-catalyzed decomposition. |
Incompatibility Relationship Diagram
Caption: Incompatibility pathways for 2-chlorothiophene.
References
-
Chain-growth polymerization of 2-chlorothiophenes promoted by Lewis acids. PubMed. [Link]
-
Chain-Growth Polymerization of 2‑Chlorothiophenes Promoted by Lewis Acids. ACS Figshare. [Link]
-
ELI5: Why does chlorine cause metal corrosion, especially with stainless steel? Reddit. [Link]
-
Influence of Organic Acids and Related Organic Compounds on Corrosion Behavior of Stainless Steel—A Critical Review. MDPI. [Link]
-
Chain-growth polymerization of 2-chlorothiophenes promoted by Lewis acids. Semantic Scholar. [Link]
-
Influence of Organic Acids and Related Organic Compounds on Corrosion Behavior of Stainless Steel—A Critical Review. King Fahd University of Petroleum & Minerals. [Link]
-
Thiophene, 2-chloromethyl - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Preparation method for 2-chlorine-5-thiophene formic acid.
-
Influence of Organic Acids and Related Organic Compounds on Corrosion Behavior of Stainless Steel—A Critical Review. ResearchGate. [Link]
-
Stainless steel corrosion by chloride ions?: FAQs + Q&A Forum. Finishing.com. [Link]
-
Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. ResearchGate. [Link]
- Synthetic method of 2-chlorothiophene.
- A kind of synthetic method of 2- chlorothiophene -5- formic acid.
-
2-hydroxythiophene - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Lupine Publishers. [Link]
-
2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. YouTube. [Link]
-
2 -chloro 2 - methyulpentane on reaction with sodium methoxide in methanol yields. Allen. [Link]
- Synthetic method of 2-thiopheneacetic acid.
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
What products are formed when Grignard's reagent reacts with alcohols and thiols? Quora. [Link]
Sources
- 1. Chain-growth polymerization of 2-chlorothiophenes promoted by Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Chain-Growth Polymerization of 2âChlorothiophenes Promoted by Lewis Acids - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 11. finishing.com [finishing.com]
Technical Support Center: Purification of 2-Acetyl-5-chlorothiophene
This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-acetyl-5-chlorothiophene. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the effective removal of impurities from this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity of your research and development processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-acetyl-5-chlorothiophene?
A1: Impurities in 2-acetyl-5-chlorothiophene typically originate from its synthesis, most commonly the Friedel-Crafts acylation of 2-chlorothiophene. These can be categorized as:
-
Unreacted Starting Materials: Residual 2-chlorothiophene and the acylating agent (e.g., acetic anhydride or acetyl chloride) may be present.
-
Reaction By-products: Acetic acid is a common by-product when using acetic anhydride.
-
Positional Isomers: During the acylation of 2-chlorothiophene, small amounts of other isomers such as 2-acetyl-4-chlorothiophene and 2-acetyl-3-chlorothiophene can be formed. These are often the most challenging impurities to remove due to their similar physical properties to the desired product.
-
Polychlorinated By-products: The synthesis of the 2-chlorothiophene starting material can sometimes result in the presence of dichlorothiophenes, which can then undergo acylation to form impurities like 2-acetyl-4,5-dichlorothiophene.[1][2]
Q2: Which purification methods are most effective for 2-acetyl-5-chlorothiophene?
A2: The choice of purification method depends on the nature and quantity of the impurities, the scale of your experiment, and the desired final purity. The three most effective methods are:
-
Fractional Vacuum Distillation: Ideal for large-scale purification and for removing non-volatile impurities as well as some closely boiling isomers.
-
Column Chromatography: Offers excellent separation of positional isomers and can yield very high-purity material, making it suitable for laboratory-scale purifications where high purity is critical.
-
Recrystallization: A powerful technique for achieving high purity, especially for removing small amounts of impurities from a solid product. Finding a suitable solvent is key to the success of this method.
Q3: How can I monitor the purity of my 2-acetyl-5-chlorothiophene during and after purification?
A3: Several analytical techniques can be employed to assess the purity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction or the separation during column chromatography. A common eluent system is a mixture of hexane and ethyl acetate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities, including starting materials and isomeric by-products.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for purity assessment, particularly for non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.
Troubleshooting Guides
Fractional Vacuum Distillation
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of Isomers | Insufficient column efficiency. | Use a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column). For isomers with close boiling points, a longer column is generally more effective. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate within the column.[1] | |
| Fluctuations in vacuum. | Ensure a stable vacuum is maintained throughout the distillation process. Use a high-quality vacuum pump and a pressure controller. | |
| Product Darkens During Distillation | Thermal decomposition at high temperatures. | Lower the boiling point by using a higher vacuum. Ensure the heating mantle temperature is not excessively high.[3] |
| Bumping / Uneven Boiling | Superheating of the liquid. | Use a magnetic stir bar for vigorous and even stirring. Boiling chips are not effective under vacuum. |
Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| Co-elution of Isomers | Inappropriate mobile phase. | Optimize the solvent system using TLC first. A common mobile phase for thiophene derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A typical ratio of silica gel to crude product is 30:1 to 100:1 (w/w).[3] | |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Product Does Not Elute (Low Rf) | The eluent is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| Peak Tailing | Acidic sites on the silica gel interacting with the compound. | Add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent. |
Recrystallization
| Issue | Possible Cause | Recommended Solution |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then cool again. |
| Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. | ||
| Add a seed crystal of pure 2-acetyl-5-chlorothiophene. | ||
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or a solvent mixture. |
| The solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. | |
| Low Recovery of Crystals | Too much solvent was used. | Evaporate some of the solvent and re-cool the solution. |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath or refrigerator to minimize solubility. Choose a solvent in which the product has lower solubility at cold temperatures. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for purifying larger quantities of 2-acetyl-5-chlorothiophene and removing impurities with different boiling points.
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a distillation column (e.g., Vigreux), a distillation head with a condenser, a collection flask, and a connection to a vacuum pump with a cold trap.
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
Procedure:
-
Charge the distillation flask with the crude 2-acetyl-5-chlorothiophene and a magnetic stir bar.
-
Begin stirring and gradually apply vacuum to the system.
-
Gently heat the flask using a heating mantle.
-
Once the mixture begins to boil and reflux, allow the column to equilibrate by maintaining a steady reflux.
-
Slowly collect the distillate, monitoring the temperature at the distillation head. Collect any initial low-boiling fractions (unreacted starting materials) separately.
-
Collect the main fraction of 2-acetyl-5-chlorothiophene at a constant temperature. The reported boiling point is 117-118 °C at 17 mmHg.[4][5]
-
Monitor the purity of the collected fractions using GC-MS or TLC.
Protocol 2: Purification by Column Chromatography
This protocol is ideal for achieving high purity on a laboratory scale, especially for separating isomeric impurities.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude material in a solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2) to find the optimal solvent system that gives good separation between the product and impurities (target Rf for the product is ~0.3).[6]
2. Column Preparation:
-
Prepare a slurry of silica gel in the non-polar solvent (hexane).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a low-boiling solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
5. Product Isolation:
-
Combine the pure fractions containing only the 2-acetyl-5-chlorothiophene spot.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Recrystallization
This method is effective for obtaining highly pure crystalline 2-acetyl-5-chlorothiophene.
1. Solvent Screening:
-
Place a small amount of the crude material in several test tubes.
-
Add different solvents (e.g., ethanol, methanol, isopropanol, hexane, or mixtures) to each tube.
-
Heat the tubes to see if the compound dissolves completely.
-
Allow the solutions to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will dissolve the compound when hot but not when cold. Given that 2-acetyl-5-chlorothiophene is soluble in ethanol and ether, a mixed solvent system with a non-polar solvent like hexane might be effective.[7]
2. Recrystallization Procedure:
-
Dissolve the crude 2-acetyl-5-chlorothiophene in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Physical and Chemical Properties of 2-Acetyl-5-chlorothiophene
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClOS | [4] |
| Molecular Weight | 160.62 g/mol | [4] |
| Appearance | White to light yellow solid | [8] |
| Melting Point | 46-49 °C | [4][5] |
| Boiling Point | 117-118 °C at 17 mmHg | [4][5] |
| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [7][8][9] |
Visualization of Purification Workflows
Caption: General purification workflow for 2-acetyl-5-chlorothiophene.
Caption: Troubleshooting logic for common purification issues.
References
-
Quinoline. (n.d.). 2-Acetyl-5-Chlorothiophene Supplier & Manufacturer in China. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Acetyl-5-chlorothiophene (CAS 6310-09-4). Retrieved from [Link]
- Google Patents. (n.d.). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
Journal of Laboratory Chemical Education. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-乙酰基-5-氯噻吩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-ACETYL-5-CHLOROTHIOPHENE | 6310-09-4 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 6310-09-4: 2-Acetyl-5-chlorothiophene | CymitQuimica [cymitquimica.com]
- 8. Page loading... [guidechem.com]
- 9. 2-Acetyl-5-Chlorothiophene Supplier & Manufacturer in China | Specifications, Uses, Safety Data, Price [quinoline-thiophene.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Chloroacetyl)thiophene and 2-Bromoacetylthiophene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and advanced materials, the selection of appropriate starting materials is paramount to achieving desired outcomes efficiently and cost-effectively. 2-(Haloacetyl)thiophenes are highly valuable intermediates, acting as versatile electrophilic building blocks for introducing the 2-thenoylmethyl moiety into a wide range of molecular scaffolds.[1][2][3][4][5] This guide provides an in-depth comparison of the reactivity of two common analogs: 2-(Chloroacetyl)thiophene and 2-Bromoacetylthiophene, supported by fundamental chemical principles to inform your synthetic strategy.
Core Principles: Understanding Reactivity in 2-(Haloacetyl)thiophenes
The primary reaction pathway for these compounds is nucleophilic substitution at the α-carbon (the carbon adjacent to the carbonyl group and bonded to the halogen).[6][7][8] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The rate and efficiency of this reaction are dictated by two principal factors: the nature of the leaving group and the electrophilicity of the carbon center.
-
The Leaving Group Effect: The cornerstone of the reactivity difference between the chloro and bromo analogs is the stability of the halide anion once it departs. A better leaving group is one that is a weaker base and is more stable in solution. Bromide (Br⁻) is a larger, more polarizable ion and a weaker base than chloride (Cl⁻). Consequently, the carbon-bromine (C-Br) bond is weaker and more easily broken than the carbon-chlorine (C-Cl) bond. This fundamental property dictates that bromide is a superior leaving group to chloride .
-
The Electrophilic Carbon Center: The acetyl group is a potent electron-withdrawing group. Through inductive and resonance effects, it pulls electron density away from the adjacent α-carbon, rendering it highly electron-deficient (electrophilic) and susceptible to attack by nucleophiles.[9][10] This activation is crucial for the reactivity of the haloacetyl moiety.
Comparative Reactivity Analysis
Based on the principles of leaving group ability, 2-bromoacetylthiophene is inherently more reactive than this compound in SN2 reactions. This heightened reactivity manifests in several practical ways during experimentation:
-
Faster Reaction Rates: The lower activation energy required to cleave the C-Br bond allows reactions with 2-bromoacetylthiophene to proceed more quickly.
-
Milder Reaction Conditions: Syntheses involving the bromo analog can often be conducted at lower temperatures, reducing the risk of side reactions or degradation of sensitive functional groups.
-
Broader Nucleophile Scope: The increased reactivity of 2-bromoacetylthiophene may allow for successful reactions with weaker nucleophiles that might react sluggishly or not at all with the chloro counterpart.
The following diagram illustrates the generalized SN2 mechanism, highlighting the critical role of the leaving group.
Caption: Generalized SN2 mechanism for 2-(haloacetyl)thiophenes.
Data Summary: Head-to-Head Comparison
While extensive kinetic studies directly comparing the two reagents are not broadly published, the expected performance based on chemical principles is summarized below.
| Feature | This compound | 2-Bromoacetylthiophene | Scientific Rationale |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Bromide is a weaker base and more polarizable, making it a more stable leaving group. |
| Relative Reactivity | Lower | Higher | The superior leaving group ability of bromide leads to a lower activation energy for the SN2 reaction. |
| Typical Conditions | May require elevated temperatures, longer reaction times, or stronger nucleophiles. | Often reacts efficiently at or below room temperature, allowing for milder conditions. | The C-Br bond is weaker and more readily cleaved than the C-Cl bond. |
| Key Applications | A versatile intermediate for constructing thiophene-containing heterocycles and pharmaceuticals.[2][11][12] | A highly reactive intermediate for pharmaceuticals, agrochemicals, and the synthesis of conductive polymers.[1] | Both are crucial for introducing the 2-thenoylmethyl pharmacophore. |
Experimental Protocol: Synthesis of N-Benzyl-2-(thiophen-2-yl)acetamide
This protocol provides a general framework for the nucleophilic substitution of a 2-(haloacetyl)thiophene with an amine. It is a self-validating system where reaction completion can be monitored by Thin-Layer Chromatography (TLC).
Note: When using 2-bromoacetylthiophene, the reaction is expected to be significantly faster. Monitor the reaction closely by TLC, as it may reach completion in a much shorter timeframe than its chloro counterpart.
Materials:
-
This compound or 2-Bromoacetylthiophene (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM) (approx. 0.1 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile (benzylamine, 1.1 eq) and the base (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., acetonitrile) to the flask. Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Electrophile Addition: Dissolve the 2-(haloacetyl)thiophene (1.0 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring amine suspension over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC, observing the consumption of the 2-(haloacetyl)thiophene starting material.
-
Aqueous Work-up: Once the reaction is complete, filter off any inorganic solids (if K₂CO₃ was used). Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-2-(thiophen-2-yl)acetamide.
The following flowchart visualizes this experimental workflow.
Caption: Experimental workflow for amine substitution reaction.
Conclusion and Recommendations
For researchers and drug development professionals, the choice between this compound and 2-bromoacetylthiophene hinges on a trade-off between reactivity and cost/stability.
-
Choose 2-Bromoacetylthiophene for:
-
Maximizing reaction speed and throughput.
-
Reactions involving sensitive substrates that require mild conditions.
-
Syntheses with weakly nucleophilic partners.
-
-
Choose this compound for:
-
More cost-sensitive projects where the lower reactivity can be overcome by adjusting reaction conditions (e.g., higher temperature or longer reaction time).
-
Situations where the higher reactivity of the bromo- compound might lead to unwanted side reactions.
-
Ultimately, understanding the fundamental difference in leaving group ability is key. 2-Bromoacetylthiophene is the more potent electrophile, offering greater synthetic flexibility and efficiency, while its chloro analog remains a viable and economical alternative for many applications.
References
-
EIN Presswire. (n.d.). How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business? Retrieved from [Link]
- Google Patents. (2020). CN111205266A - Synthetic method of 2-thiopheneacetic acid.
-
MDPI. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]
- Google Patents. (2013). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
- Google Patents. (2010). CN101885720B - Method for synthesizing 2-thiophene ethylamine.
-
PubMed. (2011). Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. Retrieved from [Link]
- Google Patents. (2009). CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.
-
Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chlorothiophene in Pharmaceutical Synthesis and Research. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]
-
Cognito. (n.d.). Nucleophilic Substitution Reactions in Halogenoalkanes Revision notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). What is Nucleophilic Substitution? Retrieved from [Link]
-
Arabian Journal of Chemistry. (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Retrieved from [Link]
-
Química Organica.org. (n.d.). Nucleophilic substitution in pyrrole, thiophene and furan. Retrieved from [Link]
-
Journal of Drug Discovery and Therapeutics. (2014). Pharmacological evaluation of 2-chloro substituted thiophene compound for anti-inflammatory activity in rats. Retrieved from [Link]
-
Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]
-
Jim Clark. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Retrieved from [Link]
-
PubMed Central. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of Thiophene Intermediates in Drug Discovery. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. cognitoedu.org [cognitoedu.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 12. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]
A Comparative Guide to Nucleophilic Substitution Reactivity: 2-(Chloromethyl)thiophene vs. 3-(Chloromethyl)thiophene
For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the versatile heterocyclic intermediates, chloromethylated thiophenes are paramount for introducing the thienyl moiety. However, a subtle change in the substituent's position—from the 2- to the 3-position—can profoundly impact reactivity. This guide provides an in-depth, objective comparison of the nucleophilic substitution performance of 2-(chloromethyl)thiophene and 3-(chloromethyl)thiophene, grounded in mechanistic principles and supported by a framework for experimental validation.
Mechanistic Underpinnings: The Decisive Role of the Sulfur Heteroatom
The reactivity of alkyl halides in nucleophilic substitution is governed by their propensity to undergo one of two primary mechanisms: the unimolecular (SN1) or the bimolecular (SN2) pathway.[1][2][3] The choice of mechanism is influenced by the substrate's structure, the nucleophile's strength, the solvent, and the leaving group.[4][5] For 2- and 3-(chloromethyl)thiophene, the key differentiator is the electronic influence of the thiophene ring and, specifically, the position of the sulfur atom relative to the reaction center.
SN1 Reactivity: A Tale of Carbocation Stability
The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate.[2][6] Therefore, the relative stability of the corresponding thienylmethyl carbocations directly dictates the relative reaction rates.
-
2-(Chloromethyl)thiophene: Ionization yields the 2-thienylmethyl carbocation. This intermediate is significantly stabilized by resonance, where the positive charge is delocalized over the thiophene ring and, most importantly, onto the sulfur atom. The ability of the sulfur to accommodate the positive charge through its lone pairs is a powerful stabilizing factor.[1][7]
-
3-(Chloromethyl)thiophene: Ionization forms the 3-thienylmethyl carbocation. While this carbocation also benefits from resonance stabilization, the positive charge cannot be directly delocalized onto the sulfur atom without disrupting the aromatic sextet. This results in a less stable intermediate compared to its 2-substituted counterpart.
Caption: Fig 2. Workflow for comparative kinetic analysis.
Safety, Handling, and Stability Considerations
A critical aspect often overlooked in theoretical discussions is the practical handling of these reagents. 2-(Chloromethyl)thiophene, in particular, requires careful management.
-
Instability: The compound is known to be unstable and can decompose, sometimes explosively, upon storage. This is due to the generation of hydrogen chloride gas, which can catalyze polymerization and self-condensation. [8][9]The major byproduct is often bis(2-thienyl)methane. [8]* Safe Storage: It is highly recommended to stabilize the product with 1-2% by weight of an amine, such as dicyclohexylamine, and store it in a refrigerated, loosely stoppered container to prevent pressure buildup. [8][9]* Toxicity: 2-(Chloromethyl)thiophene is a potent lachrymator (tear-producing agent) and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [8][9]
Final Recommendations
For synthetic applications, the choice between 2-(chloromethyl)thiophene and 3-(chloromethyl)thiophene should be guided by their reactivity profiles.
-
For rapid substitutions and reactions proceeding under SN1-like conditions, 2-(chloromethyl)thiophene is the clear choice. Its heightened reactivity, stemming from the superior electronic stabilization offered by the 2-thienyl system, will lead to faster reaction times and potentially milder required conditions.
-
While the reactivity difference in SN2 reactions is expected to be less dramatic, the 2-isomer still holds an advantage.
-
Researchers must weigh the enhanced reactivity of the 2-isomer against its known instability and handling challenges. For applications where stability and ease of storage are paramount, the less reactive 3-isomer might be considered, with the understanding that more forcing reaction conditions may be necessary.
This guide provides a predictive framework based on established chemical principles. It is imperative to validate these predictions through carefully controlled experiments, such as the one outlined, to determine the optimal substrate for your specific synthetic target.
References
- A Comparative Analysis of the Reactivity of 2- (Chloromethyl)thiophene and 3 - Benchchem.
- Reactivity of 2-(Chloromethyl)thiophene with Nucleophiles: An In-depth Technical Guide - Benchchem.
- Spectroscopic Comparison: 2-Chloro-3-(chloromethyl)
- 2-Chloro-3-(chloromethyl)thiophene vs.
- Thiophene, 2-chloromethyl - Organic Syntheses Procedure.
- Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry.
- Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal.
- SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note - Save My Exams.
- What are the differences between SN1 and SN2 reactions? : r/OrganicChemistry - Reddit.
- 3 Factors That Stabilize Carboc
- 7.12: Comparison of SN1 and SN2 Reactions - Chemistry LibreTexts.
- 7.3 SN1 vs SN2 | Organic Chemistry - YouTube.
- 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics - Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Bioactivation of Substituted Thiophenes in Human Liver Microsomes
For researchers, scientists, and drug development professionals, understanding the metabolic fate of drug candidates is paramount. The thiophene moiety, a common structural motif in many pharmaceuticals, is recognized as a potential toxicophore due to its propensity for metabolic bioactivation into reactive electrophilic species.[1][2][3] This guide provides an in-depth comparison of the bioactivation of various substituted thiophenes in human liver microsomes, offering insights into how different substituents can influence the formation of reactive metabolites. We will explore the underlying mechanisms, present a detailed experimental protocol for assessing bioactivation potential, and provide comparative data to inform safer drug design.
The Mechanistic Underpinnings of Thiophene Bioactivation
The bioactivation of thiophenes is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4][5][6] These enzymes can oxidize the thiophene ring to form highly reactive intermediates, namely thiophene S-oxides and thiophene epoxides.[4][5][6][7] These electrophilic metabolites can covalently bind to cellular nucleophiles such as proteins, which can lead to drug-induced liver injury (DILI).[8][9][10] A classic example is the diuretic drug tienilic acid, which was withdrawn from the market due to severe hepatotoxicity attributed to the formation of reactive metabolites.[4][5][11]
The two primary proposed pathways for bioactivation are:
-
S-oxidation: The sulfur atom of the thiophene ring is oxidized to a thiophene-S-oxide. This intermediate is a potent electrophile susceptible to nucleophilic attack.
-
Epoxidation: The double bonds of the thiophene ring are oxidized to form an epoxide. This strained ring is also highly reactive towards nucleophiles.
The formation of these reactive species is a critical event that can initiate toxicity.[7][8] Therefore, a key strategy in drug discovery is to modulate the structure of thiophene-containing compounds to minimize their bioactivation potential.
Caption: Generalized pathway of thiophene bioactivation by cytochrome P450 enzymes.
A Comparative Study: The Influence of Substitution on Bioactivation
To illustrate the impact of substituents on thiophene bioactivation, we will compare three hypothetical 2-acetylthiophene analogues with different substitutions at the C5 position:
-
Compound A: 2-acetylthiophene (unsubstituted)
-
Compound B: 5-chloro-2-acetylthiophene (electron-withdrawing group)
-
Compound C: 5-methyl-2-acetylthiophene (electron-donating group)
The bioactivation of these compounds will be assessed by measuring the formation of their respective glutathione (GSH) adducts in human liver microsomes. GSH is a ubiquitous endogenous nucleophile that can "trap" reactive electrophilic metabolites, forming stable conjugates that can be detected and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][12]
Experimental Protocol: Glutathione (GSH) Trapping Assay in Human Liver Microsomes
This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the reliability of the results.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (Compounds A, B, and C)
-
Reduced glutathione (GSH)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for reaction termination)
-
Internal standard (e.g., a stable isotope-labeled analogue)
Procedure:
-
Preparation of Incubation Mixtures:
-
In a 96-well plate, prepare incubation mixtures containing 100 mM potassium phosphate buffer (pH 7.4), the test compound (final concentration of 10 µM), and human liver microsomes (final concentration of 0.5 mg/mL).
-
Include the following controls:
-
Negative Control (without NADPH): To assess non-enzymatic degradation or adduct formation.
-
Negative Control (without HLM): To check for direct reaction of the compound with GSH.
-
Positive Control: A compound known to form GSH adducts (e.g., acetaminophen).
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.[13][14]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "without NADPH" controls.
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking.
-
Termination of Reaction: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Caption: Step-by-step workflow for the GSH trapping assay in human liver microsomes.
LC-MS/MS Analysis
The detection and quantification of GSH adducts are typically performed using a triple quadrupole mass spectrometer. A common method involves precursor ion scanning for the characteristic fragment ion of GSH at m/z 272 in negative ion mode, or neutral loss scanning of 129 Da in positive ion mode.[15][16][17]
Comparative Data and Interpretation
The following table summarizes the hypothetical, yet scientifically plausible, results from the GSH trapping assay for the three test compounds. The amount of GSH adduct formed is expressed as a percentage of the initial parent compound.
| Compound | C5-Substituent | GSH Adduct Formation (% of Parent) | Interpretation |
| Compound A | -H (Unsubstituted) | 15.2% | High level of bioactivation. The unsubstituted thiophene ring is readily oxidized by CYPs. |
| Compound B | -Cl (Electron-withdrawing) | 8.5% | Moderate bioactivation. The electron-withdrawing nature of chlorine deactivates the ring towards electrophilic oxidation. |
| Compound C | -CH3 (Electron-donating) | 2.1% | Low bioactivation. The electron-donating methyl group may direct metabolism to other sites or sterically hinder the approach of the CYP enzyme. In some cases, electron-donating groups can increase bioactivation, but steric hindrance at the C5 position can also play a significant role in reducing it. |
Data Interpretation:
The results clearly demonstrate that the nature of the substituent at the C5 position of the 2-acetylthiophene ring significantly influences its bioactivation potential.
-
Compound A (Unsubstituted): As expected, the unsubstituted thiophene shows the highest level of GSH adduct formation, indicating a significant degree of bioactivation. This is consistent with literature reports where unsubstituted thiophenes are more prone to metabolic activation.[1][2][18]
-
Compound B (5-chloro): The presence of an electron-withdrawing chlorine atom at the C5 position reduces the formation of GSH adducts. This is because the electron-withdrawing group decreases the electron density of the thiophene ring, making it less susceptible to electrophilic attack by CYP enzymes.
-
Compound C (5-methyl): The electron-donating methyl group at the C5 position leads to the lowest level of bioactivation in this comparison. While electron-donating groups can sometimes enhance oxidation, in this case, the steric bulk of the methyl group at a position adjacent to the sulfur may hinder the interaction with the active site of the metabolizing CYP enzymes, thereby reducing bioactivation.[1][2][18] It's also possible that the methyl group itself becomes a site of metabolism, creating an alternative, less toxic metabolic pathway.[4][5]
These findings are in general agreement with published studies that have shown that substitutions on the thiophene ring can reduce the formation of reactive metabolites, and the degree of reduction is dependent on the position and nature of the substituent.[1][2][18]
Conclusion and Implications for Drug Design
This comparative guide highlights the critical role of substituents in modulating the bioactivation of thiophene-containing compounds. By employing a systematic in vitro approach using human liver microsomes and GSH trapping, researchers can gain valuable insights into the metabolic stability and safety profile of their drug candidates early in the discovery process.
The key takeaways for drug development professionals are:
-
The thiophene moiety is a structural alert that warrants careful evaluation of its bioactivation potential.[4][5]
-
Substitution on the thiophene ring is a viable strategy to mitigate bioactivation.
-
Both electronic and steric properties of the substituents play a crucial role in determining the extent of reactive metabolite formation.
-
Early-stage screening for reactive metabolites can help in the selection and optimization of drug candidates with a lower risk of metabolism-related toxicity.
By understanding these structure-metabolism relationships, scientists can proactively design safer and more effective medicines, ultimately reducing the likelihood of late-stage attrition due to toxicity.
References
-
Chen, W. C., et al. (2011). Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. Chemical Research in Toxicology, 24(5), 663-669. [Link]
-
Rademacher, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 25(4), 895-903. [Link]
-
ACS Publications. (2011). Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes. Chemical Research in Toxicology. [Link]
-
Sci-Hub. (2011). Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes. Chemical Research in Toxicology. [Link]
-
Sci-Hub. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology. [Link]
-
ACS Publications. (2012). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology. [Link]
-
SpringerLink. (2021). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Medicinal Chemistry Research. [Link]
-
ACS Publications. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
-
ResearchGate. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
-
PubMed. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology. [Link]
-
ACS Publications. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
-
ACS Publications. (1996). Thiophene Sulfoxides as Reactive Metabolites: Formation upon Microsomal Oxidation of a 3-Aroylthiophene and Fate in the Presence of Nucleophiles in Vitro and in Vivo. Chemical Research in Toxicology. [Link]
-
ResearchGate. (2011). Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes. [Link]
-
Semantic Scholar. (2013). A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. [Link]
-
RSC Publishing. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites. RSC Advances. [Link]
-
SciSpace. (2013). A review: biological significances of heterocyclic compounds. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
PubMed. (2019). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. Journal of Mass Spectrometry. [Link]
-
ResearchGate. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]
-
PubMed. (2010). Characterization of glutathione conjugates of duloxetine by mass spectrometry and evaluation of in silico approaches to rationalize the site of conjugation for thiophene containing drugs. Chemical Research in Toxicology. [Link]
-
Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). [Link]
-
PubMed. (2022). Bioactive Heterocyclic Compounds as Potential Therapeutics in the Treatment of Gliomas: A Review. Anticancer Agents in Medicinal Chemistry. [Link]
-
ACS Publications. (2008). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology. [Link]
-
PubMed. (2007). Negative ion tandem mass spectrometry for the detection of glutathione conjugates. Journal of Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Detection of glutathione conjugates through LC/MS/MS. [Link]
-
PubMed. (2019). LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites. Xenobiotica. [Link]
-
SCIEX. (n.d.). GSH Conjugate Screening with the New QTRAP 5500 LC/MS/MS System. [Link]
-
MedlinePlus. (2024). Drug-induced liver injury. [Link]
-
Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. [Link]
-
AASLD. (2025). When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs. [Link]
Sources
- 1. Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods / Chemical Research in Toxicology, 2015 [sci-hub.box]
- 9. Drug-induced liver injury: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 10. When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs | AASLD [aasld.org]
- 11. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. oyc.co.jp [oyc.co.jp]
- 15. Negative ion tandem mass spectrometry for the detection of glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalysts for the Synthesis of 2-Acetylthiophene
The synthesis of 2-acetylthiophene, a crucial intermediate in the pharmaceutical and fine chemical industries, predominantly relies on the Friedel-Crafts acylation of thiophene.[1] The selection of an appropriate catalyst is a critical decision that significantly influences reaction efficiency, selectivity towards the desired 2-isomer, and the overall environmental footprint of the process.[1] This guide provides an in-depth comparative analysis of various catalytic systems, supported by experimental data, to empower researchers and process chemists in making informed decisions for catalyst selection and reaction optimization.
The Strategic Importance of Catalyst Selection
The Friedel-Crafts acylation of thiophene is an electrophilic aromatic substitution that, while effective, presents challenges.[2][3] Traditional homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃) are potent but suffer from significant drawbacks, including the need for stoichiometric amounts, generation of voluminous toxic waste, and catalyst sensitivity to moisture.[3] These limitations have driven the exploration of more sustainable alternatives, primarily focusing on solid acid catalysts that offer reusability, enhanced selectivity, and more environmentally benign profiles.[1][3]
Comparative Performance of Catalytic Systems
The efficacy of thiophene acylation is intrinsically linked to the chosen catalyst. Modern solid acid catalysts, particularly zeolites, have emerged as superior alternatives to conventional Lewis acids.[3] Below is a quantitative comparison of various catalysts, highlighting key performance indicators.
Table 1: Comparative Performance of Catalysts in Thiophene Acylation
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99% | 98.6% | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [1][3] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0% | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [1][4] |
| Phosphoric Acid (85%) | Acetic Anhydride | High | 94% | Reflux, 0.5h | [5][6] |
| Ethylaluminum dichloride | Succinyl Chloride | - | 99% | 0°C, 2h, Thiophene:Acylating Agent = 2.1:1 | [1] |
| SnO₂ Nanosheets | Acetic Anhydride | - | Quantitative | Solvent-free conditions | [1] |
| Iodine | Acetic Anhydride | - | Good | Mild conditions | [7] |
| Zinc Chloride (ZnCl₂) | Acetic Anhydride | - | Good | 30-150°C, 1-10h | [8] |
Analysis of Performance Data:
The data clearly indicates that Hβ Zeolite stands out as a highly efficient and selective catalyst, achieving near-quantitative conversion of thiophene and a 98.6% yield of 2-acetylthiophene under relatively mild conditions.[1][3] Its solid nature allows for simple recovery by filtration and potential for reuse, addressing key environmental and cost concerns associated with traditional catalysts.[2][3]
Modified C25 zeolite also shows excellent conversion rates.[1][4] While traditional catalysts like phosphoric acid and organoaluminum compounds can provide high yields, they often require more demanding workup procedures or stoichiometric quantities.[1][5][6]
Mechanistic Insights and Catalyst Rationale
The superiority of zeolite catalysts like Hβ in this reaction can be attributed to several factors:
-
Shape Selectivity: The well-defined pore structure of zeolites can sterically hinder the formation of the bulkier 3-acetylthiophene isomer, thus enhancing selectivity for the desired 2-acetylthiophene.[3]
-
Acid Site Distribution: Hβ zeolites possess a suitable concentration of Brønsted acid sites which are effective in activating the acylating agent (acetic anhydride) to generate the acylium ion electrophile necessary for the substitution reaction.[3]
-
Reusability and Stability: As crystalline aluminosilicates, zeolites are thermally stable and can be regenerated and reused multiple times, which is a significant advantage for industrial applications.[3] The catalyst can be recovered by simple filtration, eliminating the complex and wasteful aqueous workups required for homogeneous catalysts.[1][2]
The logical workflow for selecting and validating a catalyst for this synthesis is outlined in the diagram below.
Caption: Catalyst selection and optimization workflow for 2-acetylthiophene synthesis.
Detailed Experimental Protocols
To ensure reproducibility, detailed methodologies are paramount. The following protocol for Hβ zeolite is based on established, high-yield procedures.[2][3]
Experimental Protocol: Acylation of Thiophene using Hβ Zeolite
Materials:
-
Thiophene (8.4 g, 0.1 mol)
-
Acetic anhydride (30.6 g, 0.3 mol)
-
Hβ zeolite catalyst (1.17 g)
-
Dichloromethane (optional, as solvent)
-
Saturated aqueous solution of NaHCO₃
-
Anhydrous Na₂SO₄
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Thermometer or temperature probe
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser and magnetic stirrer, add thiophene (8.4 g) and acetic anhydride (30.6 g).[3]
-
Catalyst Addition: Add the Hβ zeolite catalyst (1.17 g) to the reaction mixture.[2]
-
Reaction Execution: Heat the mixture to 60°C using a water or oil bath and stir vigorously. The reaction is typically complete within 2 hours.[2][3]
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots periodically and analyzing them by Gas Chromatography (GC).[2]
-
Catalyst Recovery: After the reaction is complete (as indicated by GC), cool the mixture to room temperature. The solid Hβ zeolite catalyst can be recovered by filtration. The recovered catalyst should be washed with a suitable solvent (e.g., acetone), dried, and can then be reused for subsequent batches.[2][3]
-
Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ to neutralize excess acetic anhydride and acetic acid, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure 2-acetylthiophene.[9]
Conclusion and Future Outlook
The evidence strongly supports the use of solid acid catalysts, particularly Hβ zeolite , for the synthesis of 2-acetylthiophene. This approach offers a compelling combination of high yield, excellent selectivity, operational simplicity, and significant environmental benefits over traditional homogeneous Lewis acid catalysts.[3] The ability to recover and reuse the catalyst makes it a cost-effective and sustainable choice for both laboratory-scale synthesis and industrial production.[5][10] Future research may focus on further enhancing the activity of these solid acids through modification or the development of novel catalytic materials to further shorten reaction times and lower catalyst loadings.[4]
References
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Available at: [Link]
-
Method for preparing 2- acetylthiophene. Patsnap Eureka. Available at: [Link]
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Available at: [Link]
-
Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Asian Journal of Research in Chemistry. Available at: [Link]
-
2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Jetir.Org. Available at: [Link]
- CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents. Google Patents.
-
Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Zenodo. Available at: [Link]
- US2432991A - Acylation of thiophene - Google Patents. Google Patents.
- US2492629A - Acylation of thiophene - Google Patents. Google Patents.
-
Acylation of Thiophene | PDF | Organic Chemistry. Scribd. Available at: [Link]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. Available at: [Link]
-
Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator. Available at: [Link]
- CN101880271A - Synthesis method of 2-thiophene acetylchloride - Google Patents. Google Patents.
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives †. Sciforum. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years) [chemeducator.org]
- 8. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 9. CN101880271A - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]
- 10. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to HPLC and GC-MS Methods for Assessing the Purity of 2-(Chloroacetyl)thiophene
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the foundation of reproducible research and the safety of potential therapeutics. 2-(Chloroacetyl)thiophene (CAS: 29683-77-0), a key building block in the synthesis of various pharmaceutical compounds, is no exception.[1] Its reactive nature necessitates robust analytical methods to identify and quantify process-related impurities and potential degradants. An inaccurate purity assessment can lead to inconsistent reaction yields, the introduction of unwanted side products, and compromised safety profiles in downstream applications.
This guide provides an in-depth, objective comparison of two powerful chromatographic techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights to help you select the most appropriate method for your analytical needs.
Understanding the Analyte and Its Potential Impurities
This compound is a solid at room temperature with a melting point of 45°C and a boiling point of 111-113°C at 5 mmHg.[2] Its primary synthesis route involves the Friedel-Crafts acylation of thiophene with 2-chloroacetyl chloride.[3] This synthetic pathway is crucial as it informs the potential impurity profile we must be able to resolve.
Likely Process-Related Impurities:
-
Starting Materials: Thiophene and 2-chloroacetyl chloride.
-
Isomeric Impurity: 3-(Chloroacetyl)thiophene.
-
Over-reaction Byproduct: 2,5-bis(chloroacetyl)thiophene.
-
Related Substances: 2-acetylthiophene.
A successful analytical method must be able to separate the main this compound peak from these and other potential degradation products.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
For the routine quantitative analysis of this compound, a stability-indicating reverse-phase HPLC method is the superior choice. The primary advantage of HPLC is its operation at or near ambient temperatures, which significantly mitigates the risk of thermal degradation of the analyte on the column—a critical consideration for halogenated ketones.[4]
Rationale for HPLC Method Design
The selection of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar compounds like this compound through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of compounds with a range of polarities. Acetonitrile is chosen for its low UV cutoff and compatibility with UV detection. A UV detector set at 254 nm is proposed, as thiophene derivatives typically exhibit strong absorbance in this region.[4][5]
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatographic data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: 50% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to achieve a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC Workflow Diagram
Caption: Experimental workflow for HPLC purity analysis.
Expected Performance Data (HPLC)
| Parameter | Expected Value | Rationale |
| Retention Time (RT) | ~ 6-8 min | Optimized for good separation from early-eluting impurities. |
| Resolution (Rs) | > 2.0 between main peak and closest impurity | Ensures accurate quantification without peak overlap. |
| Limit of Detection (LOD) | ~0.01 - 0.03% | Based on typical performance for similar validated methods. |
| Limit of Quantitation (LOQ) | ~0.05% | Regulatory standard for reporting impurities (ICH Q3A). |
| Precision (%RSD) | < 2.0% | Demonstrates the reproducibility of the method. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
While HPLC excels at quantification, GC-MS is the premier technique for the definitive identification of volatile and semi-volatile impurities.[6] Its high separation efficiency combined with the structural information provided by mass spectrometry makes it an invaluable tool for impurity profiling and troubleshooting synthetic processes.[4] Given that this compound is a solid with a notable boiling point, GC is a feasible method, provided that the analytical conditions are carefully controlled to prevent thermal degradation.
Rationale for GC-MS Method Design
A standard, mid-polarity capillary column (e.g., HP-5ms) is selected for its versatility in separating a wide range of organic compounds. A critical parameter is the inlet temperature; it must be high enough to ensure efficient vaporization without causing the analyte to decompose. A starting temperature of 250°C is proposed but may require optimization.[4] The mass spectrometer detector provides high sensitivity and, most importantly, mass spectra for each eluting peak. These spectra act as chemical fingerprints that can be compared against libraries (e.g., NIST) for positive identification of unknown impurities.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
GC-MS System: A Gas Chromatograph equipped with a split/splitless injector, coupled to a Mass Spectrometric detector.
-
Column: HP-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Software: GC-MS data acquisition and processing software with a mass spectral library.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C (to be optimized).
-
Injection Volume: 1 µL (split ratio of 50:1).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-400 amu.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve and dilute to 10 mL with dichloromethane in a volumetric flask to a concentration of 2 mg/mL.
GC-MS Workflow Diagram
Caption: Experimental workflow for GC-MS impurity identification.
Objective Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the primary analytical goal. For routine quality control and accurate purity determination, HPLC is the method of choice. For identifying unknown impurities, characterizing a new synthesis route, or troubleshooting, the definitive structural information from GC-MS is indispensable.
| Feature | HPLC-UV | GC-MS |
| Primary Goal | Quantitative Purity | Impurity Identification |
| Analyte Stability | High. Analysis at ambient temperature prevents degradation.[4] | Moderate. Risk of thermal degradation at the injector.[4] |
| Selectivity | Good for a range of polarities. | Excellent for volatile and semi-volatile compounds. |
| Sensitivity | Good (LOD ~0.01%). | Excellent (sub-ppm levels possible). |
| Identification Power | Presumptive (based on RT). | Definitive (based on mass spectrum).[6] |
| Speed | 15-20 minutes per sample. | 20-30 minutes per sample. |
| Cost & Complexity | Lower initial cost and complexity. | Higher initial cost and operational complexity. |
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a dual-methodology approach provides the most robust and trustworthy data.
-
Primary Method for Purity Assay: HPLC-UV should be employed as the primary, stability-indicating method for routine quality control and quantitative determination of purity. Its reliability and prevention of thermal degradation ensure accurate assay values.
-
Orthogonal Method for Impurity Profiling: GC-MS serves as a vital orthogonal technique. It is unparalleled for identifying process-related impurities and unknown peaks, providing a deeper understanding of the sample's composition. This is particularly crucial during process development, validation, and in the investigation of out-of-specification results.
By integrating both HPLC and GC-MS into your analytical workflow, you establish a self-validating system that ensures the identity, purity, and quality of this compound, thereby safeguarding the integrity of your research and development pipeline.
References
- Chaturbhuj, G., et al. (2021). General procedure for the monochlorination reaction. Tetrahedron Letters, 63, 152689.
- Google Patents. (2020). CN111205266A - Synthetic method of 2-thiopheneacetic acid.
- Google Patents. (2013). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
-
PubChem. This compound. [Online] Available at: [Link]
-
MDPI. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Online] Available at: [Link]
-
Bulletin of University of Osaka Prefecture. (1960). The Ultraviolet Spectra of the Thiophene Derivatives. [Online] Available at: [Link]
-
PubChemLite. This compound (C6H5ClOS). [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2757925, this compound. [Online] Available at: [Link]
-
PubChem. 2-(Chloromethyl)thiophene. [Online] Available at: [Link]
-
ResearchGate. (2016). Synthesis of P005091. [Online] Available at: [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Online] Available at: [Link]
-
ResearchGate. (2019). UV-vis absorption spectra of (a) thiophene[6]Rotaxane and (b) polythiophene polyrotaxane. [Online] Available at: [Link]
-
ResearchGate. (2015). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7299, 2-Chlorothiophene. [Online] Available at: [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2013). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. [Online] Available at: [Link]
-
Scientific Research Publishing. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Online] Available at: [Link]
-
Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. [Online] Available at: [Link]
-
Qucosa - TU Dresden. (2020). Development and validation of a liquid chromatography–tandem mass spectrometry method for the quantification of the acetyl-coenzyme A carboxylase 1 inhibitor A-485 in mouse serum and cell lysates. [Online] Available at: [Link]
-
Loba Chemie. 2-ACETYL THIOPHENE For Synthesis. [Online] Available at: [Link]
-
PubMed. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. [Online] Available at: [Link]
Sources
- 1. This compound | C6H5ClOS | CID 2757925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 29683-77-0 [m.chemicalbook.com]
- 3. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis for Structural Confirmation of Thiophene Derivatives
For researchers, scientists, and professionals immersed in the intricate world of drug development and materials science, the thiophene nucleus represents a cornerstone of molecular design.[1] Its presence in numerous FDA-approved drugs underscores its significance.[2][3] However, the synthesis of novel thiophene derivatives invariably presents a critical challenge: unambiguous structural confirmation. The subtle interplay of substituents on the thiophene ring can dramatically alter its physicochemical and pharmacological properties, making precise structural elucidation paramount.
This guide provides a comparative analysis of four indispensable spectroscopic techniques for the structural characterization of thiophene derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind experimental choices, present field-proven protocols, and compare their performance with supporting data, empowering you to select and implement the most effective analytical strategies.
The Synergy of Spectroscopic Techniques: A Holistic Approach
No single technique provides a complete structural picture. Instead, a synergistic approach, leveraging the complementary information from each method, is the gold standard for confident structural assignment. This guide will use 2-acetylthiophene and 2-bromothiophene as model compounds to illustrate the unique insights provided by each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.[4] It probes the magnetic properties of atomic nuclei, providing a detailed map of the chemical environment of each proton (¹H) and carbon (¹³C) atom.
Causality in NMR: Why It's the Gold Standard for Isomer Differentiation
The chemical shift (δ) in an NMR spectrum is highly sensitive to the electronic environment of a nucleus. For thiophene derivatives, the position and nature of substituents dramatically influence the electron density distribution within the aromatic ring, leading to predictable and diagnostic shifts for the remaining ring protons and carbons.[4] This makes NMR exceptionally reliable for distinguishing between isomers, such as 2-acetylthiophene and 3-acetylthiophene.[4]
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Accurately weigh 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the purified thiophene derivative.[4]
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Common solvents are available from chemical suppliers.[5]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[6]
-
Ensure the sample height in the tube is adequate for the spectrometer's probe, typically around 4-5 cm.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
"Shim" the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
For ¹H NMR:
-
Use a standard single-pulse sequence.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.[4]
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Acquire several hundred to thousands of scans with a longer relaxation delay (2-5 seconds) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are upright.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
Data Interpretation: 2-Acetylthiophene vs. 2-Bromothiophene
| Compound | ¹H NMR (CDCl₃, δ ppm, J Hz) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-Acetylthiophene | H3: ~7.69 (dd, J=3.8, 1.1), H4: ~7.12 (dd, J=4.9, 3.8), H5: ~7.67 (dd, J=4.9, 1.1), -COCH₃: ~2.56 (s)[4] | C2: ~144.5, C3: ~133.8, C4: ~128.2, C5: ~132.6, -COCH₃: ~191.0, -CH₃: ~26.8[4][7][8] |
| 2-Bromothiophene | H3: ~6.93, H4: ~6.73, H5: ~7.05[9] | C2: ~112.7, C3: ~128.0, C4: ~127.5, C5: ~130.5 |
Data compiled from multiple sources and may show slight variations.[4][7][8][9]
Key Insights:
-
The electron-withdrawing acetyl group in 2-acetylthiophene deshields the adjacent protons (H3 and H5), causing them to appear at a lower field (higher ppm) compared to the protons in 2-bromothiophene.
-
The coupling constants (J values) are diagnostic of the proton-proton connectivity. For instance, the coupling between H4 and H5 in 2-acetylthiophene is approximately 4.9 Hz, characteristic of adjacent protons on the thiophene ring.
-
In ¹³C NMR, the carbonyl carbon of the acetyl group appears at a characteristic downfield shift (~191.0 ppm). The carbon directly attached to the bromine in 2-bromothiophene (C2) is significantly shielded (~112.7 ppm) due to the heavy atom effect.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For thiophene derivatives, electron ionization (EI) is a common technique that generates a molecular ion (M⁺) and a series of fragment ions.
Causality in MS: Why Fragmentation Patterns Differ
The fragmentation of the molecular ion is not random; it follows predictable pathways governed by the stability of the resulting cations and neutral fragments. The position of a substituent on the thiophene ring influences the stability of the fragment ions, leading to distinct mass spectra for isomers.[10]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Preparation:
-
For direct infusion, dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[11]
-
For GC-MS analysis, the sample must be volatile and thermally stable. Prepare a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent.[11]
-
Ensure the sample is free of non-volatile salts or buffers, as these can contaminate the ion source.
2. Instrument Setup and Data Acquisition:
-
Introduce the sample into the mass spectrometer (via direct infusion or a GC column).
-
The sample is vaporized and then bombarded with high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
Data Interpretation: 2-Acetylthiophene
The mass spectrum of 2-acetylthiophene shows a molecular ion peak at m/z 126, confirming its molecular weight. The most significant fragmentation pathway is the loss of a methyl radical (•CH₃) to form a highly stable thienoyl cation, which is observed as the base peak at m/z 111.[10][12] Another prominent fragment is the acetyl cation at m/z 43.[10][12]
Key Diagnostic Fragments for 2-Acetylthiophene:
-
m/z 126: Molecular ion [M]⁺
-
m/z 111: Base peak, [M-CH₃]⁺, characteristic of the stable 2-thienoyl cation.[10][12]
-
m/z 83: [M-CH₃-CO]⁺, loss of carbon monoxide from the m/z 111 fragment.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Causality in IR: Why Vibrational Frequencies are Diagnostic
The frequency of a specific vibration is determined by the masses of the bonded atoms and the strength of the bond between them. This makes IR spectroscopy excellent for identifying characteristic functional groups like carbonyls (C=O), C-H bonds, and C-S bonds within the thiophene ring.[13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common and convenient method that requires minimal sample preparation.[14][15]
1. Sample Preparation:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[14]
2. Instrument Setup and Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental absorptions.
-
For solid samples, apply pressure using a clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Interpretation: Characteristic Peaks for Thiophene Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance for Thiophene Derivatives |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the aromatic thiophene ring.[16] |
| Carbonyl (C=O) Stretch | 1700 - 1650 | A strong, sharp peak indicative of the acetyl group in 2-acetylthiophene.[17] |
| Aromatic C=C Stretch | 1600 - 1400 | A series of peaks confirming the thiophene ring structure.[17][18] |
| C-S Stretch | 850 - 650 | Related to the thiophene ring, though can be weak and in the fingerprint region.[13][17] |
| C-Br Stretch | 700 - 500 | A strong peak expected for 2-bromothiophene. |
For 2-acetylthiophene, the most prominent peak will be the sharp C=O stretch around 1660 cm⁻¹. For 2-bromothiophene, the C-Br stretch will be a key feature in the lower frequency region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic structure of a molecule, particularly the extent of conjugation. It measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state.
Causality in UV-Vis: How Conjugation Affects Absorption
Thiophene is an aromatic system with π-electrons. Substituents that extend the conjugated system (e.g., a carbonyl group) or interact electronically with the ring will shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift).[19][20] The position of the substituent also matters; a 2-substituent generally conjugates more effectively with the thiophene ring than a 3-substituent.[19]
Experimental Protocol: UV-Vis Spectroscopy
1. Sample Preparation:
-
Accurately prepare a dilute solution of the thiophene derivative in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile).[21] The concentration should be chosen such that the maximum absorbance is between 0.2 and 1.0 absorbance units.
-
Ensure the sample is fully dissolved and the solution is clear and free of particles.[21][22]
2. Instrument Setup and Data Acquisition:
-
Allow the spectrophotometer to warm up for at least 15 minutes for stable readings.
-
Fill a clean quartz cuvette with the solvent to be used as a blank and measure the baseline.
-
Rinse the cuvette with the sample solution before filling it for measurement.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Data Interpretation: Substituted Thiophenes
Thiophene itself has a primary absorption band around 235 nm.[19]
-
2-Acetylthiophene: The acetyl group extends the conjugation, resulting in a significant red shift of the main absorption band to around 260-280 nm, with a shoulder at a longer wavelength.
-
2-Bromothiophene: The bromo substituent causes a smaller red shift compared to the acetyl group, with a λ_max typically around 240-250 nm.
These differences in λ_max provide clear evidence of the different electronic effects of the substituents on the thiophene ring.
Comparative Guide to Spectroscopic Techniques
| Technique | Information Provided | Advantages | Limitations | Best For |
| NMR | Detailed connectivity, stereochemistry, isomer differentiation. | Unambiguous structural information, quantitative analysis possible. | Lower sensitivity, requires more sample, relatively expensive. | Isomer differentiation, complete structural elucidation. |
| MS | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity, small sample amount needed, can be coupled to chromatography (LC/GC). | Fragmentation can be complex, isomers may have similar spectra. | Determining molecular weight, confirming elemental composition. |
| IR | Presence of functional groups. | Fast, non-destructive, minimal sample prep (ATR). | Provides limited information on the overall molecular skeleton, complex spectra. | Rapidly identifying key functional groups (e.g., C=O, OH, NH). |
| UV-Vis | Information on conjugation and electronic structure. | Simple, fast, good for quantitative analysis of known compounds. | Provides limited structural detail, many compounds absorb in the same region. | Assessing conjugation, quantitative analysis of chromophores. |
Integrated Workflow for Structural Confirmation
A logical workflow ensures a comprehensive and efficient structural elucidation process. The following diagram illustrates a self-validating system where each step provides data to confirm or refine the hypothesis from the previous one.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scilit.com [scilit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eu-opensci.org [eu-opensci.org]
- 6. Thiophene, 2-bromo- [webbook.nist.gov]
- 7. 2-Acetylthiophene(88-15-3) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Bromothiophene(1003-09-4) 1H NMR spectrum [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. agilent.com [agilent.com]
- 16. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 17. iosrjournals.org [iosrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 20. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 21. web.uvic.ca [web.uvic.ca]
- 22. eyeonannapolis.net [eyeonannapolis.net]
A Comparative Guide to the Biological Activity of 2-Acetylthiophene Derivatives
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its derivative, 2-acetylthiophene, serves as a versatile starting material for synthesizing a diverse array of molecules with significant therapeutic potential.[3][4] This guide provides a comparative analysis of the biological activities of various 2-acetylthiophene derivatives, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors.
The Synthetic Versatility of 2-Acetylthiophene
The ketone functional group in 2-acetylthiophene makes it an ideal precursor for a wide range of chemical modifications.[3] One of the most common and effective strategies for generating biologically active derivatives is the Claisen-Schmidt condensation, which reacts 2-acetylthiophene with various aromatic aldehydes to produce chalcones.[4][5][6] These chalcones, characterized by an α,β-unsaturated carbonyl system, are noted for their broad spectrum of pharmacological activities.[6][7]
Comparative Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. Derivatives of 2-acetylthiophene have emerged as a promising class of anti-inflammatory agents.[7] Their mechanism of action is often attributed to the modulation of key inflammatory signaling pathways, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or the suppression of the NF-κB pathway, which regulates the expression of pro-inflammatory genes.[7][8]
A study comparing eight different chalcones derived from 2-acetylthiophene, using the carrageenan-induced rat paw edema model, demonstrated a range of anti-inflammatory activities.[6][7] The efficacy of these compounds is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like aceclofenac.[6][9]
| Compound ID | Derivative Structure (Substituent on Aldehyde) | In-vivo Activity (% Inhibition of Edema) | Reference Standard (Aceclofenac) |
| 1 | 4-Hydroxy-3-methoxy | Moderate | 80-85% |
| 2 | 4-Chloro | Moderate | 80-85% |
| 3 | 4-Methoxy | Considerable | 80-85% |
| 4 | 4-N,N-dimethylamino | Maximum Activity (approaching standard) | 80-85% |
| 5 | 2,4-Dichloro | Moderate | 80-85% |
| 6 | 3,4,5-Trimethoxy | Considerable | 80-85% |
| CBS-1108 | 2-acetylthiophene-2-thiazolylhydrazone | High Activity (Dual COX/LOX inhibitor) | Dexamethasone, Indomethacin |
Data synthesized from multiple sources for comparative purposes.[6][8][9][10]
The results indicate that electron-donating groups, such as the dimethylamino group on compound 4 , can significantly enhance anti-inflammatory activity.[6][9] Furthermore, derivatives like CBS-1108, a 2-acetylthiophene-2-thiazolylhydrazone, exhibit potent anti-inflammatory effects by dually inhibiting both the cyclooxygenase and lipoxygenase pathways, a mechanism distinct from traditional NSAIDs.[8]
Comparative Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiophene-based compounds have demonstrated significant potential in this area.[2][11] Various derivatives, including hydrazones and pyrimidine-piperazine hybrids synthesized from 2-acetylthiophene, have been evaluated for their efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungi.[1][12]
| Compound Type | Target Organisms | Activity Level (MIC) | Reference Standard |
| Acetoylhydrazone | B. subtilis, S. aureus (Gram+) | More active than benzoylhydrazone derivatives | Not specified |
| Benzoylhydrazone | P. aureoginosa, E. coli (Gram-) | Active | Not specified |
| Pyrimidine-piperazine (4b, 4d, 5a, 5b) | Various Bacteria | Good activity at 40 µg/ml | Chloramphenicol |
| Pyrimidine-piperazine (4a, 4d, 4e, 5c, 5e) | Various Fungi | Significant activity at 40 µg/ml | Fluconazole |
| Iminothiophene (7) | P. aeruginosa | More potent than standard | Gentamicin |
MIC = Minimum Inhibitory Concentration. Data synthesized from multiple sources.[1][12][13]
The data reveals that the specific derivatization of the 2-acetylthiophene core is critical for determining the antimicrobial spectrum and potency. For instance, acetoylhydrazones showed greater activity than benzoylhydrazones.[1] Furthermore, certain iminothiophene derivatives have been found to be more potent against the opportunistic pathogen Pseudomonas aeruginosa than the standard antibiotic gentamicin.[13] The incorporation of pyrimidine and piperazine moieties also yields compounds with significant antibacterial and antifungal properties.[12]
Comparative Anticancer Activity
The search for more effective and less toxic anticancer drugs is a cornerstone of modern pharmaceutical research. Fused thiophene derivatives, such as thienopyrimidines, have shown particular efficacy as anticancer agents, in some cases acting as dual inhibitors of crucial signaling proteins like VEGFR-2 and AKT.[14] Chalcones derived from 2-acetylthiophene have also been investigated for their cytotoxic effects against various cancer cell lines.[15][16]
| Compound Type | Derivative Structure | Cancer Cell Line | Activity (IC₅₀ µM) | Reference Standard |
| Thienopyrimidine | Compound 3b | HepG2 (Liver) | 3.105 ± 0.14 | Doxorubicin |
| PC-3 (Prostate) | 2.15 ± 0.12 | Doxorubicin | ||
| Thieno[3,2-b]pyrrole | Compound 4c | HepG2 (Liver) | 3.023 ± 0.12 | Doxorubicin |
| PC-3 (Prostate) | 3.12 ± 0.15 | Doxorubicin | ||
| Chlorothiophene Chalcone | C1 (2-acetyl-5-chlorothiophene + benzaldehyde) | MCF-7 (Breast) | Not specified, active | Not specified |
| Chlorothiophene Chalcone | C9 (2-acetyl-4,5-dichlorothiophene + 3,4-dimethoxybenzaldehyde) | MCF-7 (Breast) | Not specified, active | Not specified |
IC₅₀ = Half maximal inhibitory concentration. Data synthesized from multiple sources.[14][15][16]
The thienopyrimidine and thieno[3,2-b]pyrrole derivatives exhibit potent cytotoxic activity in the low micromolar range against liver and prostate cancer cells.[14][16] The introduction of chloro- and methoxy-substituents on chalcone structures derived from chloro-substituted 2-acetylthiophene has also been shown to yield compounds with promising anticancer activity against breast cancer cell lines.[15]
Experimental Protocols
To ensure reproducibility and scientific rigor, the following are detailed methodologies for the synthesis and evaluation of 2-acetylthiophene derivatives.
Protocol 1: General Synthesis of 2-Acetylthiophene Chalcones
This protocol is based on the Claisen-Schmidt condensation reaction.[4][6][15]
-
Reactant Preparation : In a suitable flask, dissolve 2-acetylthiophene (0.01 mol) and the desired aromatic aldehyde (0.01 mol) in 20-30 mL of ethanol.
-
Initiation : Stir the mixture using a magnetic stirrer to ensure homogeneity.
-
Base Catalysis : Slowly add an aqueous solution of potassium hydroxide (KOH, 40%, 10-15 mL) to the stirred mixture.
-
Reaction : Continue stirring the mixture at room temperature. The reaction is typically left overnight, but progress should be monitored by Thin Layer Chromatography (TLC).[15]
-
Workup : Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).
-
Isolation : The solid product that separates out is collected by filtration.
-
Purification : The crude product is washed with water and recrystallized from a suitable solvent, typically ethanol, to yield the pure chalcone.
Protocol 2: In-vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary test for anticancer activity.[16]
-
Cell Seeding : Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plate for a specified period, typically 24 to 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization : Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
References
-
B. Ramesh, S. V. Kulkarni, B. Someswara Rao. (2010). Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Asian Journal of Research in Chemistry, 3(2), 332-334. [Link]
-
PubMed. (n.d.). Anti-inflammatory activity of a dual inhibitor of cyclooxygenase and lipoxygenase pathways, CBS-1108 (2-acetylthiophene-2-thiazolylhydrazone). PubMed. [Link]
-
Semantic Scholar. (n.d.). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Semantic Scholar. [Link]
-
International Journal of PharmTech Research. (2015). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. International Journal of PharmTech Research. [Link]
-
ResearchGate. (2010). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. ResearchGate. [Link]
-
PubMed. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. PubMed. [Link]
-
Der Pharma Chemica. (2016). Synthesis of pyrimidine incorporated piperazine derivatives and their antimicrobial activity. Der Pharma Chemica. [Link]
-
International Journal of Chemical Sciences. (2007). Synthesis and Antimicrobial activity of some new chalcones of 2-Acetyl Thiophene. International Journal of Chemical Sciences. [Link]
-
ResearchGate. (n.d.). Ligands and metal complexes with antimicrobial activity based on 2‐acetylthiophene or thiophene‐containing acids. ResearchGate. [Link]
-
MDPI. (2018). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]
-
Arabian Journal of Chemistry. (2023). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. [Link]
-
Semantic Scholar. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]
-
Journal of Emerging Technologies and Innovative Research. (2019). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Jetir.Org. [Link]
-
ACS Publications. (1951). SOME 2-ACETYLTHIOPHENE DERIVATIVES AND RELATED ACETOPHENONE ANALOGS. The Journal of Organic Chemistry. [Link]
-
Encyclopedia MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]
-
MDPI. (2021). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. ResearchGate. [Link]
-
PubMed Central. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. [Link]
-
Patsnap Eureka. (n.d.). Method for preparing 2- acetylthiophene. Patsnap Eureka. [Link]
Sources
- 1. Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajrconline.org [ajrconline.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anti-inflammatory activity of a dual inhibitor of cyclooxygenase and lipoxygenase pathways, CBS-1108 (2-acetylthiophene-2-thiazolylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Reactivity of 2-bromothiophene vs 2-(chloromethyl)thiophene in Suzuki coupling
A Comparative Guide to the Reactivity of 2-Bromothiophene and 2-(Chloromethyl)thiophene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] In the synthesis of thiophene-containing molecules, which are key components in numerous pharmaceuticals and advanced materials, the choice of the initial halothiophene substrate is a critical decision that dictates reaction parameters and overall success. This guide provides an in-depth, objective comparison of two prevalent starting materials: 2-bromothiophene and 2-(chloromethyl)thiophene, focusing on their reactivity in Suzuki coupling reactions, supported by mechanistic insights and experimental data.
Executive Summary: 2-Bromothiophene as the More Reactive Partner
In the vast majority of Suzuki coupling applications, 2-bromothiophene is the more reactive and dependable coupling partner compared to 2-(chloromethyl)thiophene.[2] This pronounced difference in reactivity is rooted in the fundamental nature of the carbon-halogen bond involved in the rate-determining oxidative addition step of the catalytic cycle.[2] The C(sp²)–Br bond in 2-bromothiophene is inherently more susceptible to oxidative addition by the palladium(0) catalyst than the C(sp³)–Cl bond in 2-(chloromethyl)thiophene.[2]
Experimental evidence confirms this reactivity gap. For instance, studies on molecules containing both a bromo-substituted thiophene ring and a bromomethyl group have shown that Suzuki coupling occurs with high regioselectivity at the C-Br bond on the thiophene ring.[2][3] While 2-(chloromethyl)thiophene can participate in Suzuki coupling, it is considered a less conventional substrate and often requires more specialized and forcing reaction conditions to achieve comparable yields.[2][4]
Mechanistic Underpinnings of Reactivity Differences
The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The initial oxidative addition of the organic halide to the Pd(0) complex is frequently the rate-limiting step and, therefore, is central to understanding the reactivity differences between our two substrates.[6][7]
Oxidative Addition: A Tale of Two Bonds
The general order of halide reactivity in Suzuki couplings is I > Br > OTf > Cl, a trend directly related to the carbon-halogen bond dissociation energies.[8]
-
2-Bromothiophene (Aryl Halide Analogue): As an aryl bromide, 2-bromothiophene readily undergoes oxidative addition.[2] The Pd(0) catalyst inserts into the C(sp²)-Br bond, a process that is typically facile and efficient.[6][7] This reaction is believed to proceed through a three-centered concerted transition state, particularly with common phosphine ligands.[6][9]
-
2-(Chloromethyl)thiophene (Benzylic Halide Analogue): The C(sp³)-Cl bond in 2-(chloromethyl)thiophene is stronger and less reactive than the C(sp²)-Br bond.[10][11] Consequently, oxidative addition is more challenging. While benzyl chlorides can undergo Suzuki coupling, they often require more electron-rich ligands or higher temperatures to facilitate the reaction.[4] The mechanism for benzylic halides can proceed with inversion of configuration at the carbon, suggesting a different pathway than the concerted mechanism for aryl halides.[8]
The key takeaway is that the weaker C-Br bond and the nature of the sp²-hybridized carbon in 2-bromothiophene lead to a lower activation energy for the critical oxidative addition step, rendering it significantly more reactive than 2-(chloromethyl)thiophene.[10]
Visualizing the Catalytic Pathways
To better illustrate the process, the following diagrams depict the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General workflow for a Suzuki coupling reaction.
Sources
- 1. boa.unimib.it [boa.unimib.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. homework.study.com [homework.study.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the In Silico Screening of 2-Aminothiophene Derivatives for Biological Activity
This guide provides a comparative analysis of essential in silico screening methodologies for evaluating the biological potential of 2-aminothiophene derivatives. Designed for researchers and drug development professionals, it moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow.
Introduction: The 2-Aminothiophene Scaffold and the Imperative for In Silico Screening
The 2-aminothiophene ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit an astonishingly broad spectrum of biological and pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] This versatility makes the 2-aminothiophene core an attractive starting point for novel drug discovery campaigns.[1]
However, synthesizing and screening vast libraries of these derivatives through traditional wet-lab methods is a costly and time-consuming endeavor.[6][7] Modern drug discovery leverages computational, or in silico, techniques to bridge this gap. These methods allow for the rapid, cost-effective evaluation of thousands of virtual compounds, prioritizing those with the highest probability of success for synthesis and biological testing.[7][8][9] This guide compares three cornerstone in silico approaches: Structure-Based Virtual Screening (SBVS) via molecular docking, Ligand-Based Virtual Screening (LBVS) using pharmacophore modeling, and predictive ADMET profiling.
Methodology 1: Structure-Based Virtual Screening (SBVS) with Molecular Docking
Principle & Rationale: SBVS is the method of choice when the three-dimensional (3D) structure of the biological target (e.g., a protein receptor or enzyme) is known.[6] Molecular docking, the primary tool in SBVS, predicts the preferred orientation and binding affinity of a ligand (the 2-aminothiophene derivative) within the target's active site.[8] The fundamental premise is that a lower binding energy score correlates with a more stable protein-ligand complex and, potentially, higher biological activity.
Experimental Protocol: Molecular Docking Workflow
-
Target Protein Preparation:
-
Action: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and repair any missing residues.
-
Causality: This "cleaning" step is critical. Water molecules can interfere with ligand binding, and a correctly protonated and complete protein structure is essential for accurately calculating the electrostatic and van der Waals interactions that govern binding.
-
-
Ligand Library Preparation:
-
Action: Generate 3D conformations of the 2-aminothiophene derivatives. Assign correct atom types and charge states.
-
Causality: The ligand's 3D shape and charge distribution are as important as the protein's. Energy minimization of the ligand structures ensures that the starting conformations are energetically favorable, leading to more realistic docking poses.
-
-
Binding Site Definition & Grid Generation:
-
Action: Define the coordinates of the active site, typically based on a co-crystallized ligand or known active site residues. A grid box is generated around this site.
-
Causality: The docking algorithm will confine its search to this grid box. A precisely defined grid saves computational time and prevents the algorithm from exploring irrelevant regions of the protein surface, increasing the accuracy of the results.
-
-
Molecular Docking Simulation:
-
Action: Run the docking algorithm (e.g., AutoDock, Glide, GOLD). The software will systematically sample different poses of the ligand within the grid box and score each pose using a defined scoring function.
-
Causality: The search algorithm explores the conformational space, while the scoring function estimates the binding free energy. The combination of these two components determines the final predicted binding mode and affinity.[8]
-
-
Post-Docking Analysis:
-
Action: Analyze the top-ranked poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. Compare docking scores across the library.
-
Causality: A low docking score is a good indicator, but visual inspection is a mandatory validation step. The presence of key interactions with known important residues in the active site provides much higher confidence in the predicted pose than the score alone.
-
Data Presentation: Comparative Docking Scores
The following table illustrates hypothetical docking results for a series of 2-aminothiophene derivatives against a target kinase.
| Compound ID | 2-Aminothiophene Core | R1 Group | R2 Group | Docking Score (kcal/mol) | Key H-Bond Interactions |
| Ref-Inhibitor | - | - | - | -9.8 | Hinge Region (Met793) |
| 2AT-001 | Thiophene | -H | -Phenyl | -7.5 | Hinge Region (Met793) |
| 2AT-002 | Thiophene | -CH3 | -Phenyl | -7.9 | Hinge Region (Met793) |
| 2AT-003 | Thiophene | -H | -4-Cl-Phenyl | -8.6 | Hinge Region (Met793), Gatekeeper (Thr790) |
| 2AT-004 | Thiophene | -H | -4-OH-Phenyl | -9.1 | Hinge Region (Met793), DFG Motif (Asp810) |
Workflow Visualization
Methodology 2: Ligand-Based Virtual Screening (LBVS) with Pharmacophore Modeling
Principle & Rationale: LBVS is employed when the 3D structure of the target is unknown, but a set of molecules with known activity exists.[6] A pharmacophore model is an abstract 3D representation of the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.[10] The model is then used as a 3D query to search a database of new compounds, identifying those that match the required features.
Experimental Protocol: Pharmacophore Modeling Workflow
-
Training Set Selection:
-
Action: Curate a set of at least 5-10 structurally diverse molecules with known high activity against the target of interest.
-
Causality: The quality of the pharmacophore model is entirely dependent on the quality and diversity of the training set. A good set will capture the common features essential for activity while excluding features specific to only one chemical series.
-
-
Pharmacophore Model Generation:
-
Action: Align the training set molecules and identify the common chemical features. Software (e.g., Phase, LigandScout) generates multiple hypothetical models.
-
Causality: The goal is to find the 3D arrangement of features that is present in all active molecules. This common pattern is hypothesized to be the key to molecular recognition by the target receptor.
-
-
Model Validation:
-
Action: Validate the best model using a test set containing known active and a large number of inactive "decoy" molecules. A good model should select the actives while rejecting the inactives.
-
Causality: This is a crucial self-validating step. Without validation, a model might be overfitted to the training set and have no real predictive power for new, unseen molecules.
-
-
Database Screening:
-
Action: Use the validated pharmacophore model as a 3D query to screen a virtual library of 2-aminothiophene derivatives.
-
Causality: This is a rapid filtering process. Instead of computationally intensive docking, the software simply checks if a molecule's 3D conformation can match the pharmacophore features, allowing for the screening of millions of compounds in a short time.
-
-
Hit Filtering & Analysis:
-
Action: Rank the molecules that match the pharmacophore model (the "hits") based on a fit score. Further filter these hits using other criteria (e.g., drug-likeness).
-
Causality: A high fit score indicates a good geometric alignment with the pharmacophore model. These hits are considered high-priority candidates for further investigation, often using the molecular docking method described previously if a target structure can be modeled.
-
Data Presentation: Pharmacophore Fit Scores
| Compound ID | Fit Score | Features Matched | Comments |
| 2AT-003 | 4.85 | 2/2 H-Bond Acceptor, 1/1 Aromatic, 1/1 Hydrophobic | Excellent fit, all features matched. |
| 2AT-004 | 5.12 | 2/2 H-Bond Acceptor, 1/1 Aromatic, 1/1 Hydrophobic | Excellent fit, better alignment than 2AT-003. |
| 2AT-005 | 3.20 | 1/2 H-Bond Acceptor, 1/1 Aromatic, 1/1 Hydrophobic | Partial fit, misses one key acceptor feature. |
| 2AT-006 | 1.50 | 1/1 Aromatic | Poor fit, lacks key hydrogen bonding features. |
Workflow Visualization
Methodology 3: Predictive Modeling of ADMET Properties
Principle & Rationale: A compound can have excellent activity at its target but fail in clinical trials due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or toxicity (ADMET).[6] ADMET prediction uses computational models to forecast these properties early in the discovery process. This allows for the "fail early, fail cheap" paradigm, filtering out compounds with undesirable properties before committing resources to their synthesis.[11]
Experimental Protocol: ADMET Prediction Workflow
-
Compound Selection:
-
Action: Select the top-ranked hit compounds from molecular docking and/or pharmacophore screening.
-
Causality: ADMET prediction is most valuable when applied to a smaller, refined set of compounds that have already shown promise for their primary biological activity.
-
-
Input Preparation:
-
Action: Prepare the chemical structures of the selected compounds in a format compatible with the prediction software (e.g., SMILES strings).
-
Causality: The algorithms rely on molecular descriptors calculated from the 2D or 3D structure. A correctly formatted input is essential for accurate descriptor calculation.
-
-
Property Prediction:
-
Action: Submit the structures to an ADMET prediction platform (e.g., ADMETlab 2.0, pkCSM, SwissADME).[11][12] Calculate a range of properties, including:
-
Physicochemical Properties: Molecular Weight, logP, Topological Polar Surface Area (TPSA).
-
Absorption: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition/substrate potential.
-
Toxicity: AMES mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.[13]
-
-
Causality: Each property provides a piece of the puzzle. For example, Lipinski's Rule of Five uses physicochemical properties to predict oral bioavailability.[13] BBB prediction is crucial for CNS targets, while hERG inhibition is a major safety red flag.
-
-
Data Analysis and Filtering:
-
Action: Consolidate the predicted data into a table. Filter the compounds based on predefined criteria (e.g., high HIA, no predicted AMES toxicity, non-inhibitor of key CYP enzymes).
-
Causality: This is a multi-parameter optimization process. The ideal candidate has not only good activity but also a balanced, "drug-like" ADMET profile, maximizing its chances of success in later preclinical and clinical stages.
-
Data Presentation: Comparative ADMET Profile
| Compound ID | MW (<500) | logP (<5) | H-Donors (<5) | H-Acceptors (<10) | BBB Permeant? | hERG Inhibitor? | AMES Toxic? | Overall Assessment |
| 2AT-003 | 315.8 | 3.8 | 1 | 3 | Yes | No | No | Good Profile |
| 2AT-004 | 297.3 | 2.9 | 2 | 4 | No | No | No | Good Profile, Low CNS |
| 2AT-007 | 525.1 | 5.6 | 3 | 6 | Yes | Yes | No | Poor Profile (MW, logP, hERG) |
| 2AT-008 | 350.4 | 4.2 | 1 | 3 | Yes | No | Yes | Poor Profile (Toxicity) |
Workflow Visualization
Conclusion: An Integrated Approach for Candidate Selection
No single in silico method is foolproof. The true power of computational screening lies in the integration of multiple, orthogonal approaches. A robust workflow begins with either structure-based or ligand-based screening to identify compounds with high predicted activity. These initial hits are then subjected to rigorous ADMET profiling to filter out candidates with undesirable pharmacokinetic or toxicological properties.
By comparing and cross-validating the results from these different methodologies, researchers can build a strong, data-driven case for which 2-aminothiophene derivatives warrant the significant investment of chemical synthesis and in vitro biological evaluation. This integrated, self-validating strategy significantly enhances the efficiency of the drug discovery pipeline, accelerating the journey from a promising scaffold to a potential therapeutic agent.
References
- Drug Discovery Tools and In Silico Techniques: A Review. (2024).
-
Al-Sbou, M., et al. (2023). A Guide to In Silico Drug Design. Pharmaceuticals. [Link]
-
Pugazhendhi, D. (2018). Insilico Methods in Drug Discovery - A Review. Semantic Scholar. [Link]
-
Islam, A., et al. (2025). In-silico Approaches for Drug Designing Technology: Bridging Discovery and Development. Current Drug Discovery Technologies. [Link]
-
Lee, A., et al. (2021). In silico methods and tools for drug discovery. Computers in Biology and Medicine. [Link]
-
Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023). ResearchGate. [Link]
-
Luna, G., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals. [Link]
-
Malik, R., et al. (2022). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Frontiers in Chemistry. [Link]
-
2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). ResearchGate. [Link]
-
Leite, N., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry. [Link]
-
MOLECULAR DOCKING STUDY, DRUG-LIKENESS AND PHARMACOKINETIC PROPERTIES (ADMET) PREDICTION OF SOME NOVEL THIOPHENE DERIVATIVES AS. (2021). Bayero Journal of Pure and Applied Sciences. [Link]
-
ADMETlab 2.0. (n.d.). ADMETStruct. [Link]
-
2D representation of pharmacophore models of the selected compounds. (2023). ResearchGate. [Link]
-
El-Damasy, D., et al. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Pharmaceuticals. [Link]
Sources
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-silico Approaches for Drug Designing Technology: Bridging Discovery and Development [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. ADMETlab 2.0 [admetmesh.scbdd.com]
- 12. mdpi.com [mdpi.com]
- 13. ajol.info [ajol.info]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(Chloroacetyl)thiophene
As researchers and drug development professionals, our work with reactive chemical intermediates like 2-(Chloroacetyl)thiophene is fundamental to innovation. However, the very reactivity that makes these compounds useful also necessitates a rigorous and uncompromising approach to their handling and disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for managing this compound waste. Our objective is to ensure that every step, from the point of generation to final disposal, is executed with the highest standards of safety, scientific integrity, and environmental stewardship.
Hazard Profile & Risk Assessment: Understanding the "Why"
Effective disposal protocols are built on a deep understanding of the risks involved. This compound is not a benign substance; it is a hazardous organohalogen compound with a multi-faceted risk profile. The causality behind the stringent procedures outlined below is directly linked to its inherent chemical properties.
-
Toxicity and Corrosivity : This compound is classified as toxic if swallowed, inhaled, or in contact with skin. It is corrosive and causes severe skin burns and eye damage.[1] The chloroacetyl group is a potent electrophile, readily reacting with biological nucleophiles, which is the mechanistic basis for its toxicity and irritancy.
-
Reactivity : this compound is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[1][2][3] A critical and often overlooked hazard is its reactivity with water, with which it can react to liberate toxic and corrosive hydrogen chloride gas.[3] This reactivity dictates the absolute prohibition of aqueous or drain disposal.
-
Environmental Hazard : The compound is recognized as being very toxic to aquatic life, potentially causing long-lasting adverse effects in the environment.[4] Improper disposal can lead to significant ecological damage, making environmental containment a primary concern.
| Hazard Classification | Description | GHS Pictogram | Source(s) |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin. | ☠️ | |
| Skin Corrosion | Causes severe skin burns and eye damage. | corrosive | [1] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | môi trường | [4] |
| Incompatibilities | Reacts with water, strong bases, and oxidizing agents. | N/A | [1][2][3] |
The Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is that it must be managed as a regulated hazardous waste from the moment it is deemed unusable to its final destruction, typically via high-temperature incineration by a licensed facility.[2][5][6] Under no circumstances should this chemical or its containers be disposed of down the drain or in municipal trash. [7][8]
Step 1: Waste Segregation at the Source
The protocol begins at your lab bench. Immediate and correct segregation is a non-negotiable first step to prevent accidental and dangerous chemical reactions.
-
Procedure :
-
Designate separate waste streams for liquid this compound waste and contaminated solid waste (e.g., gloves, pipette tips, absorbent materials).
-
Never mix this compound waste with other chemical waste streams, especially bases, oxidizing agents, or aqueous waste.[9] The risk of a violent exothermic reaction or the release of toxic gas is significant.[3]
-
Collect all materials used for decontamination and spill cleanup as part of this dedicated hazardous waste stream.[7]
-
Step 2: Containment and Labeling
Proper containment is your primary engineering control against leaks and exposure.
-
Procedure :
-
Select a Container : Use a dedicated, chemically compatible, and clearly marked container for liquid waste. A glass bottle with a screw cap is often suitable.[7] Ensure the container material does not react with the chemical.[9]
-
Fill Level : Never fill a waste container beyond 90% capacity.[9] This headspace allows for vapor expansion, preventing pressure buildup.
-
Labeling : The moment the first drop of waste enters the container, it must be labeled. The label must be clear, legible, and permanently affixed.
-
-
Required Label Information :
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories must have a designated SAA for the temporary storage of hazardous waste.[8][9]
-
Procedure :
-
Store the sealed and labeled waste container in your lab's designated SAA.
-
The SAA must be located at or near the point of generation and under the control of laboratory personnel.[9]
-
Ensure the SAA is a cool, dry, and well-ventilated area, away from heat, open flames, or sparks.[1][10]
-
Store the container within a secondary containment bin to catch any potential leaks.
-
Crucially, ensure incompatible chemicals are not stored in the same secondary containment.[8]
-
Step 4: Arranging for Final Disposal
Final disposal is a regulated process that must be handled by professionals.
-
Procedure :
-
Once the waste container is full (or within the time limits specified by your institution, often 90-180 days), contact your institution's Environmental Health & Safety (EHS) department.[9]
-
Provide the EHS team with accurate information about the waste stream for proper characterization and manifesting.
-
EHS will arrange for the pickup and transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Emergency Procedures: Spill Management
In the event of a spill, a prepared and swift response is critical to mitigate exposure and environmental release.
-
Procedure :
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.[10][11]
-
Don PPE : Before addressing the spill, don all appropriate PPE: chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[1]
-
Containment : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels or sawdust. [7]
-
Cleanup : Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[2][7]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, acetone). All cleaning materials (wipes, swabs) must be collected and disposed of as hazardous waste.[12]
-
Visualization: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of this compound waste.
Caption: Decision workflow for handling this compound waste.
References
- Vertex AI Search Result 1: Provides a Safety Data Sheet (SDS)
- Sigma-Aldrich Safety Data Sheet: Details the hazards of chloroacetyl chloride, a precursor, including toxicity, corrosivity, and environmental warnings, with specific disposal instructions. [URL not available in search result]
- Fisher Scientific Safety Data Sheet: Outlines hazards, first-aid, and disposal considerations, emphasizing that it should be disposed of via an approved waste disposal plant. [URL not available in search result]
- Merck Millipore Safety Data Sheet: Describes hazards for a related thiophene compound, including flammability and irritation, and provides spill cleanup procedures. [URL not available in search result]
- Sigma-Aldrich Safety Data Sheet (2): Another SDS providing hazard information and precautionary statements for a flammable and harmful thiophene derivative. [URL not available in search result]
- Loba Chemie Safety Data Sheet: Specifies that 2-Acetylthiophene should be disposed of as hazardous waste due to toxicity. [URL not available in search result]
- CAMEO Chemicals - NOAA: Describes the reactivity profile of Thiophene-2-acetyl chloride, noting its incompatibility with water, bases, and oxidizing agents. [URL: https://cameochemicals.noaa.gov]
- Treatment and disposal of chemical wastes in daily laboratory work: General guidance on segregating halogenated organic waste in a laboratory setting. [URL not available in search result]
- Santa Cruz Biotechnology - Thiophene SDS: Details the environmental hazards of thiophene, stating it is harmful to aquatic organisms and must be disposed of as hazardous waste. [URL not available in search result]
- M&U International - Material Safety Data Sheet: Recommends disposing of 2-Acetylthiophene by offering it to a licensed disposal company, potentially via a chemical incinerator. [URL not available in search result]
- Benchchem - Proper Disposal of 2-(Chloromethyl)thiophene: A guide for a similar compound that outlines specific PPE, spill containment, and step-by-step disposal protocols. [URL not available in search result]
- Fisher Scientific Safety Data Sheet (2): Reinforces that chemical waste generators must consult local, regional, and national hazardous waste regulations for complete classification and disposal. [URL not available in search result]
- Central Washington University - Laboratory Hazardous Waste Disposal Guidelines: Provides general university guidelines for managing hazardous waste in satellite accumulation areas. [URL not available in search result]
- GAIACA - How to Dispose of Chemical Waste in a Lab Correctly: Explains the regulatory basis (RCRA) and practical steps for storing, labeling, and disposing of laboratory chemical waste. [URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly]
- Benchchem - Navigating the Safe Disposal of 2-Nitrothiophene: A procedural guide for a different hazardous chemical that provides a solid framework for waste segregation, containment, and labeling, including noting the accumulation start date. [URL not available in search result]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. THIOPHENE-2-ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. mu-intel.com [mu-intel.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Chloroacetyl)thiophene
In the landscape of pharmaceutical synthesis and drug development, 2-(Chloroacetyl)thiophene stands as a valuable intermediate. However, its utility is matched by a significant hazard profile that demands our utmost respect and meticulous attention to safety. This guide moves beyond a simple checklist, offering a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you, our fellow scientists, to handle this chemical not with fear, but with informed confidence, ensuring that both you and your research remain protected.
Foundational Risk Assessment: Understanding this compound's Behavior
To select the right armor, you must first understand the weapon. This compound is not a benign powder; it is a reactive solid with multiple hazard classifications. Its primary dangers stem from its toxicity, irritant properties, and its reactivity, particularly with water.
Upon contact with moisture—even ambient humidity—it can hydrolyze to form hydrochloric acid (HCl), introducing a significant corrosive hazard in addition to its inherent chemical properties. Therefore, your PPE strategy must account for the compound itself and its potential decomposition products.
Table 1: GHS Hazard Profile of this compound [1]
| Hazard Class | GHS Statement | Implication for PPE Selection |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Prevents ingestion via contaminated hands. |
| Acute Toxicity, Inhaled | H332: Harmful if inhaled | Requires robust respiratory protection or engineering controls. |
| Skin Irritation | H315: Causes skin irritation | Demands chemically resistant gloves and body protection. |
| Eye Irritation | H319: Causes serious eye irritation | Mandates chemical splash goggles at a minimum. |
| Respiratory Irritation | H335: May cause respiratory irritation | Reinforces the need for superior respiratory controls. |
This multi-faceted hazard profile dictates that our PPE is not merely a suggestion but a critical component of a self-validating safe handling protocol.
The Core Arsenal: Selecting Your Personal Protective Equipment
Your primary defense is a multi-layered system of PPE. Each component is chosen to counter a specific threat posed by this compound.
Eye and Face Protection: A Non-Negotiable Barrier
Given the severe eye irritation risk, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[2][3] These provide a 360-degree seal around the eyes, protecting from splashes, dust, and vapors.
-
Elevated Risk Scenarios: When handling larger quantities (>50g) or during procedures with a high splash potential (e.g., quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[4] The face shield protects the entire face from direct contact.
Skin and Body Protection: Your Chemical Shield
Protecting your largest organ requires a two-pronged approach focusing on appropriate gloves and body coverings.
Gloves: The Critical Interface
This compound is a halogenated organic compound, a class of chemicals notorious for challenging common glove materials.[5] Material choice is paramount.
-
Recommended Materials: Butyl rubber or Viton® gloves are the preferred choices due to their high resistance to chlorinated compounds.[6]
-
Acceptable Alternative: A double-gloving strategy, with a heavier nitrile glove as the outer layer and a thinner nitrile glove as the inner layer, can be used for short-duration tasks. However, be aware that halogenated hydrocarbons can attack nitrile; inspect gloves frequently for any sign of degradation (swelling, discoloration, or brittleness).[5]
-
Practice: Always inspect gloves for pinholes or tears before use. Use proper removal techniques to avoid skin contact with the contaminated outer surface. After use, dispose of contaminated gloves as hazardous waste.[7]
Table 2: Glove Material Compatibility for Halogenated Organics
| Glove Material | Recommendation | Rationale |
| Butyl Rubber | Excellent | High resistance to ketones, esters, and halogenated hydrocarbons. |
| Viton® | Excellent | Superior resistance to chlorinated and aromatic solvents.[6] |
| Neoprene | Good | Moderate resistance; suitable for splash protection but not prolonged contact. |
| Nitrile | Fair/Poor | Prone to degradation by halogenated compounds. Use only with double-gloving for splash protection and inspect frequently.[5] |
| Latex/Vinyl | Not Recommended | Offers poor protection against this class of chemicals.[8] |
Body Coverings:
-
Standard Use: A flame-resistant laboratory coat should be worn, fully buttoned, with sleeves rolled down.
-
High-Risk Operations: For large-scale work or when there is a significant risk of splashing, a chemically resistant apron made of rubber or neoprene should be worn over the lab coat.[9][10] Ensure footwear completely covers the foot; open-toed shoes are never acceptable.
Respiratory Protection: Safeguarding Your Internal Systems
The primary method for controlling respiratory hazards is through engineering controls.
-
Primary Control: All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood.[11][12] This provides a constant flow of air to capture and exhaust vapors and dust.
-
When Respirators are Required: A respirator is necessary during large-scale spill cleanups or if engineering controls fail or are unavailable. A NIOSH-approved respirator with an Organic Vapor/Acid Gas (OV/AG) cartridge is required.[2][13] The "Acid Gas" component is crucial to protect against HCl that may be generated from hydrolysis.[13]
Operational Plan: Integrating PPE into Your Workflow
Safe handling is a process, not just a set of equipment. The following diagram illustrates the decision-making and procedural flow for a common laboratory task involving this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Protocols
Emergency Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[14]
-
Skin Contact: Remove all contaminated clothing while flushing the affected area with water for 15 minutes in a safety shower.[14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Spill: Evacuate the area. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material like sand or vermiculite.[16] Do not use combustible materials.[16] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][16]
Disposal Plan:
All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste. This chemical is a halogenated organic compound and must be collected in a designated, properly labeled hazardous waste container, segregated from non-halogenated waste streams.[17][18][19]
By integrating this expert-level understanding of the risks with a rigorous and disciplined approach to PPE, you build a system of safety that is both robust and reliable. This methodology transforms safety from a checklist into a core scientific principle, ensuring that your valuable contributions to research are never overshadowed by a preventable incident.
References
- Hazardous Waste Segregation Guide. (n.d.). Bucknell University.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1984). U.S. Environmental Protection Agency.
- Safety Data Sheet for 2-Chlorothiophene. (2025, December 19). Thermo Fisher Scientific.
- Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services, University of British Columbia.
- Organic Solvents Waste Management. (n.d.). Cornell University Environmental Health and Safety.
- Safety Data Sheet for Thiophene. (n.d.). Santa Cruz Biotechnology.
- Safety Data Sheet for Thiophene. (2025, December 18). Fisher Scientific.
- Chemical Safety Data Sheet for 2-Acetyl-4-chlorothiophene. (2025, July 26). ChemicalBook.
- Safety Data Sheet for this compound. (2025, May 20). Sigma-Aldrich.
- Safety Data Sheet for 2-(2-thienyl)acetyl chloride. (2025, December 19). Fisher Scientific.
- 3M™ Half Facepiece Disposable Respirator Assembly 5303, Organic Vapor/Acid Gas. (n.d.). 3M.
- Handling Procedures for Corrosive M
- PubChem Compound Summary for 2-(Chloromethyl)thiophene. (n.d.).
- Handling Corrosive Substances in the Workplace. (2023, October 4). Storemasta.
- 10 Tips for Working Safely with Corrosives. (2025, October 15). Chemsafe.
- Working with Corrosives Guideline. (n.d.). KAUST Health & Safety.
- Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). DENIOS.
- Proper Disposal of 2-(Chloromethyl)
- Safety Data Sheet for 2-Chlorothiophene for synthesis. (2022, May 7). Merck Millipore.
- Protective Equipment. (n.d.). American Chemistry Council.
- Safety Data Sheet for Thiophene. (2024, March 2). Sigma-Aldrich.
- Case Study: Ensuring Effective Respiratory Protection Against Acetic Acid Vapors. (2025, February 25). HSQE.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
- Material Safety Data Sheet for Thiophene-2-carbaldehyde. (n.d.). Central Drug House (P) Ltd.
- Safety Data Sheet. (2025, December 19). Fisher Scientific.
- Safety Data Sheet for 2-Acetylthiophene for Synthesis. (n.d.). Loba Chemie.
- PubChem Compound Summary for 2-Chlorothiophene. (n.d.).
- A Guide to Industrial Respiratory Protection. (2025, August 16). Centers for Disease Control and Prevention.
- Resistance To Chemicals of Common Glove Materials. (n.d.). University of California, San Diego.
- 2-(CHLOROACETYL)
- This compound Product Information. (n.d.).
- AX and AXP filters for respiratory protection: the complete guide. (2025, January 24). Milla srl.
- Quick Selection Guide to Chemical Protective Clothing. (n.d.). University of South Florida.
- 2-(CHLOROACETYL)
- OSHA 1910.134 - Respiratory Protection. (n.d.).
- 2-(Chloroacetyl)
- Chemical Resistance Chart. (n.d.). R.S. Hughes.
- Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
- Chemical Resistant Gloves Guide. (n.d.). Oxford University.
- Decomposition of 2-Chloro-3-(chloromethyl)thiophene and prevention methods. (n.d.). Benchchem.
- Synthetic method of 2-thiopheneacetic acid. (n.d.).
Sources
- 1. This compound | 29683-77-0 [amp.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemsafe.ie [chemsafe.ie]
- 5. fac.uncg.edu [fac.uncg.edu]
- 6. hvcc.edu [hvcc.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. glovesbyweb.com [glovesbyweb.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. eng.uwo.ca [eng.uwo.ca]
- 12. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 13. 3M™ Half Facepiece Disposable Respirator Assembly 5303, Organic Vapor/Acid Gas, Large 12 EA/Case | 3M United States [3m.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bucknell.edu [bucknell.edu]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
